4-Chloro-2-(trifluoromethyl)nicotinic acid
Description
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Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVMHLMFSWALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732366 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-39-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chloro-2-(trifluoromethyl)nicotinic acid chemical properties
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1018678-39-1), a key heterocyclic building block in modern chemical synthesis. The unique combination of a pyridine core, a reactive chloro group, and an electron-withdrawing trifluoromethyl group makes this compound a highly valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document delves into its core physicochemical and spectroscopic properties, discusses its synthetic pathways and characteristic reactivity, and explores its applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also provided for laboratory use. The insights herein are intended to support researchers, medicinal chemists, and drug development professionals in leveraging this versatile molecule for their research and development endeavors.
Core Physicochemical Properties
This compound is a substituted pyridine carboxylic acid. Its structure is characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a carboxylic acid group at the 3-position. These substitutions significantly influence the molecule's electronic properties and reactivity.
The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities.[1] Its strong electron-withdrawing nature and high metabolic stability can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1] Introducing a CF3 group can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[1][2]
Key identifying and computed physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1018678-39-1 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4][6] |
| Molecular Weight | 225.55 g/mol | [4] |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [4] |
| Synonyms | 3-Carboxy-4-chloro-2-(trifluoromethyl)pyridine | [5] |
| Predicted XLogP3 | 1.9 | [4] |
| Predicted PSA | 50.2 Ų | [4] |
Note: Experimental data for properties such as melting and boiling points are not consistently available in the reviewed literature for this specific isomer. Values should be determined empirically.
Spectroscopic Characterization
Unambiguous identification and structural confirmation of this compound rely on standard spectroscopic techniques. Researchers should employ a combination of these methods to ensure the identity and purity of the material.
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR is used to identify the aromatic proton on the pyridine ring. ¹³C NMR confirms the carbon skeleton, including the distinct signals for the CF₃ carbon and the carbonyl carbon. ¹⁹F NMR provides a characteristic signal for the trifluoromethyl group. | [7] |
| Mass Spectrometry (MS) | Provides the exact mass of the molecule and its isotopic pattern, which is characteristic of a chlorine-containing compound, confirming the molecular formula. | [7] |
| Infrared Spectroscopy (IR) | Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and characteristic vibrations of the C-F and C-Cl bonds and the aromatic ring. | [7] |
Synthesis, Reactivity, and Experimental Protocols
The synthesis of substituted nicotinic acids, particularly those bearing a trifluoromethyl group, often involves multi-step sequences starting from acyclic precursors.
General Synthetic Strategy
While a specific, validated protocol for this compound is not detailed in the provided search results, a plausible synthetic approach can be inferred from patents describing the synthesis of related compounds like 4-(trifluoromethyl)nicotinic acid.[8][9] A common strategy involves:
-
Heterocyclic Ring Formation: Building the pyridine ring through a condensation reaction. For instance, reacting an activated trifluoromethyl-containing precursor (like ethyl 4,4,4-trifluoroacetoacetate) with a compound containing an amine and a nitrile (like cyanoacetamide) can form a dihydroxypyridine scaffold.[8][9]
-
Chlorination: The hydroxyl groups on the pyridine ring are subsequently converted to chloro groups, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8] This step is crucial for introducing a reactive handle for further modifications.
-
Functional Group Manipulation: The nitrile group can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.
This generalized pathway highlights the modularity and logic behind constructing such complex heterocyclic systems.
Caption: Generalized synthetic pathway for trifluoromethyl-substituted nicotinic acids.
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional components:
-
Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides via coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride first), or reduced to an alcohol. This versatility is paramount for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2]
-
Pyridine Ring: The pyridine ring is electron-deficient, a property that is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the C2 position and the chloro group at the C4 position.
-
C4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the ring facilitates attack by nucleophiles (e.g., amines, thiols, alcohols), allowing for the displacement of the chloride ion. This reaction is a powerful tool for introducing diverse substituents at the 4-position, further expanding the chemical space accessible from this intermediate.
Protocol: Amide Coupling (Illustrative Workflow)
This protocol describes a general, self-validating workflow for synthesizing an amide derivative, a common step in drug discovery programs.
Objective: To couple this compound with a primary amine (R-NH₂).
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HBTU or HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.
-
-
Amine Addition:
-
Add 1.0-1.2 equivalents of the desired primary amine (R-NH₂) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
-
-
Validation:
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry, as detailed in Section 2.
-
Applications in Research and Development
This compound is not typically an end-product but rather a high-value scaffold for building more complex, biologically active molecules.[2]
Its utility stems from its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and its strategically placed reactive handles (the carboxylic acid and chloro group) that allow for systematic chemical modification.[2] This makes it an ideal starting point for generating compound libraries for screening.
In the pharmaceutical industry, this scaffold is instrumental in creating compounds targeting a wide range of diseases.[2] In the agrochemical sector, related trifluoromethylnicotinic acid intermediates are crucial for developing next-generation insecticides and pesticides, contributing to more selective and potent crop protection agents.[2][10]
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives. Safety data for closely related compounds provides essential guidance.
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1018678-39-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound(1018678-39-1) 1H NMR [m.chemicalbook.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis, fluorinated organic compounds have emerged as indispensable building blocks, profoundly impacting the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into molecular scaffolds can dramatically alter their physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. Among the myriad of fluorinated heterocycles, 4-Chloro-2-(trifluoromethyl)nicotinic acid holds a position of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its molecular structure, synthetic methodologies, spectral characteristics, and key applications, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
This compound is a trifluoromethyl-substituted pyridine carboxylic acid. The presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modifications.
The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid.[1][2] This electronic effect is a key determinant of its utility in the synthesis of more complex molecules.[3]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [4][5] |
| CAS Number | 1018678-39-1 | [1][4][6] |
| Molecular Formula | C7H3ClF3NO2 | [1][4][6] |
| Molecular Weight | 225.55 g/mol | [1][4][6] |
| Appearance | Off-white solid (typical) | [3] |
| Purity | >95% (typical) | [6] |
Synthesis of this compound
One common approach involves the construction of the substituted pyridine ring through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1] An alternative strategy is the modification of a pre-existing pyridine ring. For instance, a synthetic route could potentially start from a suitable dichlorinated pyridine precursor, followed by selective functionalization.
A plausible, generalized synthetic workflow is outlined below. This is a representative scheme and would require optimization for specific laboratory conditions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemuniverse.com [chemuniverse.com]
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, expected reactivity, and its strategic application as a versatile building block in the synthesis of complex bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
This compound (Compound 1 ) is a specialized heterocyclic building block that combines the structural features of a pyridine ring, a carboxylic acid, a chloro substituent, and a trifluoromethyl group. This unique combination of functionalities makes it a highly valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine core is a common scaffold in numerous pharmaceuticals, and the chloro and carboxylic acid moieties provide reactive handles for further molecular elaboration.
This document serves as a technical primer for researchers, offering insights into the synthesis and application of this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of Compound 1 is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1018678-39-1 | [3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |
| Molecular Weight | 225.55 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents like methanol, DMSO | Inferred from related structures |
| Purity (Typical) | >95% | Commercial supplier data |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR will display seven signals, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the -CF₃ group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-C and C-N stretching vibrations within the aromatic ring.[9][10][11]
Synthesis of this compound: A Plausible and Detailed Approach
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for related trifluoromethyl-substituted nicotinic acids.[12][13][14][15] The following multi-step synthesis is proposed, starting from commercially available materials.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
This initial step involves a condensation and cyclization reaction.
-
Rationale: This is a common strategy to construct the substituted pyridine ring from acyclic precursors.[12]
-
Procedure:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in a suitable solvent like ethanol, add a base such as potassium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dihydroxy product.
-
Filter, wash with water, and dry the solid to obtain 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.
-
Step 3: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)nicotinonitrile
This step involves the conversion of the dihydroxy intermediate to the dichloro derivative.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting hydroxyl groups on a pyridine ring to chloro groups.[12]
-
Procedure:
-
Carefully add 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile to an excess of phosphorus oxychloride, optionally with a catalytic amount of a tertiary amine.
-
Heat the mixture to reflux for several hours.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloro product.
-
Step 4: Selective Dechlorination to 4-Chloro-2-(trifluoromethyl)nicotinonitrile
This is a crucial step requiring selective removal of one chlorine atom.
-
Rationale: Catalytic hydrogenation is a common method for the selective dechlorination of polychlorinated pyridines. The chlorine at the 2-position is often more labile to hydrogenolysis than the one at the 4-position.
-
Procedure:
-
Dissolve the dichloro compound in a solvent such as ethanol or methanol.
-
Add a palladium on carbon catalyst (e.g., 5-10% Pd/C) and a base like triethylamine or sodium acetate.[13]
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until one equivalent of hydrogen is consumed.
-
Filter off the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography.
-
Step 5: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Rationale: Both acidic and basic conditions can be used to hydrolyze the nitrile functionality.
-
Procedure (Basic Hydrolysis):
-
Heat the monochloro nitrile in an aqueous solution of a strong base like sodium hydroxide.[13]
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product, this compound.
-
Reactivity and Synthetic Utility
The reactivity of Compound 1 is dictated by its functional groups.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (using an alcohol with an acid catalyst or via an acyl chloride) and amidation (using an amine with a coupling agent like EDC or HATU).
-
4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).[16] The electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group activates the ring towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, at the 4-position. The relative reactivity of chloropyridines in SNAr reactions is well-documented.[17]
-
Pyridine Ring: The pyridine ring itself can potentially undergo further functionalization, although the existing substituents will direct any subsequent reactions.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for creating libraries of compounds for high-throughput screening. Its derivatives have potential applications in various therapeutic areas. The trifluoromethyl group can improve pharmacokinetic properties, and the nicotinic acid scaffold is a known pharmacophore.[1][2]
For instance, related trifluoromethyl-substituted nicotinic acids are key intermediates in the synthesis of potent insecticides and other agrochemicals.[18] The ability to readily modify both the carboxylic acid and the 4-position makes this compound a versatile starting material for generating diverse chemical entities with a wide range of biological activities.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. A thorough understanding of its reactivity allows for its strategic incorporation into complex molecular architectures, paving the way for the discovery of new and improved therapeutic agents and crop protection solutions.
References
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1018678-39-1 [m.chemicalbook.com]
- 4. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound(1018678-39-1) 1H NMR [m.chemicalbook.com]
- 6. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. jocpr.com [jocpr.com]
- 11. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 13. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 15. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Introduction: The Strategic Importance of a Fluorinated Nicotinic Acid Derivative
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 1018678-39-1) is a specialized heterocyclic compound that has garnered significant interest as a key intermediate.[1][2] Its strategic value lies in the unique combination of a pyridine core, a chloro substituent, and a trifluoromethyl (CF3) group. The pyridine ring is a common scaffold in numerous biologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with profoundly different electronic properties.[3] It is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
This guide serves as a technical resource for professionals leveraging this intermediate, providing both foundational knowledge and actionable protocols to facilitate its effective use in research and development.
Physicochemical and Structural Characteristics
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 225.55 g/mol | [1] |
| Molecular Formula | C7H3ClF3NO2 | [1] |
| CAS Number | 1018678-39-1 | [1] |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| Synonyms | This compound | [1] |
| Exact Mass | 224.98 Da | [1] |
| XLogP3 | 1.9 | [1] |
| PSA (Polar Surface Area) | 50.2 Ų | [1] |
These properties indicate a moderately lipophilic molecule, a characteristic often sought in drug candidates to facilitate passage through biological membranes.
Synthesis Pathway: A Strategic Approach
The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, requires careful strategic planning. While multiple routes to similar nicotinic acids exist, a common and effective approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by functional group manipulations. The rationale behind this multi-step synthesis is to build the core heterocyclic structure and then introduce the required substituents in a controlled manner.
A plausible synthetic workflow is outlined below. This represents a logical pathway based on established organic chemistry principles for constructing such molecules.[5][6]
Diagram of a Representative Synthetic Workflow
Caption: A logical workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis of a Substituted Nicotinic Acid
This protocol is a representative example based on methods for similar compounds and must be adapted and optimized for specific laboratory conditions.[7][8]
-
Step 1: Cyclization to form the Pyridine Core.
-
In a three-necked flask equipped with a reflux condenser, add a trifluoromethyl-containing precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) and a suitable amine/ammonia source in an appropriate solvent like ethanol.
-
Causality: This step constructs the fundamental heterocyclic ring system through a condensation reaction. The choice of reactants determines the initial substitution pattern.
-
Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the crude pyridone product.
-
-
Step 2: Chlorination of the Pyridine Ring.
-
Treat the intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Causality: This reaction converts hydroxyl groups on the pyridine ring to chloro groups, which are versatile handles for subsequent reactions. This step is crucial for introducing the chloro-substituent.
-
Carefully heat the mixture, then quench with ice water and neutralize to precipitate the chlorinated intermediate.
-
Filter, wash, and dry the product.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Subject the chlorinated intermediate to hydrolysis using a strong base (e.g., NaOH solution) followed by acidification.
-
Causality: This step converts a precursor functional group (like a nitrile or ester) at the 3-position of the pyridine ring into the desired carboxylic acid.
-
Heat the mixture to ensure complete hydrolysis.
-
After cooling, carefully acidify the solution with concentrated HCl to a pH of 2-3 to precipitate the final product.
-
Isolate the this compound by filtration, wash with cold water, and dry under vacuum.
-
Applications in Drug Development and Agrochemicals
The structural motifs within this compound make it a valuable precursor for creating complex molecules with high biological activity.
-
Medicinal Chemistry: The trifluoromethyl group is known to improve drug efficacy. It can block metabolic attack at its position of attachment and its high electronegativity can influence the acidity of nearby functional groups, potentially improving binding to target proteins.[9] This intermediate is therefore used in the synthesis of novel therapeutic agents.
-
Agrochemicals: Many modern insecticides and fungicides are pyridine-based. The properties conferred by the CF3 group are also advantageous in this field, leading to more potent and stable active ingredients. For example, the related compound 4-(trifluoromethyl)nicotinic acid is a key intermediate for the insecticide flonicamid.[4][10]
Diagram of Application Pathway
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1018678-39-1 [m.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Introduction
4-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid on the pyridine ring, imparts specific physicochemical properties that are highly sought after in modern drug discovery and crop protection. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering insights into the strategic and mechanistic considerations that underpin each route. We will delve into three core synthetic strategies: de novo construction of the pyridine ring, functional group interconversion on a pre-formed pyridine scaffold, and the strategic application of the Sandmeyer reaction.
Pathway I: De Novo Pyridine Ring Synthesis
The de novo synthesis approach constructs the this compound core from acyclic precursors. This method offers the advantage of building the desired substitution pattern from the ground up, often leading to high regioselectivity. A common and effective strategy in this category begins with readily available fluorinated building blocks.
A representative de novo synthesis commences with the condensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[1][2] This initial step, typically catalyzed by a base such as potassium hydroxide, leads to the formation of a dihydroxypyridine intermediate, 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.[1] The choice of these starting materials is strategic; ethyl 4,4,4-trifluoroacetoacetate provides the trifluoromethyl group and two carbons of the pyridine backbone, while cyanoacetamide delivers the remaining carbons, the nitrogen atom, and a nitrile group that will later be converted to the carboxylic acid.
The subsequent step involves the chlorination of the dihydroxy intermediate. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This reaction converts the hydroxyl groups into more reactive chloro groups, yielding 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.[1]
The final stages of this pathway involve the selective removal of one chloro group and the hydrolysis of the nitrile. The selective dechlorination at the 6-position can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1] Finally, the nitrile group is hydrolyzed to the desired carboxylic acid under basic or acidic conditions to yield this compound.[1]
Experimental Protocol: De Novo Synthesis
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
-
In a suitable reaction vessel, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in an appropriate solvent.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with water, and dry to obtain 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine
-
To the 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.
Step 3: Selective Dechlorination and Hydrolysis
-
Dissolve 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine in a suitable solvent and add a Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction for the selective removal of the 6-chloro group.
-
Filter off the catalyst and hydrolyze the resulting 2-chloro-3-cyano-4-(trifluoromethyl)pyridine using a strong base (e.g., NaOH) followed by acidification to obtain this compound.
References
Spectroscopic Data for 4-Chloro-2-(trifluoromethyl)nicotinic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven protocols for the characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 1018678-39-1, possesses a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group.[2] Its molecular formula is C₇H₃ClF₃NO₂ and it has a molecular weight of 225.55 g/mol . The presence of the electron-withdrawing trifluoromethyl and chloro groups, along with the carboxylic acid moiety, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will cause these protons to be deshielded, appearing at a relatively high chemical shift (downfield).
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.7 | Doublet | ~5.0 | 1H | H-6 |
| ~8.0 | Doublet | ~5.0 | 1H | H-5 |
| ~14.0 | Broad Singlet | - | 1H | -COOH |
Causality behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of carboxylic acids as it can dissolve the sample well and its residual peak does not overlap with the analyte signals. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident by the coupling between the carbon and fluorine atoms, resulting in a quartet for the CF₃ carbon. The chemical shifts of the pyridine ring carbons are influenced by the substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Description |
| ~165 | Carboxylic acid carbon (-COOH) |
| ~155 | Quaternary carbon attached to CF₃ (C-2) |
| ~152 | Aromatic CH (C-6) |
| ~148 | Quaternary carbon attached to Cl (C-4) |
| ~125 | Aromatic CH (C-5) |
| ~122 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~120 | Quaternary carbon (C-3) |
Expertise & Experience Insight: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. For instance, the carbon attached to the highly electronegative fluorine atoms in the CF₃ group will appear as a quartet due to spin-spin coupling.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Predicted Major Fragment Ions:
| m/z | Proposed Fragment |
| 225/227 | [M]⁺ (Molecular ion) |
| 208/210 | [M - OH]⁺ |
| 180/182 | [M - COOH]⁺ |
| 156 | [M - CF₃]⁺ |
| 145 | [M - COOH - Cl]⁺ |
Trustworthiness: The fragmentation pathways are predictable based on the stability of the resulting ions. The loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. The presence of the chlorine isotope pattern provides a self-validating system for fragments containing the chlorine atom.
Experimental Protocol for Mass Spectrometry (GC-MS)
References
Biological activity of 4-Chloro-2-(trifluoromethyl)nicotinic acid
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Abstract
This compound is a halogenated pyridine carboxylic acid derivative with a chemical structure that suggests a potential for diverse biological activities. The presence of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, while the nicotinic acid scaffold is a well-known pharmacophore. This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound, designed for researchers in drug discovery and agrochemical development. We will explore its physicochemical properties, propose a multi-tiered screening cascade with detailed experimental protocols, and discuss the interpretation of potential outcomes. This document serves as a roadmap for unlocking the therapeutic or agrochemical potential of this and similar novel chemical entities.
Introduction: The Rationale for Investigation
Nicotinic acid, or niacin, is a fundamental B vitamin with well-established pharmacological effects on lipid metabolism, primarily mediated through the G-protein coupled receptor GPR109A.[1] Its derivatives have been explored for a multitude of therapeutic applications. The introduction of a trifluoromethyl (-CF3) group and a chlorine atom to the nicotinic acid scaffold, as in this compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The -CF3 group, in particular, can increase lipophilicity and resistance to metabolic degradation.[2]
While direct biological data for this compound is scarce in public literature, its structural similarity to known bioactive molecules provides a strong rationale for a thorough investigation. For instance, related trifluoromethyl-pyridine carboxylic acid compounds have been explored as intermediates for insecticides and for their interactions with biological macromolecules.[3][4] Furthermore, other halogenated nicotinic acid derivatives have shown potential as herbicides and antimicrobial agents.[5] This guide, therefore, outlines a logical and comprehensive strategy to systematically profile the biological activity of this compound.
Physicochemical Properties and In Silico Druglikeness
A preliminary in silico analysis of this compound provides insights into its potential as a bioactive agent. These computational predictions are crucial for guiding experimental design.
| Property | Predicted Value | Implication for Bioactivity |
| Molecular Weight | 225.55 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 | Indicates moderate lipophilicity, which may facilitate cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |
| pKa | ~2.5 (Predicted)[4] | The acidic nature of the carboxylic acid group will influence its charge state at physiological pH, impacting solubility and target interactions. |
A Proposed Experimental Workflow for Biological Characterization
A tiered approach is recommended to efficiently screen for biological activity, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.
Caption: Proposed tiered workflow for the biological evaluation of this compound.
Tier 1: Primary Screening
The initial tier focuses on identifying any broad biological effects of the compound.
It is imperative to first determine the cytotoxic profile of the compound to establish appropriate concentration ranges for subsequent in vitro assays.[6]
Experimental Protocol: MTT Assay [7]
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay [8][9]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add a commercially available LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Given the nicotinic acid backbone, screening against a panel of GPCRs, particularly those involved in metabolic and inflammatory signaling, is a logical step.[10][11]
Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs
-
Cell Preparation: Use a cell line stably expressing the target GPCR (e.g., GPR109A) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells in a 96- or 384-well plate.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader with an integrated fluid-handling system. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPCR activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 for agonist activity or IC50 for antagonist activity (in the presence of a known agonist).
The presence of halogen and trifluoromethyl groups can confer antimicrobial properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [12][13]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Secondary and Mechanistic Assays
Positive "hits" from the primary screening will be further investigated in more specific assays.
If the compound shows low cytotoxicity and/or activity at an inflammation-related GPCR, its anti-inflammatory potential should be assessed.[14][15]
Experimental Protocol: Cytokine Release in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Data Analysis: Compare cytokine levels in treated versus untreated, LPS-stimulated cells.
To identify potential off-target effects or novel anticancer activity, the compound can be screened against a large panel of protein kinases.[3][16]
Experimental Protocol: Kinase Profiling Assay
-
Assay Platform: Utilize a commercial kinase profiling service that employs radiometric or fluorescence-based assays.
-
Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.
Given the use of related compounds in agriculture, a simple screen for herbicidal activity is warranted.[17][18]
Experimental Protocol: Seed Germination and Seedling Growth Assay
-
Plant Species: Use seeds of representative monocot (e.g., ryegrass) and dicot (e.g., cress) weeds.
-
Treatment: Place seeds on filter paper in petri dishes moistened with different concentrations of this compound.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Assessment: Measure the germination rate, root length, and shoot length.
-
Data Analysis: Compare the growth parameters of treated seeds to a water control.
Tier 3: In Vitro ADME and Advanced Biological Assays
For compounds demonstrating significant and specific activity in Tier 2 assays, a preliminary assessment of their drug-like properties is essential.[19]
This assay predicts how quickly the compound would be metabolized in the body.[20][21][22]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes from human and other species (e.g., rat, mouse) in the presence of NADPH at 37°C.
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
To investigate potential genotoxicity or a novel mechanism of action, direct interaction with DNA can be assessed.[23][24]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation: Prepare a short, labeled (e.g., with a fluorescent or radioactive tag) DNA oligonucleotide.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound.
-
Electrophoresis: Separate the bound and unbound DNA on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands. A shift in the mobility of the DNA probe indicates binding.
Data Interpretation and Future Directions
The results from this comprehensive screening cascade will provide a detailed biological activity profile for this compound.
-
Low Activity/High Cytotoxicity: The compound may be unsuitable for further development.
-
Selective Activity: If the compound shows potent and selective activity in a specific assay (e.g., as a GPCR agonist or a specific kinase inhibitor), this will guide further lead optimization efforts. Structure-activity relationship (SAR) studies would be initiated to improve potency and selectivity.
-
Broad Activity: Activity in multiple assays may suggest a non-specific mechanism of action or promiscuous binding, which could be a liability for therapeutic development but might be acceptable for certain agrochemical applications.
Caption: Decision-making flowchart based on the outcomes of the proposed biological screening.
Conclusion
While this compound is currently more recognized as a synthetic intermediate, its chemical structure holds considerable potential for direct biological activity. The strategic placement of chloro and trifluoromethyl substituents on the pharmacologically relevant nicotinic acid core warrants a thorough investigation. The multi-tiered experimental framework proposed in this guide provides a robust and efficient pathway for elucidating its biological profile. By systematically progressing from broad phenotypic screens to specific mechanistic and ADME assays, researchers can effectively determine if this compound represents a novel lead for therapeutic or agrochemical development. This structured approach not only de-risks further investment but also maximizes the potential for discovering new biological functions for this and other under-investigated chemical entities.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies to determine antifungal and antimicrobial activity of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. admescope.com [admescope.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. nuvisan.com [nuvisan.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. portlandpress.com [portlandpress.com]
- 24. A Small Molecule – DNA Binding Landscape - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid and its Derivatives
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid of significant interest in medicinal and agricultural chemistry. We will delve into its synthesis, physicochemical properties, derivatization strategies, and the current understanding of its role as a versatile building block in the development of novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of new chemical entities.
Introduction: The Strategic Importance of the this compound Scaffold
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When combined with a pyridine core, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives represent a rich source of innovation.
This compound (CAS No. 1018678-39-1) is a key intermediate that combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of a substituted nicotinic acid. The presence of a chloro substituent provides an additional vector for chemical modification, making this molecule a highly valuable building block for creating diverse chemical libraries. This guide will explore the synthesis of this core scaffold, methods for its derivatization, and its applications in the development of new pharmaceuticals and crop protection agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1018678-39-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 225.55 g/mol | [1][2][3][4][5][6] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |
Spectroscopic Characterization:
While a complete set of publicly available, peer-reviewed spectroscopic data is limited, the following provides a key piece of experimental data for compound characterization.
-
¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available and serves as a primary tool for structural confirmation.[7] For comparison, the ¹H NMR spectrum of the isomeric 6-Chloro-4-(trifluoromethyl)nicotinic acid in DMSO-d₆ is also available.[8]
Synthesis of the Core Scaffold
The synthesis of this compound is not widely detailed in readily accessible academic literature, suggesting that many routes may be proprietary. However, by examining the synthesis of the parent compound, 4-(trifluoromethyl)nicotinic acid, and related chlorinated pyridines, a plausible synthetic strategy can be devised. The general approach often involves the construction of the trifluoromethyl-substituted pyridine ring, followed by chlorination and subsequent functional group manipulations.
One common strategy for the synthesis of 4-(trifluoromethyl)nicotinic acid involves a multi-step sequence starting from readily available precursors. For instance, a patented method describes the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization with 3-aminoacrylonitrile and subsequent hydrolysis to yield 4-(trifluoromethyl)nicotinonitrile, which is then hydrolyzed to the final acid.[1] Another approach starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, which undergo cyclization, chlorination of the resulting dihydroxypyridine with POCl₃, and then catalytic hydrogenolysis to remove the chloro groups, followed by hydrolysis.[9]
A potential pathway to this compound could involve the synthesis of 2-chloro-4-(trifluoromethyl)pyridine as a key intermediate.[10] This intermediate could then be carboxylated at the 3-position. Alternatively, a dichloro-precursor such as methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate could be selectively de-chlorinated.[11]
Below is a representative, multi-step synthesis workflow for the parent compound, 4-(trifluoromethyl)nicotinic acid, which illustrates the key chemical transformations that could be adapted for the synthesis of the chlorinated analog.
Figure 1: A potential synthetic pathway to 4-(trifluoromethyl)nicotinic acid.
Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile functional group that allows for a wide range of derivatization reactions, most notably the formation of amides and esters. These derivatives are often sought to modulate the pharmacokinetic properties of a lead compound or to act as prodrugs.
Amide Synthesis
The coupling of this compound with a primary or secondary amine is a common strategy to generate novel derivatives. This transformation is typically achieved using a variety of peptide coupling reagents to activate the carboxylic acid.
General Protocol for Amide Coupling:
-
Acid Activation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling reagent (e.g., HATU, HOBt/EDC, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Figure 2: General workflow for the synthesis of amide derivatives.
Ester Synthesis
Ester derivatives can be prepared through several standard methods, including Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.
General Protocol for Esterification (using a coupling agent):
-
Reaction Setup: Combine this compound (1 equivalent), the desired alcohol (1-1.5 equivalents), a coupling agent (e.g., DCC, 1.1 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., DCM).
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC). Wash the filtrate with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.
Applications in Drug Discovery and Agrochemicals
While specific commercial products containing the this compound scaffold are not widely publicized, the broader class of trifluoromethylpyridine derivatives has seen significant success in both the pharmaceutical and agrochemical industries.[12]
In Agrochemicals:
Trifluoromethylpyridine derivatives are key components in a number of commercial pesticides.[12] For example, the insecticide flonicamid contains a 4-(trifluoromethyl)nicotinamide moiety.[13] The trifluoromethyl group is often crucial for the biological activity of these compounds. Derivatives of related chloro-trifluoromethyl-nicotinic acids have been investigated for their fungicidal and herbicidal properties.[14][15]
In Pharmaceuticals:
The trifluoromethylpyridine scaffold is present in a number of approved drugs and clinical candidates. The unique electronic properties of this scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, nicotinamide derivatives have been explored as potent antifungal agents.[14] The ability to form various derivatives, such as amides and esters, allows for the fine-tuning of a compound's properties to optimize its drug-like characteristics.
Structure-Activity Relationships (SAR)
The development of new bioactive compounds based on the this compound scaffold is guided by an understanding of its structure-activity relationships. While specific SAR studies on this exact scaffold are not abundant in the public domain, general principles can be drawn from related compound classes.
-
The Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can significantly impact the pKa of the pyridine nitrogen and the carboxylic acid, influencing binding interactions and solubility. Its steric bulk can also play a role in receptor binding.
-
The Chloro Group: The chloro substituent provides a point for further chemical modification. Replacing the chlorine with other groups can probe the steric and electronic requirements of the binding pocket. Its position on the pyridine ring is critical and can influence the overall conformation of the molecule.
-
The Carboxylic Acid and its Derivatives: Conversion of the carboxylic acid to amides or esters allows for the exploration of a wide range of substituents. The nature of the R-groups in the resulting amides or esters can dramatically affect the biological activity, solubility, and metabolic stability of the compound. For example, studies on related nicotinic acid derivatives have shown that the choice of substituents can lead to potent and selective inhibitors of various enzymes or receptors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of a trifluoromethyl group, a chloro substituent, and a reactive carboxylic acid on a pyridine scaffold provides a rich platform for chemical exploration. While detailed synthetic protocols for this specific molecule are not widely available in the academic literature, its commercial availability and the wealth of knowledge on the synthesis of related compounds provide a strong foundation for its use in research and development. The continued exploration of derivatives of this scaffold holds significant promise for the discovery of new and effective pharmaceuticals and agrochemicals.
References
- 1. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1018678-39-1 [sigmaaldrich.com]
- 5. 1018678-39-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 1018678-39-1 [m.chemicalbook.com]
- 7. This compound(1018678-39-1) 1H NMR [m.chemicalbook.com]
- 8. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Buy 4-Chloro-6-(trifluoromethyl)nicotinic acid | 1060810-66-3 [smolecule.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)nicotinic acid
This guide provides a detailed exploration of the essential physicochemical properties of 4-Chloro-2-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive data repository and practical, field-tested methodologies for its characterization.
Introduction: The Significance of a Fluorinated Nicotinic Acid Derivative
This compound, with the CAS Number 1018678-39-1, is a halogenated and fluorinated pyridine carboxylic acid.[1][2] The strategic placement of a chlorine atom and a trifluoromethyl group on the nicotinic acid scaffold imparts unique electronic and lipophilic properties. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The chloro-substituent provides a reactive handle for further synthetic modifications, making this molecule a versatile intermediate in the synthesis of complex bioactive molecules. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, process development, and formulation.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| CAS Number | 1018678-39-1 | [3] |
| Appearance | Faint brown/faint orange powder | [3] |
| Boiling Point (Predicted) | 260.7 ± 40.0 °C | [3] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.19 ± 0.41 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [4] |
Experimental Protocols for Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound, while a broad range may indicate the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting range is approached.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For comparison, the related compound 4-(Trifluoromethyl)nicotinic acid has a reported melting point of 146-148 °C.[5]
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
To a series of vials, add a pre-weighed amount (e.g., 10 mg) of this compound.
-
Add the selected solvent dropwise to each vial while vortexing.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the compound.
-
-
Classification: The solubility can be classified based on the United States Pharmacopeia (USP) definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a fundamental property that influences a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and biological activity.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of a co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Titration Setup: A calibrated pH meter with a suitable electrode is used. The solution is placed in a thermostated vessel and stirred continuously.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of the compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for this compound are available through commercial databases, general experimental conditions are as follows.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational bands for the carboxylic acid (O-H and C=O stretches) and the pyridine ring should be identified.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.
-
Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It is recommended to store under an inert gas (nitrogen or Argon) at 2-8°C.[3]
Applications in Research and Development
This compound is a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final products.[9] Its utility as a synthetic intermediate is a key driver for its commercial availability.[10]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Assessment.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. By combining available data with standardized experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and accurate determination of these properties are essential for unlocking the full potential of this versatile building block in the development of new and improved chemical entities.
References
- 1. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1018678-39-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]
- 6. This compound(1018678-39-1) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
The Strategic Utility of 4-Chloro-2-(trifluoromethyl)nicotinic Acid: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Scaffold for Agrochemical and Pharmaceutical Innovation
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of designing high-performance agrochemicals and pharmaceuticals. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within the arsenal of fluorinated building blocks, 4-Chloro-2-(trifluoromethyl)nicotinic acid emerges as a pyridine-based scaffold of significant interest. Its unique arrangement of a carboxylic acid handle, a reactive chlorine atom, and an electron-withdrawing trifluoromethyl group offers a versatile platform for the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple catalog of reactions to explain the causality behind its synthetic utility. We will delve into its role as a key intermediate in the development of next-generation insecticides and its potential as a foundational scaffold for the discovery of novel kinase inhibitors in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, detailed methodologies.
Core Reactivity and Synthetic Potential
The chemical architecture of this compound dictates its reactivity. The pyridine ring is rendered electron-deficient by the powerfully electron-withdrawing trifluoromethyl group, which in turn activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). The carboxylic acid at the 3-position provides a convenient site for derivatization, most commonly through amide bond formation.
This dual reactivity allows for a modular and strategic approach to library synthesis. The chlorine can be displaced to introduce a wide array of substituents, while the carboxylic acid can be coupled with a diverse range of amines or alcohols. This versatility is a key reason for its utility in both agrochemical and pharmaceutical research.[1]
Application in Agrochemicals: A Gateway to Advanced Insecticides
While direct commercial examples utilizing the chlorinated title compound are emerging, the closely related 4-(trifluoromethyl)nicotinic acid is a well-established intermediate in the synthesis of the potent insecticide, flonicamid.[2][3] Flonicamid is a selective aphicide that acts as a chordotonal organ modulator, disrupting the feeding behavior of sucking insects.[4] The synthetic principles for flonicamid provide a clear blueprint for the potential applications of this compound in developing novel crop protection agents.
The core synthetic strategy involves the formation of a key amide bond. The general workflow for synthesizing analogs from this compound is outlined below.
Experimental Protocol: Amide Bond Formation for Agrochemical Scaffolds
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine, a foundational step in the synthesis of many biologically active amides.
Objective: To synthesize N-substituted-4-chloro-2-(trifluoromethyl)nicotinamides.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Causality of Experimental Choices:
-
EDCI/HOBt: This combination is a widely used coupling system that minimizes side reactions and racemization (if chiral amines are used). EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDCI and any acidic byproducts, driving the reaction to completion.
-
Anhydrous Conditions: The reagents, particularly the activated carboxylic acid intermediate, are sensitive to moisture. Anhydrous conditions prevent hydrolysis and ensure high yields.
Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a recognized pharmacophore in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors.
The general strategy involves using the nicotinic acid as a central scaffold, with the chloro and trifluoromethyl groups interacting with specific regions of the kinase active site, and the carboxylic acid functionalized to introduce further diversity and target interactions. A key synthetic transformation in this context is the Suzuki-Miyaura cross-coupling reaction to replace the chlorine atom with various aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with a boronic acid.[6]
Objective: To synthesize 4-aryl-2-(trifluoromethyl)nicotinic acid derivatives.
Materials:
-
This compound ester (e.g., methyl or ethyl ester)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
A solvent system such as 1,4-dioxane/water or toluene/water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound ester (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the base (2.0 eq) and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
If the carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic or acidic conditions.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Ligands like SPhos and XPhos are often effective for cross-coupling with chloro-substituted heterocycles.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice.
-
Degassing: The palladium catalyst is sensitive to oxidation, so removing dissolved oxygen from the reaction mixture is essential to maintain its catalytic activity.
Data Presentation: A Survey of Related Compound Bioactivity
While specific quantitative bioactivity data for derivatives of this compound is not yet widely published in peer-reviewed literature, the activity of structurally related compounds provides a strong indication of its potential. The following table summarizes the inhibitory activity of compounds containing similar structural motifs.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR Kinase | 0.0689 | [5] |
| Trifluoromethyl pyrimidine amides | Botrytis cinerea | >96% inhibition at 50 µg/ml | [7] |
| Nicotinic acid derivatives | α-amylase | 20.5 | [6] |
| Nicotinic acid derivatives | α-glucosidase | 26.4 | [6] |
This data underscores the potential for developing highly potent biological agents from scaffolds incorporating the trifluoromethyl-pyridine core.
Visualizing Synthetic Pathways and Mechanisms
To further elucidate the synthetic utility and potential biological mechanisms, the following diagrams are provided.
Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Diagram 2: Generalized Kinase Inhibition Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid protocol
An Application Note for the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid
Introduction
This compound is a pivotal halogenated pyridine derivative. Its structural motifs, a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position, impart unique electronic properties and lipophilicity. These characteristics make it a highly valuable building block in medicinal chemistry and agrochemical research. Specifically, it serves as a key intermediate in the synthesis of novel insecticides, such as Flonicamid, and other biologically active compounds.[1] The precise and efficient synthesis of this molecule is therefore of significant interest to researchers and professionals in the field of drug development and crop protection.
This document provides a detailed protocol for the synthesis of this compound, focusing on a robust and well-established chemical transformation. The guide is designed to offer both a step-by-step procedure and the underlying chemical rationale, ensuring scientific integrity and reproducibility.
Synthetic Strategy and Rationale
The most direct and logical synthetic route to the target compound involves the chlorination of a readily accessible precursor, 4-Hydroxy-2-(trifluoromethyl)nicotinic acid . This strategy isolates the introduction of the key chloro-substituent as the final, decisive step.
The overall synthetic pathway can be visualized as a two-stage process:
-
Precursor Synthesis : Formation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. This is typically achieved through a cyclocondensation reaction involving a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoroacetoacetate.[2][3]
-
Final Chlorination : Conversion of the 4-hydroxy group to a 4-chloro group. This transformation is the central focus of the detailed protocol below.
Caption: Overall two-stage synthetic workflow.
PART 1: Detailed Experimental Protocol
This section details the conversion of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid to the final product.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Properties |
| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | 207.10 | 10.0 | 2.07 g | Starting Material (Precursor) |
| Thionyl Chloride (SOCl₂) | 118.97 | 50.0 (5 eq) | 3.65 mL | Chlorinating Agent, d=1.64 g/mL. Corrosive, reacts violently with water.[4][5] |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | ~0.1 mL | Catalyst |
| Toluene | 92.14 | - | 40 mL | Anhydrous Solvent |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~50 mL | Aqueous solution for work-up |
| Brine (Saturated NaCl Solution) | - | - | ~30 mL | Aqueous solution for work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |
Step-by-Step Methodology
Caption: Logical flow of the experimental protocol.
-
Reaction Setup : In a chemical fume hood, equip a 100 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.
-
Charging Reagents : To the flask, add 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (2.07 g, 10.0 mmol), anhydrous toluene (40 mL), and a catalytic amount of DMF (~0.1 mL). Stir the suspension magnetically.
-
Addition of Chlorinating Agent : Cool the flask in an ice-water bath to 0 °C. Add thionyl chloride (3.65 mL, 50.0 mmol) to the dropping funnel and add it dropwise to the stirred suspension over 20-30 minutes. Gas evolution (HCl, SO₂) will be observed.
-
Expert Insight : The slow, dropwise addition at low temperature is critical to control the initial exothermic reaction between thionyl chloride and the substrate. DMF acts as a catalyst for this type of chlorination.
-
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-8 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.
-
In a well-ventilated fume hood, very slowly and cautiously pour the concentrated residue onto crushed ice (~50 g) with stirring to quench any remaining reactive species.
-
Extract the resulting aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 30 mL).
-
Expert Insight : The bicarbonate wash neutralizes residual acidic components like HCl, which is crucial for preventing product degradation and corrosion of equipment.
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford this compound as a solid.
-
PART 2: Scientific Integrity and Validation
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent : Thionyl chloride (SOCl₂) is highly effective for converting hydroxyl groups on aromatic rings, including hydroxypyridines, to chlorides. A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[4][5][6]
-
Use of Anhydrous Conditions : Thionyl chloride reacts violently and exothermically with water to produce toxic gases (SO₂ and HCl).[4][6][7] Therefore, using dry glassware and an inert nitrogen atmosphere is imperative to prevent hazardous reactions and ensure the reagent's efficacy.
-
Catalyst : N,N-Dimethylformamide (DMF) is often used in catalytic amounts to accelerate chlorination reactions with thionyl chloride through the formation of a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, the final product must be rigorously characterized. This validation confirms the identity, structure, and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum should show characteristic signals for the aromatic protons on the pyridine ring.
-
¹⁹F NMR : A singlet peak in the expected region for a CF₃ group attached to a pyridine ring confirms the presence of the trifluoromethyl moiety.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M-H]⁻ corresponding to the calculated mass of the product (C₇H₃ClF₃NO₂ = 225.55 g/mol ).[8] The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) should also be observable.
-
Melting Point (MP) : A sharp melting point range for the purified solid indicates high purity.
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
Thionyl Chloride (SOCl₂) :
-
Hazards : Extremely corrosive, causes severe skin burns and eye damage. Reacts violently with water. Inhalation may cause lung edema, and toxic fumes are liberated upon contact with water or during the reaction.[4][6][7]
-
Handling : Must be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[4][9] An emergency eyewash and safety shower must be readily accessible.[4]
-
-
General Precautions :
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ensure proper quenching of reactive waste before disposal according to institutional guidelines.
-
References
- 1. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 2. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Synthetic Versatility of 4-Chloro-2-(trifluoromethyl)nicotinic Acid: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] 4-Chloro-2-(trifluoromethyl)nicotinic acid emerges as a highly valuable and versatile building block, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and the scientific rationale behind the experimental choices.
This trifunctional pyridine derivative possesses three key points of reactivity: the carboxylic acid at the 3-position, the chloro group at the 4-position, and the electron-deficient pyridine ring, activated by the potent electron-withdrawing trifluoromethyl group at the 2-position. This electronic arrangement dictates the reactivity and allows for selective transformations, making it a powerful tool in the synthesis of complex molecules.
I. Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for the introduction of a wide array of functional groups, most commonly through the formation of esters and amides. These reactions are fundamental in drug discovery for creating compound libraries and for the synthesis of active pharmaceutical ingredients.
A. Esterification: Modulating Solubility and Pro-drug Strategies
Esterification of this compound is a straightforward yet crucial transformation. The resulting esters can exhibit altered solubility profiles and can be employed as pro-drugs, which are metabolized in vivo to release the active carboxylic acid.
Protocol 1: Fischer Esterification
This classic acid-catalyzed method is suitable for simple, unhindered alcohols.
Causality Behind Experimental Choices:
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic alcohol.
-
Excess Alcohol as Solvent: The use of the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Chatelier's principle.
-
Reflux: The reaction is typically slow at room temperature, and heating is necessary to achieve a reasonable reaction rate.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.
B. Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry. The resulting amides of this compound are key intermediates in the synthesis of various bioactive compounds, including insecticides.[2]
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and allows for the coupling of a wide range of amines.
Causality Behind Experimental Choices:
-
HATU: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
DIPEA: Diisopropylethylamine is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing the protonation of the amine nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M).
-
Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
II. Functionalization of the 4-Chloro Position
The chlorine atom at the 4-position of the pyridine ring is activated towards both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.[3][4]
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring allows for the direct displacement of the 4-chloro substituent by strong nucleophiles. This reaction is a powerful method for introducing heteroatom substituents.
Protocol 3: SNAr with an Amine
Causality Behind Experimental Choices:
-
High Temperature: SNAr reactions on chloro-pyridines often require elevated temperatures to overcome the activation energy associated with the initial nucleophilic attack and disruption of aromaticity.[5]
-
Polar Aprotic Solvent: Solvents like DMSO or DMF are ideal as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they can withstand high reaction temperatures.
-
Excess Amine: Using the amine as both a nucleophile and a base (to neutralize the HCl byproduct) or adding an external base can drive the reaction to completion.
Step-by-Step Methodology:
-
Combine this compound (1.0 eq), the desired amine (2.5 eq), and potassium carbonate (2.0 eq) in DMSO (0.5 M).
-
Heat the mixture to 120-140 °C and stir for 12-24 hours in a sealed tube.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a wide range of coupling partners.
Protocol 4: Suzuki-Miyaura Coupling
This reaction is a robust method for forming C-C bonds by coupling the chloro-pyridine with an organoboron reagent.[6][7][8]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.[9]
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for facilitating the oxidative addition of the aryl chloride to the palladium center and promoting the reductive elimination of the product.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium complex.
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add a mixture of dioxane and water (e.g., 4:1, 0.2 M).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction couples the chloro-pyridine with an amine.[10][11]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are required. Ligands like BINAP or Josiphos are often effective for C-N coupling.[10]
-
Strong Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11]
Step-by-Step Methodology:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and NaOt-Bu (1.4 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene (0.3 M).
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
III. Data Presentation
Table 1: Summary of Reaction Conditions
| Reaction Type | Reagents and Conditions | Typical Yields |
| Esterification | MeOH, H₂SO₄ (cat.), reflux | >90% |
| Amidation | Amine, HATU, DIPEA, DMF, rt | 70-95% |
| SNAr | Amine, K₂CO₃, DMSO, 120-140 °C | 50-80% |
| Suzuki Coupling | Ar-B(OH)₂, Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O, µW | 60-90% |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, toluene, 80-110 °C | 60-85% |
IV. Visualization of Synthetic Pathways
Caption: Synthetic transformations of this compound.
V. Conclusion
This compound is a robust and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. Its distinct reactive sites can be selectively addressed through careful choice of reaction conditions, enabling the synthesis of complex molecules for applications in medicinal chemistry and agrochemical research. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Application Notes: 4-Chloro-2-(trifluoromethyl)nicotinic Acid as a Strategic Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Chloro-2-(trifluoromethyl)nicotinic acid. We delve into the unique physicochemical properties conferred by its trifluoromethyl and chloro substituents, explore its reactivity through key synthetic transformations, and provide detailed, field-proven protocols for its use in constructing complex molecular architectures. The causality behind experimental choices, self-validating protocol design, and applications in contemporary drug discovery programs are discussed to empower scientists in leveraging this versatile building block.
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its structure combines several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The nicotinic acid core is a well-established scaffold in numerous biologically active compounds.[1][2] The strategic placement of a trifluoromethyl (-CF3) group at the 2-position and a chloro (-Cl) group at the 4-position provides medicinal chemists with powerful tools to modulate the properties of target molecules.
The Strategic Advantage of the Trifluoromethyl Group:
The -CF3 group is a cornerstone of modern drug design for several reasons.[3] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities and influence the electronic environment of the aromatic ring.[4] Crucially, the -CF3 group offers:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6] This can increase a drug's half-life, potentially leading to less frequent dosing.[5]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance cell permeability.[5][7]
-
Modulation of Binding Affinity: It can serve as a bioisostere for other groups like methyl or chloro, but with distinct steric and electronic properties that can lead to improved binding affinity and selectivity for a biological target.[4]
The chlorine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity. The carboxylic acid at the 3-position is an ideal anchor point for amide bond formation, one of the most common reactions in medicinal chemistry.[8]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1018678-39-1 | [9] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [9] |
| Molecular Weight | 225.55 g/mol | [9] |
| Appearance | White to light-colored crystalline powder | [10] |
| Polar Surface Area (PSA) | 50.2 Ų | [9] |
| XLogP3 | 1.9 | [9] |
Core Reactivity and Synthetic Utility
The true power of this compound lies in its predictable and versatile reactivity at three distinct points on the molecule. This allows for a modular and strategic approach to library synthesis and lead optimization.
3.1. Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety is readily converted into amides, linking the scaffold to a diverse range of amine-containing fragments. This is arguably the most fundamental reaction for this building block.
Causality in Reagent Selection: While simple methods exist, coupling with electron-deficient or sterically hindered amines often requires specific activating agents to prevent side reactions and ensure high yields.[11] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system are preferred.[12] They work by forming a highly reactive activated ester intermediate in situ, which is more susceptible to nucleophilic attack by the amine than the parent carboxylic acid, thus driving the reaction to completion under mild conditions.[13]
3.2. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride at the 4-position with a variety of organoboron compounds (e.g., boronic acids or esters).[14]
Expertise in Catalysis: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[15]
-
Catalyst/Ligand: For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) are often required. These ligands stabilize the Pd(0) active species and facilitate the difficult oxidative addition step into the strong C-Cl bond.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[16] The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.
3.3. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[17] It allows the direct coupling of the aryl chloride with a vast array of primary and secondary amines.[18]
Trustworthiness Through Ligand Choice: Similar to the Suzuki reaction, the choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[19] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) have been developed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes the final bond-forming reductive elimination step.[19]
Application Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
Protocol 1: General Amide Coupling using HATU
-
Objective: To couple this compound with a primary or secondary amine.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting materials. The final product is validated by NMR and MS analysis.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/EtOAc gradient) to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To couple the 4-chloro position with an aryl or heteroaryl boronic acid.
-
Self-Validation: Disappearance of the starting aryl chloride and formation of a new, less polar spot by TLC indicates a successful reaction. LC-MS analysis will confirm the mass of the desired product.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane and Water (typically 10:1 v/v)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a dry Schlenk flask, add the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Add Pd₂(dba)₃ (0.05 eq) and SPhos (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite®, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the coupled product.
Protocol 3: Buchwald-Hartwig Amination
-
Objective: To couple the 4-chloro position with a primary or secondary amine.
-
Self-Validation: Monitoring by TLC or GC-MS will show the consumption of the starting materials. The product's identity is confirmed by NMR and high-resolution mass spectrometry (HRMS).
Materials:
-
This compound derivative (e.g., ethyl ester) (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add NaOt-Bu (1.4 eq) to a dry Schlenk flask.
-
Outside the glovebox, add the 4-chloro derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [chemistrysteps.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
Reaction conditions for 4-Chloro-2-(trifluoromethyl)nicotinic acid
An Application Guide for the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Introduction: A Key Building Block in Modern Chemistry
This compound is a highly functionalized pyridine derivative of significant interest in the chemical industry. Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group, makes it a valuable intermediate for the synthesis of complex molecules. The trifluoromethyl group, in particular, is a crucial pharmacophore and agrochemical motif, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] Consequently, this acid is a key precursor for developing novel pharmaceuticals and advanced agrochemicals, such as nematicides.[2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the prevalent synthetic strategies and reaction conditions for preparing this compound. It emphasizes the underlying chemical principles and provides practical, field-proven protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity. The most common approaches involve either the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing, highly substituted pyridine core.
Route 1: Pyridine Ring Construction and Subsequent Functionalization
A robust and frequently cited method involves building the substituted pyridine ring from the ground up, followed by a series of functional group transformations. This approach offers flexibility and control over the substitution pattern.
Conceptual Workflow:
This multi-step synthesis typically begins with a condensation reaction to form a dihydroxypyridine ring. This intermediate is then subjected to chlorination to install the necessary chloro groups. Finally, selective de-chlorination and hydrolysis yield the target molecule.
Caption: General workflow for pyridine ring construction.
1. Cyclization Reaction: The synthesis commences with a base-catalyzed cyclization between ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[3][4]
-
Catalyst: Potassium hydroxide is an effective catalyst for this condensation.
-
Solvent: Anhydrous methanol is a common solvent choice.
-
Conditions: The reaction is typically run at reflux temperature. The gradual addition of the base is crucial for controlling the reaction rate and minimizing side products.[3]
2. Chlorination: The resulting 2,6-dihydroxy-nicotinonitrile intermediate is then chlorinated.
-
Reagent: Phosphorus oxychloride (POCl₃) is the standard reagent for converting the hydroxy groups to chloro groups on the pyridine ring.[4] This is a vigorous reaction that must be handled with care in a well-ventilated fume hood.
3. Selective Dechlorination (Hydrogenolysis): The key to obtaining the desired 4-chloro product is the selective removal of the chloro groups at the 2- and 6-positions while retaining the one at the 4-position.
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[4]
-
Conditions: The reaction is carried out under a hydrogen atmosphere. The pressure and temperature can be adjusted to control the selectivity. For instance, reacting at 80°C under 1.8 MPa of H₂ has been reported to be effective.[4] The presence of a base like triethylamine can facilitate the reaction.
4. Hydrolysis: The final step is the hydrolysis of the nitrile (cyano group) to a carboxylic acid.
-
Reagents: A strong base, such as sodium hydroxide (NaOH), in an aqueous or aqueous-alcoholic solution is used.[4][5]
-
Conditions: The reaction mixture is heated, often to reflux (around 100 °C), to drive the hydrolysis to completion.[5] Following the reaction, acidification with a strong acid like HCl is necessary to protonate the carboxylate and precipitate the final product.
Route 2: Modification of Substituted Pyridines
An alternative strategy starts with a commercially available or readily synthesized pyridine derivative, which is then modified to introduce the required functional groups.
Example: Carboxylation of a Chlorinated Pyridine This route involves the regioselective introduction of a carboxylic acid group onto a di-substituted pyridine ring.
Caption: Carboxylation approach to nicotinic acids.
This method can achieve carboxylation with high regioselectivity but requires stringent reaction conditions.[6]
-
Reagents: A strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the pyridine ring, followed by quenching with carbon dioxide (CO₂), often from dry ice.
-
Conditions: The reaction must be conducted at very low temperatures (e.g., below -50 °C) under an inert atmosphere to prevent side reactions and ensure the stability of the lithiated intermediate.[4] While effective at the lab scale, these cryogenic conditions can be challenging to implement for large-scale industrial production.
Comparative Summary of Reaction Conditions
The following table summarizes key reaction parameters for different synthetic transformations leading to this compound and its precursors.
| Transformation | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
| Nitrile Hydrolysis | 4-Chloro-2-(trifluoromethyl)nicotinonitrile | NaOH, H₂O, HCl (for workup) | Water | 100 °C | 98.3% | [5][7] |
| Dechlorination & Hydrolysis | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | 1. 5% Pd/C, H₂, Et₃N2. NaOH, HCl | Ethanol | 80 °C | Not specified | [4] |
| Ester Dechlorination | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C, H₂, CH₃COONa | Ethanol | Room Temp | 90.4% | [7][8] |
| Ring Cyclization | Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide | KOH | Methanol | Reflux | Not specified | [3] |
| Carboxylation | 2,6-Dichloro-3-fluoropyridine | n-BuLi, CO₂ | Not specified | Low Temp | 67% | [6] |
Detailed Experimental Protocol: Hydrolysis of 4-Chloro-2-(trifluoromethyl)nicotinonitrile
This protocol details the final step in the synthesis: the conversion of the nitrile intermediate to the target carboxylic acid. This method is high-yielding and utilizes common laboratory reagents.
Materials and Equipment:
-
1000 mL four-neck reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
4-Chloro-2-(trifluoromethyl)nicotinonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1000 mL four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of deionized water. Stir the mixture until the NaOH is completely dissolved. Caution: This process is exothermic.
-
Addition of Starting Material: To the stirred NaOH solution, add 172.1 g of 4-Chloro-2-(trifluoromethyl)nicotinonitrile.
-
Heating: Heat the reaction mixture to 100 °C with continuous stirring. Maintain this temperature. The solid starting material will gradually dissolve, and the mixture will turn into a pale yellow, clear solution.[5] The reaction progress can be monitored by TLC or LC-MS.
-
Reaction Completion: Continue heating at 100 °C until the reaction is complete (typically several hours, as indicated by the complete consumption of the starting material).[5][7]
-
Cooling and Acidification: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Precipitation: Carefully adjust the pH of the solution to <1 by the slow, dropwise addition of concentrated hydrochloric acid. A white solid product will precipitate out of the solution. Caution: Acid addition is exothermic and should be done slowly, preferably in an ice bath.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain the final this compound. A yield of approximately 98.3% can be expected.[5]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
Application Notes & Protocols for 4-Chloro-2-(trifluoromethyl)nicotinic Acid in Agrochemical Research
Introduction: The Significance of Fluorinated Nicotinic Acids in Agrochemical Discovery
The incorporation of fluorine atoms into active molecules has become a cornerstone of modern agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy.[1][2][3] Within this chemical space, trifluoromethylpyridine derivatives are of particular importance, forming the structural basis of numerous commercial pesticides.[4][5] 4-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in this class, offering a versatile scaffold for the synthesis of novel herbicides and insecticides.[4][6] Its unique substitution pattern—a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position of the pyridine ring—suggests a strong potential for biological activity, particularly as a synthetic auxin herbicide. This document provides detailed insights into its mechanism of action and a comprehensive protocol for evaluating its herbicidal efficacy.
Part 1: Proposed Mechanism of Action - A Synthetic Auxin Herbicide
Based on its structural resemblance to endogenous plant hormones like indole-3-acetic acid (IAA) and other synthetic auxinic herbicides, this compound is hypothesized to function as an auxin mimic.[7][8][9] This class of herbicides induces phytotoxicity by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[8][10]
At low concentrations, synthetic auxins stimulate plant growth, but at the higher concentrations used for herbicidal purposes, they lead to a cascade of detrimental effects.[7][10] The proposed mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box protein receptors.[10] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the constitutive activation of auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes.[10] This uncontrolled gene expression results in epinastic growth, ethylene production, and the generation of reactive oxygen species, culminating in cell death.[11]
The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group that can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to greater persistence and efficacy compared to the natural hormone IAA.[4][10]
Visualizing the Auxin Mimic Mechanism
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. nbinno.com [nbinno.com]
- 7. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 8. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 9. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: 4-Chloro-2-(trifluoromethyl)nicotinic Acid as a Versatile Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is highly prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity and better pharmacokinetic profiles.[1][2] 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No: 1018678-39-1) has emerged as a critical building block in this domain.[3][4][5][6] Its structure is strategically designed with three key features: a trifluoromethyl group for property modulation, a carboxylic acid to serve as a handle for amide coupling, and a reactive chloro substituent on the pyridine ring, enabling carbon-carbon bond formation via cross-coupling reactions. This application note provides a technical guide with detailed protocols for leveraging this intermediate in the synthesis of advanced pharmaceutical precursors, particularly focusing on scaffolds relevant to oncology drug discovery.
Physicochemical Properties and Strategic Value
The utility of this compound stems from its unique combination of reactive sites, which can be addressed with orthogonal chemical strategies. This allows for a divergent approach to library synthesis, where a common core can be elaborated into a wide array of structurally diverse compounds.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1018678-39-1 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Strategic Value in Drug Design:
-
The Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions or catalyst poisoning in subsequent reactions. Its steric bulk and lipophilicity are instrumental in designing molecules with improved cell permeability and resistance to metabolic degradation.[1]
-
Orthogonal Reactive Sites: The carboxylic acid and the chloro group represent two distinct points for chemical modification. The carboxylic acid is readily converted to an amide, a ubiquitous functional group in pharmaceuticals. The chloro group, being a halogen, is an ideal handle for palladium-catalyzed cross-coupling reactions. This orthogonality is the cornerstone of its value, allowing chemists to build molecular complexity in a controlled, stepwise manner.
Core Application: Synthesis of a Precursor for Smoothened (SMO) Receptor Antagonists
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several human cancers. The Smoothened (SMO) receptor is a key component of this pathway, making it an important target for anticancer therapeutics. This compound is a documented intermediate in the synthesis of potent SMO antagonists. The following sections detail the protocols for using this intermediate to construct a core scaffold for this important class of drugs.
Caption: Sequential synthesis of a SMO antagonist scaffold.
Protocol 1: HATU-Mediated Amide Bond Formation
This protocol details the coupling of the carboxylic acid moiety with an amine partner. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended as it is highly efficient, even for coupling with electron-deficient acids or sterically hindered amines, minimizing racemization and side reactions.
Causality Behind Choices:
-
Coupling Reagent (HATU): Chosen for its high reactivity and ability to rapidly generate the active ester intermediate, which prevents side reactions and is effective for coupling to both primary and secondary amines.
-
Base (DIPEA): N,N-Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine partner (1.1 eq.) followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Table 2: Representative Amide Coupling Reactions
| Amine Partner | Coupling Time (h) | Typical Yield (%) |
|---|---|---|
| Benzylamine | 2 | 92% |
| Aniline | 3 | 88% |
| 2-Amino-5-methylpyridine | 4 | 85% |
| Piperidine | 1.5 | 95% |
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the C4-chloro position with an aryl or heteroaryl boronic acid. This reaction is a powerful tool for creating C-C bonds and is fundamental to modern drug synthesis.
Causality Behind Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings involving chloro-pyridines. It is effective at performing the key oxidative addition step.
-
Base (K₃PO₄ or Na₂CO₃): A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Carbonates and phosphates are effective and generally compatible with a wide range of functional groups.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining an inert atmosphere is critical for catalytic turnover and high yields.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask, add the amide intermediate from Protocol 1 (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-Dioxane/Water (4:1). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete in 8-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the final coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a high-value, versatile intermediate that provides an efficient entry point for the synthesis of complex, drug-like molecules. Its orthogonal reactive handles enable chemists to employ robust and well-established synthetic transformations—amide coupling and Suzuki cross-coupling—in a sequential manner to build diverse molecular libraries. The protocols outlined in this guide are designed to be reliable and are grounded in established chemical principles, providing researchers in drug discovery with a powerful tool for accelerating their synthetic programs, particularly in the development of targeted therapies for diseases like cancer.
References
The Synthetic Versatility of 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Application Notes and Experimental Protocols
Introduction: A Keystone Building Block in Modern Chemistry
4-Chloro-2-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its strategic substitution pattern—a carboxylic acid for amide and ester formation, a reactive chloro group for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate chemical and biological properties—renders it a versatile synthon for creating novel chemical entities.
The presence of the trifluoromethyl (CF₃) group is particularly noteworthy. This moiety is a bioisostere for a chlorine atom and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic and conformational properties. These characteristics make this compound an invaluable intermediate in the development of new pesticides and pharmaceuticals.[1] This guide provides an in-depth exploration of the experimental procedures involving this compound, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1018678-39-1 | [2] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 120 °C | [3] |
| Boiling Point | 271.3 ± 40.0 °C (Predicted) | [3] |
| PSA | 50.2 Ų | [2] |
| XLogP3 | 1.9 | [2] |
Safety and Handling Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, mist, or spray.[4][5] Wear protective gloves, clothing, and eye/face protection.[4][5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from strong oxidizing agents, strong bases, and amines.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[4]
-
Application in Amide Bond Formation: Synthesis of Flonicamid
A prime example of the utility of this compound is in the synthesis of the insecticide Flonicamid. This process hinges on the formation of an amide bond, a cornerstone reaction in medicinal and agrochemical chemistry.
Mechanistic Rationale: The Acyl Chloride Pathway
Direct amide formation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated." A common and robust method is the conversion of the carboxylic acid to a more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The highly reactive acyl chloride is then readily attacked by the amine nucleophile to form the desired amide. The presence of a base is often required to neutralize the HCl byproduct.
Diagram 1: General Workflow for Amide Bond Formation
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Detailed Protocol: Two-Step Synthesis of Flonicamid
This protocol is adapted from established industrial synthesis methods.[7][8][9]
Step 1: Synthesis of 4-(trifluoromethyl)nicotinoyl chloride
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Triphosgene
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a reaction flask, add this compound (e.g., 38.2 g, 0.2 mol), toluene (120 g), and a catalytic amount of DMF (e.g., 0.2 g).[8]
-
While stirring, add thionyl chloride (e.g., 28.5 g, 0.24 mol) or triphosgene (e.g., 23.7g, 0.08 mol) portion-wise.[8]
-
Heat the reaction mixture to 80 °C and maintain for 4-5 hours.[7][8] The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the resulting toluene solution of 4-(trifluoromethyl)nicotinoyl chloride can be used directly in the next step or the excess thionyl chloride and toluene can be removed under reduced pressure.
-
Step 2: Synthesis of Flonicamid
-
Reagents and Materials:
-
Toluene solution of 4-(trifluoromethyl)nicotinoyl chloride from Step 1
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Reaction flask with a magnetic stirrer
-
-
Procedure:
-
In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride (e.g., 20.8 g, 0.23 mol) and sodium bicarbonate (e.g., 37.8 g, 0.45 mol) in water (380 g).[8] Stir until all solids are dissolved.
-
Cool the toluene solution of the acyl chloride from Step 1 to room temperature.
-
Slowly add the toluene solution of the acyl chloride to the aqueous solution of aminoacetonitrile with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.[7]
-
The product will precipitate as a white solid. Collect the solid by filtration.
-
Wash the filter cake with water to remove any remaining salts.
-
Dry the solid under vacuum to obtain Flonicamid. A typical yield is around 91.7% with a purity of >99%.[8]
-
Application in C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 4-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide array of biaryl and substituted pyridine derivatives.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 4-chloro-2-(trifluoromethyl)nicotinate
While a specific protocol for the free acid is less common due to potential interference from the carboxylic acid group, the corresponding ester is an excellent substrate. This adapted protocol is based on established methods for similar electron-deficient chloropyridines.
-
Reagents and Materials:
-
Methyl 4-chloro-2-(trifluoromethyl)nicotinate (can be prepared from the acid by standard esterification methods)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask or reaction vial, add methyl 4-chloro-2-(trifluoromethyl)nicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (to make a ~0.2 M solution) and degassed water (10% v/v of toluene) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex organic molecules. Its distinct functional groups provide orthogonal reactivity, allowing for selective transformations at the carboxylic acid and the chloro-substituent. The protocols detailed herein for amide bond formation and Suzuki-Miyaura cross-coupling serve as a practical guide for researchers in the agrochemical and pharmaceutical fields. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can effectively leverage this building block to accelerate the discovery and development of new chemical entities with enhanced biological and physicochemical properties.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 8. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
4-Chloro-2-(trifluoromethyl)nicotinic acid in the synthesis of novel compounds
An Application Guide for the Strategic Use of 4-Chloro-2-(trifluoromethyl)nicotinic Acid in the Synthesis of Novel Bioactive Compounds
Authored by a Senior Application Scientist
Introduction: Unlocking Synthetic Versatility
In the landscape of modern medicinal and agrochemical research, the strategic selection of building blocks is paramount to the efficient discovery of novel compounds. This compound has emerged as a particularly powerful and versatile intermediate.[1][2] Its structure is uniquely primed for diverse synthetic transformations, featuring a pyridine core, a potent electron-withdrawing trifluoromethyl group, a reactive chloro substituent, and a carboxylic acid handle.[1]
The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The pyridine scaffold is a common motif in numerous pharmaceuticals.[3] The true synthetic power of this reagent, however, lies in the orthogonal reactivity of its two key functional sites: the C4-chloro position and the C3-carboxylic acid. The chloro group is activated for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution, while the carboxylic acid provides a convenient point for amide bond formation and other derivatizations.[1][2]
This guide provides an in-depth exploration of the core applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug development and fine chemical synthesis.
Physicochemical Properties
A clear understanding of a reagent's properties is the foundation of its effective use.
| Property | Value | Reference |
| CAS Number | 1018678-39-1 | [4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5][6] |
| Molecular Weight | 225.55 g/mol | [5] |
| Appearance | Solid | [7] |
| Melting Point | 146 - 149 °C | [7] |
Core Synthetic Transformations & Protocols
The strategic utility of this compound is best illustrated by its application in three critical classes of synthetic reactions. The following diagram outlines these primary pathways for derivatization.
Caption: Key synthetic pathways using the title reagent.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C4 position is amenable to palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials.[8] The reaction couples the aryl chloride with an arylboronic acid under palladium catalysis.[8] While aryl chlorides are generally less reactive than bromides or iodides, the electronic properties of the trifluoromethyl-substituted pyridine ring facilitate the initial oxidative addition step, which is often rate-limiting.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Expert Insight: The choice of ligand is critical for coupling unactivated aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote both the oxidative addition and reductive elimination steps.[9] The use of a phosphate base in a mixed aqueous-organic solvent system is a robust starting point.[9]
| Parameter | Details |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | SPhos (5.5 mol%) |
| Base | K₃PO₄ (3.0 equiv.) |
| Solvent | Toluene/H₂O (4:1 mixture) |
| Temperature | 100 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Catalyst Addition: In a separate vial under argon, mix Pd₂(dba)₃ and SPhos. Add this solid mixture to the reaction flask under a positive pressure of argon.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Track the disappearance of the starting material using TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing aryl-amine bonds, a linkage central to countless pharmaceutical agents.[10][11] The reaction couples an aryl halide with a primary or secondary amine.[12] Similar to the Suzuki coupling, this transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong base to deprotonate the amine, facilitating its coordination to the palladium center.[10][12][13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Expert Insight: The choice of base is critical and depends on the amine's pKa. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The reaction is highly sensitive to air and moisture, so maintaining a strict inert atmosphere is essential for reproducibility.
| Parameter | Details |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) |
| Solvent | Anhydrous Dioxane or Toluene |
| Temperature | 100-110 °C |
| Time | 4-18 h |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strict argon atmosphere, add NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add this compound, the chosen amine, Pd(OAc)₂, and XPhos.
-
Inerting: If not in a glovebox, seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction mixture often becomes thick; ensure stirring is adequate.
-
Monitoring: Monitor by LC-MS for product formation and consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with water and ethyl acetate.
-
Purification: Separate the layers. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with a strong electron-withdrawing group like trifluoromethyl, is highly activated towards nucleophilic aromatic substitution (SNAr).[14][15] This reaction provides a direct, metal-free pathway to displace the C4-chloro group with a variety of nucleophiles, such as alkoxides, thiophenoxides, and amines.[16]
The mechanism involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15] The subsequent loss of the chloride leaving group restores aromaticity.
Caption: General mechanism for the SNAr reaction.
Protocol 3: SNAr with an Alcohol Nucleophile (Ether Formation)
-
Expert Insight: This reaction is often driven to completion by using the alcohol as the solvent or by using a strong base like sodium hydride (NaH) or potassium tert-butoxide to pre-form the alkoxide.[17] The reaction temperature can be critical; higher temperatures accelerate the reaction but may lead to side products.
| Parameter | Details |
| Reactants | This compound (1.0 equiv.), Alcohol (1.5 equiv.) |
| Base | NaH (60% dispersion in mineral oil, 2.0 equiv.) |
| Solvent | Anhydrous DMF or THF |
| Temperature | 25 °C to 80 °C |
| Time | 2-12 h |
Step-by-Step Methodology:
-
Alkoxide Formation: To a stirred suspension of NaH in anhydrous DMF under argon at 0 °C, add the alcohol dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound in anhydrous DMF to the alkoxide solution dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat to 80 °C, depending on the reactivity of the alcohol.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with water. Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety provides a reliable handle for constructing amide bonds, one of the most common functional groups in pharmaceuticals.[18] This can be achieved through various standard coupling reagents or by first converting the carboxylic acid to a more reactive acid chloride.
Protocol 4: EDC-Mediated Amide Coupling
-
Expert Insight: The addition of an activator like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions (e.g., racemization of chiral amines) and improve yields. A tertiary amine base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.
| Parameter | Details |
| Reactants | Substituted nicotinic acid (1.0 equiv.), Amine (1.1 equiv.) |
| Coupling Agent | EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl, 1.5 equiv.) |
| Activator | HOBt (1.2 equiv.) |
| Base | DIPEA (3.0 equiv.) |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature |
| Time | 6-18 h |
Step-by-Step Methodology:
-
Setup: Dissolve the nicotinic acid starting material (e.g., a product from Protocol 1, 2, or 3) in anhydrous DCM.
-
Reagent Addition: Add the amine, HOBt, and DIPEA.
-
Coupling: Cool the mixture to 0 °C and add EDC portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Check for completion by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1018678-39-1 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for 4-Chloro-2-(trifluoromethyl)nicotinic Acid
An Application Note and Protocol Guide
Introduction and Physicochemical Properties
4-Chloro-2-(trifluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative. The presence of a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety on the pyridine ring gives the molecule unique chemical properties, including strong electron-withdrawing characteristics from the trifluoromethyl group.[1] These features influence its reactivity, stability, and chromatographic behavior. Accurate analysis is crucial for monitoring synthesis, detecting potential impurities, and performing stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1018678-39-1 | [2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3] |
| Molecular Weight | 225.55 g/mol | [2][3] |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Synonyms | 3-Carboxy-4-chloro-2-(trifluoromethyl)pyridine | [3] |
Core Analytical Strategy: A Multi-Technique Approach
A single analytical technique is rarely sufficient for the complete characterization of a chemical entity. Our recommended strategy employs a primary method for separation and quantification (HPLC) supported by a highly specific identification method (LC-MS) and confirmatory spectroscopic techniques (NMR, IR).
Caption: Core analytical strategy for comprehensive characterization.
Reversed-Phase HPLC: A Stability-Indicating Method
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity assessment and quantification. The carboxylic acid and pyridine nitrogen mean the compound's retention is highly dependent on the mobile phase pH. To ensure robust, reproducible separation, the pH should be controlled with a buffer to maintain a consistent ionization state. An acidic pH (e.g., 2.5-3.5) is recommended to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.
This protocol is designed as a stability-indicating method , meaning it can separate the intact active substance from its potential degradation products. This is achieved through forced degradation studies, which are essential under ICH guidelines.[4][5]
Forced Degradation Protocol
The objective is to intentionally degrade the sample under various stress conditions to generate potential degradants. The goal is to achieve 10-20% degradation of the parent compound.[4]
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 50°C for 24 hours.[6] Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[7] Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid substance in an oven at 105°C for 24 hours.[7] Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[7] Dilute to a final concentration of ~100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution to ~100 µg/mL without subjecting it to stress.
-
Analysis: Analyze all samples using the HPLC method below. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak.
Caption: Workflow for forced degradation studies.
HPLC Protocol
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds. Similar columns have proven effective for nicotinic acid derivatives.[6] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to control the ionization state of the analyte, ensuring reproducible retention times.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and compatibility with the buffer. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% B | A gradient elution is crucial for a stability-indicating method to ensure elution of both polar degradants and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | UV at 265 nm | Wavelength for detecting the pyridine ring system. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
LC-MS for Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. It is the ideal tool for confirming the identity of the main peak, identifying unknown impurities from synthesis or degradation, and performing trace-level quantification.
Rationale for MS Parameter Selection
-
Ionization: Electrospray Ionization (ESI) is suitable for this molecule. It can be run in both positive and negative modes.
-
Positive Mode ([M+H]⁺): The pyridine nitrogen is basic and will readily accept a proton, forming an ion at m/z 226.0.
-
Negative Mode ([M-H]⁻): The carboxylic acid is acidic and will readily lose a proton, forming an ion at m/z 224.0.
-
-
Isotope Pattern: The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[8] Therefore, in the mass spectrum, the molecular ion will appear as a pair of peaks: the main peak (M) and an M+2 peak with roughly one-third the intensity. This isotopic signature is a powerful confirmation of the compound's identity.[9]
-
Fragmentation (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Likely fragmentation pathways include the loss of CO₂ (44 Da) from the carboxylic acid or the loss of the trifluoromethyl group.
LC-MS Protocol
Table 3: Recommended LC-MS Conditions
| Parameter | Recommended Setting |
| LC System | Use HPLC conditions from Table 2, but replace the phosphate buffer with a volatile buffer like 0.1% Formic Acid in water. Phosphate buffers are non-volatile and will damage the mass spectrometer.[10] |
| MS System | Triple Quadrupole or Q-TOF |
| Ionization Mode | ESI Positive and Negative |
| Scan Mode | Full Scan (m/z 50-500) for impurity profiling; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Expected Ions | Positive: [M+H]⁺ at m/z 226.0 and [M+H+2]⁺ at m/z 228.0. Negative: [M-H]⁻ at m/z 224.0 and [M-H+2]⁻ at m/z 226.0. |
| Key Fragments | Positive Mode (from m/z 226.0): Loss of H₂O (m/z 208.0), Loss of COOH group (m/z 181.0). |
Other Analytical Techniques
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group. This can lead to poor peak shape and thermal degradation in the injector port. While GC analysis is possible following a derivatization step (e.g., esterification to form the methyl ester), LC-based methods are generally more direct, robust, and preferred for this type of analyte.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unequivocal structural confirmation. The ¹H NMR spectrum for a similar compound, 6-Chloro-4-(trifluoromethyl)nicotinic acid, shows distinct aromatic proton signals.[11] For the title compound, one would expect two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring. ¹⁹F NMR would show a singlet for the CF₃ group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and C-F stretches for the trifluoromethyl group (~1100-1300 cm⁻¹).
Conclusion
The analytical control of this compound is best achieved through a combination of chromatographic and spectroscopic techniques. A stability-indicating RP-HPLC method provides robust quantification and purity assessment, while LC-MS offers definitive identification and characterization of trace-level impurities. These methods, validated according to established guidelines, will ensure the quality and consistency of this important chemical intermediate for its intended applications in research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry and agrochemicals, largely due to the unique electronic properties conferred by its trifluoromethyl and chloro substituents on the pyridine core.[3]
This document provides in-depth, field-proven answers to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that lead to successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are several established routes, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and the scale of the synthesis. The two most prevalent approaches are:
-
Route A: Lithiation and Carboxylation of a Pre-functionalized Pyridine. This "bottom-up" approach involves starting with a suitably substituted pyridine, such as 2,4-dichloro-6-(trifluoromethyl)pyridine. A lithium-halogen exchange or directed ortho-metalation, followed by quenching with carbon dioxide (CO₂), introduces the carboxylic acid group. This method offers a direct path but requires stringent anhydrous conditions and careful temperature control to manage the reactivity of the organolithium intermediates.
-
Route B: Hydrolysis of a Nitrile Precursor. This is a very common and robust method where the carboxylic acid is generated in the final step. The synthesis typically starts from a simpler pyridine derivative, which is built up to form 4-chloro-2-(trifluoromethyl)nicotinonitrile. This nitrile intermediate is then hydrolyzed under basic or acidic conditions to yield the final product.[4][5] This route is often favored for its reliability and scalability, as the final hydrolysis step is usually high-yielding.[4][5]
Q2: Why is temperature control so critical during lithiation reactions on the pyridine ring?
Temperature control is paramount for two primary reasons: stability of the organolithium intermediate and reaction selectivity.
-
Stability: Pyridyl lithium species can be unstable at higher temperatures, leading to decomposition or unwanted side reactions. Reactions are typically conducted at very low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the intermediate's integrity before it can react with the electrophile (e.g., CO₂).[6]
-
Selectivity: Organolithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. At higher temperatures, n-BuLi can nucleophilically add to the pyridine ring's C=N bond, leading to undesired byproducts.[7] Using a hindered base like lithium diisopropylamide (LDA) at low temperatures can mitigate this by favoring deprotonation over addition.[7]
Q3: What are the standard analytical methods for characterizing the final product?
A combination of spectroscopic and physical methods is essential for unambiguous confirmation of the structure and purity of this compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation (proton environment) | Aromatic signals corresponding to the protons on the pyridine ring. A broad singlet for the carboxylic acid proton (often >10 ppm). |
| ¹³C NMR | Structural confirmation (carbon backbone) | Signals for each of the 7 unique carbons, including the characteristic carbonyl carbon of the acid and the quartet for the CF₃ carbon. |
| ¹⁹F NMR | Confirmation of the CF₃ group | A singlet in the expected region for a CF₃ group on an aromatic ring. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak corresponding to the exact mass of the compound (C₇H₃ClF₃NO₂ = 225.55 g/mol ).[1] |
| HPLC | Purity Assessment | A single major peak indicating the purity of the sample when monitored at a suitable UV wavelength. |
| Melting Point | Identity and Purity Check | A sharp melting point consistent with the literature value for the pure compound. |
Section 2: Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on a common pathway involving the hydrolysis of a nitrile precursor.
Problem 1: Low or No Yield During the Final Hydrolysis Step
You are attempting to hydrolyze 4-chloro-2-(trifluoromethyl)nicotinonitrile to the carboxylic acid using aqueous NaOH, but TLC/HPLC analysis shows a low conversion rate or no product formation.
Potential Causes & Solutions:
-
Insufficient Hydrolysis Conditions: The combined electron-withdrawing effects of the chloro and trifluoromethyl groups can render the nitrile less susceptible to hydrolysis than simpler cyanopyridines.
-
Expert Recommendation: Increase the reaction temperature. Refluxing is often necessary to drive the reaction to completion. A typical condition involves heating at 80-100 °C.[4][5] Also, ensure a sufficient molar excess of the base (e.g., 2-4 equivalents of NaOH) is used. Monitor the reaction over several hours; these transformations can be slow.[8]
-
-
Poor Solubility of Starting Material: The nitrile precursor may have limited solubility in the aqueous base, leading to a slow heterogeneous reaction.
-
Expert Recommendation: Introduce a co-solvent. Adding a water-miscible organic solvent like ethanol or THF can improve the solubility of the starting material and facilitate a more efficient reaction.[9]
-
-
Degradation of the Trifluoromethyl Group: While generally robust, the CF₃ group can be susceptible to hydrolysis under extremely harsh basic conditions (very high temperatures for prolonged periods), although this is less common.[10]
-
Expert Recommendation: If you suspect degradation, try using milder conditions for a longer duration. For instance, use a lower temperature (e.g., 70-80 °C) and extend the reaction time, carefully monitoring for product formation versus byproduct appearance.
-
Problem 2: Product Fails to Precipitate During Acidic Workup
After the hydrolysis is complete (confirmed by TLC/HPLC), you acidify the basic aqueous solution with HCl to precipitate the carboxylic acid product, but nothing crashes out, or you get an oil.
Potential Causes & Solutions:
-
Incorrect pH: The product will only precipitate effectively at its isoelectric point. For carboxylic acids, this means the pH must be lowered sufficiently to fully protonate the carboxylate anion.
-
High Solubility in Water: The product may have some residual solubility in the aqueous medium, especially if the volume is large or co-solvents were used.
-
Expert Recommendation: If the product does not precipitate, perform a solvent extraction. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[4][8] Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to recover the product.
-
-
Presence of Impurities: Oily products are often a sign of impurities that inhibit crystallization.
-
Expert Recommendation: After isolating the crude product via extraction, attempt purification. This can be done by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexane).
-
Problem 3: Formation of a Decarboxylated Byproduct
Your final product analysis shows the presence of a significant impurity identified as 4-chloro-2-(trifluoromethyl)pyridine, indicating loss of the -COOH group.
Potential Causes & Solutions:
-
Thermal Instability: Aromatic carboxylic acids, particularly those with electron-withdrawing groups, can undergo thermal decarboxylation. This is more likely to occur if the product is heated excessively during purification (e.g., high-temperature distillation) or during the reaction itself.
-
Expert Recommendation: Avoid excessive heat during workup and purification. Use rotary evaporation with a water bath temperature below 50-60 °C to remove solvents. If the hydrolysis reaction was run at a very high temperature for an extended period, consider if a decarboxylation side reaction is occurring in situ.[11]
-
-
Catalytic Decarboxylation: Certain metal impurities can catalyze decarboxylation reactions.
-
Expert Recommendation: Ensure all glassware is scrupulously clean. If the previous step involved a metal catalyst (e.g., a Pd-catalyzed reaction), ensure the catalyst was thoroughly removed by filtration before proceeding to the hydrolysis and workup.
-
Section 3: Experimental Protocols & Data
Protocol: Synthesis via Hydrolysis of 4-chloro-2-(trifluoromethyl)nicotinonitrile
This is a representative protocol synthesized from established chemical principles and literature precedents.[4][5][9] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(trifluoromethyl)nicotinonitrile (1.0 eq).
-
Add a 10% aqueous solution of sodium hydroxide (3.0 eq).
-
Add ethanol as a co-solvent (approximately 2-3 volumes relative to the aqueous solution) to aid solubility.
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting nitrile.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 2-3. A white solid should precipitate.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
Step 4: Purification (if necessary)
-
If the product purity is insufficient (<95% by HPLC), recrystallize from an appropriate solvent system, such as ethyl acetate/hexane or ethanol/water.
Section 4: Visual Guides & Workflows
Diagram 1: General Synthetic Pathways
Caption: Common synthetic routes to the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield in Hydrolysis
Caption: Decision tree for diagnosing low-yield issues.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 1018678-39-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the purification of 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 1018678-39-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges and achieve high purity of your target compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purification can be challenging due to the presence of starting materials, intermediates, and side-products with similar polarities. The electron-withdrawing nature of the chloro and trifluoromethyl groups significantly influences the molecule's acidity and solubility, which are critical parameters for developing effective purification strategies. This guide provides a systematic approach to tackling these challenges.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: After my synthesis and work-up, my crude product is an oil or a waxy solid that won't crystallize. What should I do?
Answer: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the mixture or by a solvent system in which the compound is too soluble.
-
Initial Assessment: First, confirm the presence of your desired product and assess its approximate purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the issue is low product concentration or the presence of stubborn impurities.
-
Troubleshooting Steps:
-
Solvent System Modification: If you are attempting recrystallization, your solvent system may be too good. Try introducing a less polar "anti-solvent" dropwise to the heated solution until turbidity appears, then clarify with a few drops of the primary solvent before cooling. Common solvent/anti-solvent pairs for polar molecules include ethyl acetate/hexanes or toluene/hexanes.
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to deprotonate the nicotinic acid and pull it into the aqueous layer, leaving non-acidic impurities behind. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities. Then, acidify the aqueous layer with cold 1-2M HCl to a pH of ~2 to precipitate your purified product.
-
Column Chromatography: If impurities are of similar acidity, flash column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a good starting point for elution. The acidity of the compound may cause streaking on the column; adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can often resolve this.
-
Question 2: My recrystallized product has a low melting point and a broad melting range, indicating impurities. How can I improve the purity?
Answer: A low and broad melting point is a classic sign of impurity. The key is to identify the likely impurity and choose a purification method that effectively separates it.
-
Potential Impurities & Identification:
-
Unreacted Starting Materials: Depending on your synthetic route, these could be halogenated pyridine precursors.
-
Incomplete Hydrolysis Products: If you are preparing the acid from a nitrile or ester, the corresponding nicotinonitrile or ester may be present.
-
Over-reduced or Dehalogenated Species: During certain synthetic steps, the pyridine ring can be partially reduced, or the chlorine atom can be lost.
-
Multi-chlorinated Byproducts: In some chlorination reactions, the formation of multi-chlorinated species is possible.
TLC and HPLC are your primary tools for identifying the number of components in your sample. Co-spotting with authentic samples of starting materials can help in their identification.
-
-
Purification Strategy:
-
Re-recrystallization: A second recrystallization from a different solvent system can sometimes remove persistent impurities.
-
Activated Carbon Treatment: If your product has a persistent color (e.g., yellow or brown), this may be due to highly colored minor impurities. Dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering hot can remove these colored byproducts before recrystallization.[1]
-
Acid-Base Extraction: As detailed in the previous question, this is a powerful technique for removing non-acidic impurities.
-
Question 3: I am performing an acid-base extraction, but my product does not precipitate upon acidification of the aqueous layer. What could be the reason?
Answer: Failure to precipitate upon acidification can be due to several factors.
-
Causality and Solutions:
-
Insufficient Acidification: The predicted pKa of this compound is quite low (around 1.19), meaning it is a relatively strong acid.[2] You need to ensure the pH of the aqueous solution is well below this value (pH 1-2) for complete protonation and precipitation. Use a pH meter or pH paper to verify.
-
High Solubility in Water: While many carboxylic acids are poorly soluble in acidic water, some have appreciable solubility, especially if the volume of water is large. Try to minimize the amount of aqueous base used for the extraction. If the product remains in solution, you may need to extract it back into an organic solvent like ethyl acetate after acidification.
-
Low Product Concentration: If the concentration of your product in the aqueous layer is too low, it may not reach its solubility limit to precipitate. You can try to concentrate the aqueous solution under reduced pressure (if your product is not volatile) before acidification.
-
Question 4: My TLC/HPLC analysis shows a persistent impurity with a very similar retention factor/time to my product. How can I separate them?
Answer: Separating compounds with similar polarities is a common challenge.
-
Advanced Purification Techniques:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Gradient: Use a shallower elution gradient to improve resolution.
-
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is an excellent option. A mobile phase of acetonitrile/water with a trifluoroacetic acid (TFA) modifier is a common starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar molecules, good starting points for solvent screening include:
-
Toluene: Has been used for recrystallizing related nicotinonitriles.[3]
-
Hexanes/Ethyl Acetate Mixture: A common and effective system for moderately polar compounds.
-
Water: Given the acidic and polar nature of the molecule, recrystallization from hot water might be possible, especially after initial purification by acid-base extraction.
A systematic approach to solvent selection is recommended.
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate (e.g., 7:3 or 1:1 hexanes:ethyl acetate). Adding a small amount of acetic acid to the mobile phase can reduce tailing of the acidic spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: What are the expected pKa values for this molecule, and why is it important for purification?
A3: The predicted pKa for this compound is approximately 1.19.[2] For the related 4-(trifluoromethyl)nicotinic acid, the predicted pKa is around 2.50.[4] The low pKa value is due to the strong electron-withdrawing effects of both the chloro and trifluoromethyl substituents. This high acidity is crucial for designing an effective acid-base extraction protocol. To efficiently extract the compound into an aqueous basic solution, the pH of the solution should be at least 2 units above the pKa. Conversely, to precipitate the compound from the aqueous solution, the pH should be lowered to at least 2 units below the pKa.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, you should always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1M Sodium bicarbonate (NaHCO₃) solution
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any evolved CO₂. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer into a clean flask. Add another portion of 1M NaHCO₃ to the organic layer and repeat the extraction. Combine the aqueous extracts.
-
Back-wash: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring until the pH is ~1-2 (verify with a pH meter or pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound (purified by acid-base extraction if necessary)
-
Recrystallization solvent (e.g., toluene, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solvent Selection for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Toluene | Effective for similar aromatic compounds.[3] |
| Ethyl acetate / Hexanes | Good for moderately polar compounds; solubility can be fine-tuned. | |
| Water | Potentially effective after conversion to the free acid; exploits polarity. | |
| Column Chromatography | Hexanes / Ethyl Acetate (+ 0.5% Acetic Acid) | Standard mobile phase for compounds of this polarity. Acetic acid suppresses tailing. |
| Acid-Base Extraction | Ethyl Acetate / 1M NaHCO₃ | Good partitioning of the organic and aqueous phases. |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
Technical Support Center: Optimizing Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful synthesis.
Q1: What are the primary synthetic strategies for preparing this compound?
There are several established routes, but they generally converge on two main strategies, each with its own set of advantages and challenges:
-
Organometallic Carboxylation: This is a prevalent method that involves creating a nucleophilic carbon on the pyridine ring, which then attacks carbon dioxide. The typical starting material is a 2,4-dichloro- or 2,4,X-trichloro-6-(trifluoromethyl)pyridine. The key step involves forming an organolithium or Grignard reagent at the 3-position, followed by quenching with CO₂. This route offers a direct way to install the carboxylic acid group but requires stringent anhydrous conditions.[1][2]
-
Hydrolysis of a Precursor: This strategy involves synthesizing a pyridine ring that already contains a group at the 3-position that can be hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR). For example, one patented method involves the cyclization of precursors to form a 3-cyano-4-(trifluoromethyl)pyridine derivative, which is subsequently hydrolyzed under basic conditions.[3][4] This approach avoids the use of highly reactive organometallics but may require harsh hydrolysis conditions that can lead to side reactions.
Q2: What is a realistic target yield for this synthesis?
Yields are highly dependent on the chosen route, scale, and optimization of critical parameters. For well-optimized, multi-step syntheses reported in patent literature, overall yields can range from 50% to over 80%.[3][4] For the specific organometallic carboxylation step, yields of 60-85% are achievable if reaction conditions are meticulously controlled. If you are experiencing yields significantly below 50% for any given step, it is a strong indicator that a key parameter is suboptimal.
Q3: What are the most critical parameters to control during an organometallic carboxylation route?
Success in this route hinges on the rigorous exclusion of proton sources and precise temperature control. The three most critical parameters are:
-
Anhydrous Conditions: Organolithium and Grignard reagents are extremely strong bases and will be instantly quenched by water or other protic sources (e.g., alcohols).[1][5] All glassware must be oven- or flame-dried, and all solvents and reagents must be certified anhydrous.
-
Low Temperature: These reactions are typically run at very low temperatures (-78 °C is common for lithiations) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the thermally sensitive intermediates.[6]
-
Reagent Stoichiometry and Quality: The quality and exact molarity of the organolithium reagent (e.g., n-BuLi, LDA) are paramount. It is highly recommended to titrate the reagent before use. Using old or improperly stored reagents is a common cause of failure.
Part 2: Troubleshooting Guide: Low Yield & Impurities
This section tackles specific problems you may encounter during your experiments.
Q4: My reaction yield is very low when using a lithiation/carboxylation route. I see mostly unreacted starting material. What's wrong?
This is a classic symptom of failed or incomplete formation of the organolithium intermediate. The causality points to one of several issues, which can be diagnosed systematically.
-
Cause 1: Protic Contamination (Quenching). The most common culprit. Even trace atmospheric moisture can consume a significant portion of your organolithium reagent.
-
Solution: Ensure every piece of glassware is rigorously dried under vacuum or in an oven at >120 °C for several hours and cooled under an inert atmosphere (Argon or Nitrogen). Use syringe techniques for all liquid transfers. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent.
-
-
Cause 2: Inactive Organolithium Reagent. n-Butyllithium and other organolithiums degrade over time, especially if stored improperly.
-
Solution: Purchase new, high-quality n-BuLi. Before use, titrate it to determine its exact molarity. A common method is the Gilman double titration. Never trust the concentration printed on an old bottle.
-
-
Cause 3: Insufficient Deprotonation Time or Suboptimal Temperature. The deprotonation step to form the lithiated pyridine is not instantaneous.
-
Solution: Ensure you are stirring the reaction mixture for an adequate amount of time after adding the lithium reagent (typically 30-60 minutes at -78 °C) before adding the CO₂. Ensure your cooling bath is maintaining the target temperature.
-
Troubleshooting Low Yield: A Decision Workflow
Q5: I've isolated my product, but NMR analysis shows a significant impurity corresponding to the loss of CO₂ (i.e., 4-Chloro-2-(trifluoromethyl)pyridine). How can I prevent this?
You are observing decarboxylation. Nicotinic acids, particularly when heated or under certain pH conditions, can lose carbon dioxide.[7]
-
Cause 1: Excessive Heat During Workup or Purification. Heating the acidic aqueous solution during workup or applying excessive heat during solvent evaporation from the final product can promote decarboxylation.
-
Solution: Perform the acidic workup in an ice bath. When removing solvent via rotary evaporation, use minimal bath temperature (<40 °C).
-
-
Cause 2: High Temperature During Reaction. While the initial lithiation must be cold, if the reaction is allowed to warm up too much after the CO₂ quench but before the final acidic workup, the resulting nicotinate salt may be unstable.
-
Solution: Maintain a low temperature until the reaction is fully quenched with an aqueous acid.
-
-
Cause 3: Distillation for Purification. Attempting to purify the final product by distillation is not advisable, as the required temperatures will almost certainly cause complete decarboxylation.
-
Solution: Purify the final product by recrystallization or, if necessary, column chromatography. A common recrystallization solvent system is ethanol/water or ethyl acetate/heptane.
-
Q6: My final product is an off-white or yellow solid that is difficult to purify by recrystallization. What are my options?
Color in the final product often indicates the presence of persistent, often polymeric, impurities formed from minor side reactions.
-
Solution 1: Activated Carbon Treatment. Before recrystallization, dissolve your crude product in a suitable solvent (e.g., hot ethanol). Add a small amount (1-2% by weight) of activated carbon and stir or gently reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon, then allow the filtrate to cool for crystallization. The carbon will adsorb many of the colored impurities.
-
Solution 2: pH-based Extraction Cleanup. Before the final crystallization, perform a liquid-liquid extraction cleanup.
-
Dissolve the crude solid in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving many non-acidic, organic-soluble impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify with cold HCl (aq) until the product precipitates.
-
Collect the precipitated solid by filtration. This acid-base workup is highly effective at removing neutral impurities.
-
Table 1: Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Recommended Action |
| Low Yield / High SM | Protic contamination | Rigorously dry all glassware and solvents.[1][5] |
| Low Yield / High SM | Inactive lithium reagent | Titrate organolithium reagent before use. |
| Decarboxylation Impurity | Excessive heat | Maintain low temperatures (<40°C) during workup and solvent removal.[7][8] |
| Colored/Oily Product | Polymeric/minor impurities | Treat with activated carbon; perform acid-base extraction workup. |
| Isomeric Impurities | Non-selective reaction | Re-evaluate lithiation conditions (base, temperature); purify via chromatography. |
Part 3: Experimental Protocol & Workflow
This section provides a representative protocol for the synthesis via a lithiation/carboxylation pathway. Warning: This procedure involves pyrophoric and highly reactive reagents. It must be performed by trained personnel in a proper chemical fume hood under an inert atmosphere.
Protocol: Synthesis via Directed ortho-Metalation
This protocol assumes the starting material is 2,4-dichloro-6-(trifluoromethyl)pyridine . The lithiation is directed to the C3 position by the C4 chloro-substituent.
Materials:
-
2,4-dichloro-6-(trifluoromethyl)pyridine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (gas or solid dry ice)
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Cooldown: Under a positive pressure of inert gas, charge the flask with 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add LDA solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The use of LDA, a hindered base, is often preferred over n-BuLi for pyridine lithiation to minimize competitive nucleophilic addition to the pyridine ring.[6]
-
Deprotonation: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the 3-lithio species.
-
Carboxylation (Quench): Quench the reaction by introducing anhydrous CO₂. This can be done by bubbling CO₂ gas through the solution or by carefully adding crushed, fresh dry ice in small portions. A significant exotherm may be observed; add the dry ice slowly to maintain T < -60 °C. Continue stirring for an additional 1-2 hours as the mixture is allowed to slowly warm to room temperature.
-
Aqueous Workup: Quench the reaction mixture by slowly adding 3M HCl at 0 °C until the pH is ~2. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (at low temperature) to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
General Purification Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. leah4sci.com [leah4sci.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate.[1][2] We will explore the underlying chemistry of potential issues and provide actionable troubleshooting steps to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and step-by-step solutions.
Issue 1: Low Overall Yield of this compound
Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the likely causes and how can I improve it?
Answer: A low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. Key reactions in the synthesis of this compound, such as chlorination, cyanohydrolysis, and catalytic hydrogenation, are prone to side reactions that can significantly reduce your final product yield.[3][4]
Potential Causes and Solutions:
-
Incomplete Chlorination: The chlorination of a dihydroxy-precursor using reagents like phosphorus oxychloride (POCl₃) can be a critical step.[5] Incomplete reaction can leave hydroxyl groups, leading to a mixture of products that are difficult to separate.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent is used.
-
Reaction Temperature and Time: Monitor the reaction temperature closely. Some chlorinations require heating to drive the reaction to completion.[6] Extend the reaction time if TLC or HPLC analysis shows the presence of starting material.
-
Removal of HCl: The buildup of HCl can inhibit the reaction. Consider performing the reaction under a gentle stream of nitrogen to remove gaseous byproducts.
-
-
-
Side Reactions During Catalytic Hydrogenolysis: If your route involves the hydrogenolysis of a di-chloro precursor to remove a chlorine atom, several side reactions can occur.
-
Over-reduction: The pyridine ring itself can be partially reduced under harsh hydrogenation conditions.[3]
-
Hydrodefluorination: While less common, aggressive catalytic conditions could potentially lead to the loss of the trifluoromethyl group.
-
Troubleshooting Protocol:
-
Catalyst Selection: Use a less active catalyst or a lower loading of the catalyst. Palladium on carbon (Pd/C) is a common choice.[5]
-
Hydrogen Pressure: Optimize the hydrogen pressure. Higher pressures can lead to over-reduction.
-
Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, GC, or HPLC to stop the reaction once the desired product is formed.
-
-
-
Hydrolysis of the Chloro-substituent: During the final hydrolysis of a nitrile or ester to the carboxylic acid, the 4-chloro substituent can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of 4-hydroxy-2-(trifluoromethyl)nicotinic acid as a significant byproduct.[7]
-
Troubleshooting Protocol:
-
Controlled Hydrolysis Conditions: Use milder hydrolysis conditions. This can include using a weaker base, a lower reaction temperature, or a shorter reaction time.
-
Acidic Hydrolysis: If feasible for your specific substrate, consider acidic hydrolysis as an alternative to basic hydrolysis, as this can sometimes minimize nucleophilic aromatic substitution.
-
-
Issue 2: Formation of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid as a Major Impurity
Question: I am observing a significant amount of 4-hydroxy-2-(trifluoromethyl)nicotinic acid in my final product. How can I prevent its formation?
Answer: The formation of 4-hydroxy-2-(trifluoromethyl)nicotinic acid is a common side reaction, typically occurring during the hydrolysis of a precursor like a nitrile or an ester under basic conditions. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution, making the 4-chloro group susceptible to displacement by hydroxide ions.
Mechanistic Insight:
The trifluoromethyl group at the 2-position and the nitrogen atom in the pyridine ring both act as strong electron-withdrawing groups, which stabilize the Meisenheimer complex intermediate formed during the nucleophilic attack of a hydroxide ion at the 4-position. This stabilization facilitates the substitution of the chloride.
Preventative Measures:
-
Temperature Control: Perform the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures significantly accelerate the rate of nucleophilic aromatic substitution.[8]
-
Stoichiometry of Base: Use the minimum amount of base required for the hydrolysis. A large excess of hydroxide will increase the likelihood of the side reaction.
-
Alternative Hydrolysis Methods:
-
Enzymatic Hydrolysis: For some substrates, enzymatic hydrolysis can offer high selectivity and avoid harsh basic conditions.
-
Stepwise Hydrolysis: A two-step procedure involving hydrolysis of a nitrile to an amide, followed by a milder hydrolysis of the amide to the carboxylic acid, can sometimes provide better control and reduce the formation of the hydroxy byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often start from precursors that already contain the pyridine ring and the trifluoromethyl group. Some reported starting materials include:
-
2,6-dichloro-3-cyano-4-trifluoromethylpyridine: This precursor can undergo selective hydrogenolysis to remove the 6-chloro group, followed by hydrolysis of the cyano group.[5]
-
Vinyl ethyl ether and trifluoroacetyl chloride: These can be used in a cyclization reaction to build the pyridine ring.[9]
-
3-Cyanopyridine: This can be trifluoromethylated, though this route can be challenging.[3]
Q2: Can decarboxylation be a significant side reaction during the synthesis or storage of this compound?
A2: Yes, decarboxylation of nicotinic acids to form the corresponding pyridine can occur, especially at elevated temperatures.[10][11] The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the carboxylic acid. While generally stable under normal storage conditions, prolonged heating or exposure to certain catalytic conditions could potentially lead to some degree of decarboxylation. It is advisable to avoid excessive temperatures during purification steps like distillation or drying.
Q3: What analytical techniques are best for monitoring the reaction progress and purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile intermediates and to identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like the carboxylic acid.
Visualizing Reaction Pathways and Troubleshooting
Key Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
| Parameter | Typical Range | Potential Issue | Reference |
| Yield (Hydrogenolysis) | 80-95% | <70% may indicate over-reduction or incomplete reaction. | [5] |
| Yield (Hydrolysis) | 85-98% | <80% may suggest significant byproduct formation (e.g., hydroxy-derivative). | [12][13] |
| Purity (Crude Product) | >90% | Lower purity necessitates more rigorous purification, indicating significant side reactions. | [14] |
| 4-Hydroxy Impurity | <2% | >5% suggests harsh hydrolysis conditions. | Inferred from best practices |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Purity of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and purification of this critical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Common Purity Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My isolated product is a yellow or tan solid, not the expected white crystalline material. What causes this discoloration and how can I achieve the correct color and purity?
A1: Discoloration is a frequent issue when synthesizing substituted nicotinic acids and typically points to the presence of chromophoric impurities. These can arise from several sources:
-
Nitrogen Oxide Byproducts: If nitric acid is used in a preceding synthetic step for a related precursor, residual nitrogen oxides can impart a yellow color.[1]
-
Polymerization or Degradation Products: Under harsh reaction conditions (e.g., excessive heat or prolonged reaction times), minor degradation or polymerization of starting materials or the product can create colored, often complex, impurities.
-
Incomplete Reactions: Residual, highly conjugated starting materials or intermediates can be colored.
The most effective method to address discoloration is a carefully executed recrystallization, often coupled with a decolorizing agent.
The causality here is based on solubility differences. The desired product and the impurities will have different solubility profiles in a given solvent system. The goal is to find a solvent in which the product is sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Caption: Recrystallization workflow for decolorizing crude product.
See SOP 1: High-Purity Recrystallization Protocol for a detailed experimental procedure.
Q2: My HPLC analysis shows a persistent impurity. LC-MS suggests it has a mass of 207. How do I identify and remove this?
A2: An impurity with a mass of 207 amu, compared to the product's mass of 225.5 amu, strongly suggests the presence of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid . This is a common byproduct formed via nucleophilic aromatic substitution, where a hydroxide ion displaces the chloride at the C4 position. This is particularly prevalent if the hydrolysis of a precursor nitrile is performed under harsh basic conditions (e.g., high concentration of NaOH at elevated temperatures for extended periods).
Scientific Rationale for Removal: The key difference between your target compound and this impurity is the acidic phenolic hydroxyl group. This makes the 4-hydroxy byproduct significantly more polar and water-soluble, especially in its deprotonated form. We can exploit this difference.
Purification Strategy: pH-Controlled Extraction & Recrystallization
-
Exploit pKa Differences: The carboxylic acid (~pKa 3-4) is more acidic than the phenolic hydroxyl group (~pKa 8-10). By carefully adjusting the pH, we can achieve separation.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product, being a carboxylic acid, will deprotonate and move to the aqueous layer, while less acidic impurities may remain in the organic phase. The 4-hydroxy byproduct will also be extracted.
-
Separate the layers. Slowly acidify the aqueous layer with dilute HCl. The 4-Chloro product should precipitate first due to its lower water solubility.
-
Filter the precipitate. If the 4-hydroxy impurity persists, a final recrystallization from a moderately polar solvent system (e.g., Toluene/Heptane or Ethanol/Water) will be effective. The more polar 4-hydroxy impurity will have a higher affinity for the more polar solvent component, preferentially remaining in the mother liquor.
-
Q3: My NMR spectrum shows unreacted 4-Chloro-2-(trifluoromethyl)nicotinonitrile. Why was my hydrolysis incomplete and how can I fix it?
A3: Observing the starting nitrile indicates that the hydrolysis reaction has not gone to completion. The conversion of a nitrile to a carboxylic acid is a two-step process: Nitrile → Amide → Carboxylic Acid. Incomplete reaction can be due to:
-
Insufficient Base: A stoichiometric excess of base (typically 2-3 equivalents of NaOH or KOH) is required to drive both hydrolysis steps and neutralize the final product.
-
Low Temperature or Short Reaction Time: Hydrolysis of sterically hindered or electron-deficient nitriles can be sluggish and requires sufficient thermal energy and time.[2][3]
-
Poor Solubility: If the nitrile is not fully dissolved or dispersed in the reaction medium, the reaction becomes mass-transfer limited. Using a co-solvent like ethanol can improve solubility.[4]
Corrective Action & Protocol Optimization:
-
Re-subject the Material to Hydrolysis: You can take your impure material and re-run the hydrolysis reaction under more forcing conditions.
-
Optimized Protocol:
-
Post-Reaction Purification: After completing the hydrolysis, use the Acid-Base Extraction detailed in SOP 2 to remove any remaining neutral nitrile or intermediate amide, which will not be extracted into the aqueous base.
Section 2: Standard Operating Procedures (SOPs) for Purification
SOP 1: High-Purity Recrystallization Protocol
This protocol is designed for removing colored impurities and enhancing the crystalline form of the final product.
-
Solvent Selection: Choose a solvent system. A good starting point is a binary mixture like Toluene/Heptane or Ethanol/Water. The goal is to find a system where the compound is soluble when hot and insoluble when cold. (See Data Table 1).
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., Toluene) required to dissolve the solid at reflux temperature.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated carbon (e.g., 100 mg, 1% w/w). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Set up a hot gravity filtration apparatus (a funnel with fluted filter paper pre-heated with hot solvent). Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation. If using a binary system, this is the stage to slowly add the anti-solvent (e.g., Heptane).
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent. Dry the crystals under vacuum at 40-50 °C to a constant weight.
| Solvent System | Rationale & Use Case | Pros | Cons |
| Toluene/Heptane | For removing more polar impurities. | Good crystal morphology; easily removed under vacuum. | Requires careful control of solvent ratios. |
| Ethanol/Water | For removing less polar impurities. | Water is an effective anti-solvent; good for larger scales. | Product may require more rigorous drying to remove water. |
| Ethyl Acetate/Hexane | A versatile system for general purity enhancement. | High volatility of solvents makes for easy removal. | Can sometimes result in oiling out if cooled too quickly. |
SOP 2: Acid-Base Extraction for Removal of Neutral Impurities
This workflow is ideal for removing non-acidic contaminants like unreacted nitrile or the intermediate amide.
Caption: Workflow for purification via acid-base extraction.
Section 3: Analytical Methods for Purity Verification
Verifying the purity of your final product is a critical, self-validating step of any protocol.[6]
| Technique | Purpose | Expected Result for >99% Purity |
| HPLC (Reverse Phase) | Quantify purity and detect impurities. | Single major peak (>99% area) at the expected retention time. Flat baseline. |
| ¹H & ¹⁹F NMR | Confirm chemical structure and identify organic impurities. | Clean spectrum with correct chemical shifts, integration, and coupling. Absence of peaks from solvents or known impurities. |
| Melting Point | Assess purity and crystalline integrity. | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. |
| LC-MS | Confirm molecular weight of the product and identify unknown impurities. | A base peak corresponding to the [M-H]⁻ or [M+H]⁺ ion of the product. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance and melting point of pure this compound?
-
Q: What are the recommended storage conditions?
-
A: Store the container tightly closed in a dry, cool, and well-ventilated place. It is stable under normal conditions but should be kept away from strong bases and oxidizing agents.[8]
-
-
Q: What are the primary safety precautions when handling this compound?
-
A: Handle in a well-ventilated area or fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid the formation of dust.[8]
-
References
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Handling and Troubleshooting 4-Chloro-2-(trifluoromethyl)nicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 1018678-39-1). This molecule is a highly valuable heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Its unique electronic properties, stemming from the chloro and trifluoromethyl substituents on the pyridine ring, offer a versatile platform for chemical modification. However, this same reactivity can present challenges during handling and experimentation.
This guide is structured from our field experience to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will explore common issues from solubility to competing reactions and provide robust, validated methodologies to ensure the success of your research.
Section 1: Core Compound Properties & Safety
Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data Summary
The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1018678-39-1 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5][6] |
| Molecular Weight | 225.55 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder or solid | [7][8] |
| Purity | Typically >95% | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents | [9] |
| Stability | Stable under standard conditions; sensitive to strong acids/bases | [9] |
Mandatory Safety & Handling Protocols
This compound is classified as an irritant. Adherence to safety protocols is non-negotiable.
-
Hazard Identification : Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation if inhaled as dust.[10]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[10][11]
-
Handling :
-
Storage :
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered in the field, presented in a question-and-answer format.
Q1: "I'm struggling to dissolve the starting material for my reaction. What is the recommended solvent system?"
A1: Causality & Solution
The poor solubility in nonpolar solvents and limited solubility in water is due to the molecule's rigid, crystalline structure and the hydrophobic nature of the trifluoromethyl group.[9] For effective solvation, a polar aprotic solvent is typically required.
Recommended Solvents:
-
High-Boiling Aprotics : N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for achieving high concentrations, especially for reactions requiring elevated temperatures.
-
Ethers : Tetrahydrofuran (THF) and 1,4-Dioxane can be effective, sometimes requiring gentle warming to fully dissolve the material.
-
Chlorinated Solvents : Dichloromethane (DCM) or Chloroform can be used, but solubility may be limited compared to polar aprotics.
Pro-Tip : Always start with a small-scale solubility test before committing your full batch of material. Sonication can often aid in dissolving the solid without requiring excessive heating.
Q2: "I am trying to form an amide at the carboxylic acid, but my yield is low and I'm isolating a major side product where my amine has displaced the chlorine atom. What is happening?"
A2: Causality & Solution
This is a classic and critical issue. The pyridine ring is electron-deficient, and this effect is powerfully amplified by the electron-withdrawing trifluoromethyl (-CF3) group at the 2-position.[1] This makes the 4-position (para to the -CF3 group) highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[14]
When you use a primary or secondary amine as a nucleophile for your amide coupling, and especially if you use an amine base like triethylamine (TEA), you create conditions ripe for a competing SₙAr reaction. The amine attacks the C4 carbon, displacing the chloride.
To prevent this, you must differentiate the reactivity of the carboxylic acid from the C4-Cl bond.
Strategic Solutions:
-
Use a Non-Nucleophilic Base : For your amide coupling, replace triethylamine with a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, or Hünig's base) or 1,8-Diazabicycloundec-7-ene (DBU). These bases are strong enough to facilitate the coupling reaction but are too bulky to act as effective nucleophiles in an SₙAr reaction.
-
Activate the Carboxylic Acid First : A two-step, one-pot procedure is highly effective. First, activate the carboxylic acid by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent in vacuo, you can then introduce your amine nucleophile. The resulting acyl chloride is far more reactive than the C4-Cl bond, ensuring selective amide formation.
Below is a diagram illustrating the unwanted SₙAr pathway.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. This compound | 1018678-39-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buy 4-Chloro-2-(trifluoromethyl)nicotinonitrile (EVT-13289751) [evitachem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Stability of 4-Chloro-2-(trifluoromethyl)nicotinic acid under different conditions
Technical Support Center: 4-Chloro-2-(trifluoromethyl)nicotinic acid
Welcome to the technical support guide for this compound (CAS No. 1018678-39-1).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling, and application of this versatile chemical intermediate. We will address common questions and troubleshoot potential issues you may encounter during your experiments, grounding our advice in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[5] A well-ventilated area is also recommended.[3][6][7][8] The product is chemically stable under standard ambient conditions (room temperature).
Q2: Is this compound sensitive to light or air?
A2: Yes, there is potential for photosensitivity. Storing the compound in a "dark place" is a standard recommendation for halogenated nicotinic acids to prevent potential photodegradation.[5] While the product is generally stable in air, it is good practice to keep the container securely sealed to prevent moisture absorption and contamination.[9]
Q3: What common solvents are compatible for dissolving this compound?
A3: While specific solubility data is not extensively published, nicotinic acid derivatives are typically soluble in hot alcohols and can be dissolved in alkali hydroxides and carbonates.[9] For experimental use, common organic solvents should be evaluated on a small scale. Always use anhydrous solvents if subsequent reactions are moisture-sensitive.
Q4: Are there any chemicals or materials that are incompatible with this compound?
A4: Yes. You must avoid contact with strong oxidizing agents, as these are the primary incompatibility noted for this class of compounds.[5] Reactions with strong oxidizers can be vigorous and lead to decomposition. Additionally, be mindful of strong nucleophiles if you do not intend for a substitution reaction to occur (see Troubleshooting section).
Q5: What is the general thermal stability of this compound?
A5: The compound is stable at room temperature. However, like many organic molecules, it will decompose at high temperatures. While a specific decomposition temperature is not listed, related trifluoromethyl nicotinic acids have melting points in the range of 137-149°C.[10][11] Thermal stress, especially above the melting point, can lead to the release of irritating or toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[7]
Section 2: Troubleshooting Guide
This guide provides a logical framework for identifying the root cause of unexpected experimental results, such as sample degradation or the appearance of unknown impurities.
Issue: My sample shows new, unexpected peaks in HPLC/LC-MS analysis after storage or during a reaction.
This is a common issue that can often be traced to improper storage, contamination, or unintended side reactions. Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting stability issues.
Causality Behind Common Issues:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring is susceptible to substitution by nucleophiles.[12] If your reaction mixture or solvent contains unintended nucleophiles (e.g., amines, thiols, water/hydroxide under certain conditions), you may form byproducts where the chlorine has been replaced. This is a key degradation pathway to consider.[12]
-
Hydrolysis: While the molecule is synthesized under harsh acidic and basic conditions, prolonged exposure to extreme pH, particularly at elevated temperatures, could potentially lead to hydrolysis of the trifluoromethyl group or other reactions.[13] Carbamate structures, which have some similarities, are known to be susceptible to hydrolysis.[14]
-
Photodegradation: UV or visible light can provide the energy to initiate degradation reactions. The ICH Q1B guideline provides a framework for assessing this.[15][16] If your solutions are stored on a benchtop exposed to light, this is a plausible cause of degradation.
Section 3: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for designing robust experiments and interpreting stability data.
Caption: Potential chemical degradation pathways.
-
Nucleophilic Aromatic Substitution (SNAr): As mentioned, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activate the chlorine atom for displacement by nucleophiles.[12]
-
Thermal Decarboxylation: A classic reaction for carboxylic acids. While typically requiring significant heat, this pathway could become relevant under thermal stress testing, leading to the loss of CO₂ and the formation of 4-Chloro-2-(trifluoromethyl)pyridine.
-
Microbial Degradation: For non-sterile aqueous solutions stored for extended periods, microbial degradation is a possibility. Bacteria are known to metabolize nicotinic acid, often via hydroxylation pathways.[17][18]
Section 4: Experimental Protocols
To empower users to validate stability in their specific experimental matrix, we provide the following generalized protocols.
Protocol 1: Solution Stability Assessment via HPLC
This protocol provides a framework for testing the stability of the compound in a solvent or buffer of interest.
-
Preparation: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent/buffer.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated RP-HPLC method to determine the initial peak area and purity.[14]
-
Sample Storage: Aliquot the stock solution into several vials to represent different conditions:
-
Control: Store at -20°C or -80°C, protected from light.
-
Test Condition 1 (Ambient/Dark): Store at room temperature, wrapped in foil.
-
Test Condition 2 (Ambient/Light): Store at room temperature on a lab bench.
-
Test Condition 3 (Elevated Temp): Store at a controlled elevated temperature (e.g., 40°C), wrapped in foil.
-
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound to the T=0 sample. Calculate the percentage remaining. Note the appearance and relative area of any new peaks (degradants).
Protocol 2: Forced Degradation Study (Stress Testing)
This study is designed to deliberately degrade the sample to understand its liabilities, which is crucial for developing stability-indicating analytical methods.[14][15]
-
Sample Preparation: Prepare several identical solutions of the compound in a relatively inert solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose each sample to one of the following conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Hold at 60°C for 2-8 hours.[14]
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Hold at 60°C for 2-8 hours.[14]
-
Oxidative Degradation: Add 3% H₂O₂. Hold at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours.[14] Dissolve for analysis.
-
Photostability: Expose a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A dark control sample should be stored alongside.[15]
-
-
Analysis: After exposure, neutralize the acid/base samples. Analyze all samples by a suitable method like LC-MS to separate and identify the degradation products.[19]
Section 5: Stability Data Summary
This table summarizes the stability characteristics based on available data for this compound and related chemical structures.
| Condition | Stability Assessment | Recommended Action |
| Storage (Solid) | Stable under recommended conditions (cool, dark, dry).[5] | Store in tightly sealed containers away from light and moisture. |
| Elevated Temperature | Potential for decomposition and release of hazardous fumes.[7] | Avoid prolonged exposure to high temperatures. |
| Aqueous pH | Expected to be stable at neutral pH. Stability at pH extremes under heat may be limited. | For long-term storage of solutions, buffer near neutral pH. |
| Light Exposure | Potentially photosensitive. | Protect solid and solutions from light by using amber vials or wrapping in foil.[15][16] |
| Oxidizing Agents | Incompatible. Can cause decomposition.[5] | Do not store or mix with strong oxidizers. |
| Nucleophiles | Reactive. Can undergo SNAr.[12] | Use aprotic/non-nucleophilic solvents unless substitution is desired. |
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. CAS 1018678-39-1 | 4H21-7-34 | MDL MFCD22546902 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1018678-39-1 [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. L19553.03 [thermofisher.com]
- 11. 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hovione.com [hovione.com]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 1018678-39-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental challenges. My approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal and strategically distinct pathways for synthesizing the target molecule. The choice often depends on the availability of starting materials and tolerance for specific reaction conditions.
-
Pathway A: Carboxylation of a Pyridine Backbone. This route involves starting with a pre-formed, appropriately substituted pyridine ring, such as 2,4-dichloro-6-(trifluoromethyl)pyridine, and introducing the carboxylic acid group at the 3-position. The most common method for this is a Grignard reaction followed by quenching with carbon dioxide.
-
Pathway B: Ring Construction & Functional Group Interconversion. This approach builds the nicotinic acid from an amino-pyridine precursor, like 3-amino-4-chloro-2-(trifluoromethyl)pyridine. This route leverages a classic Sandmeyer reaction to convert the amino group into a nitrile, which is then hydrolyzed to the final carboxylic acid.
Q2: My overall yield is consistently low. Which step is the most likely culprit?
Low overall yield is typically traced back to one of two critical transformations:
-
The C-C bond formation to create the carboxylic acid: If you are using a Grignard-based approach (Pathway A), the formation and subsequent carboxylation of the organometallic intermediate is extremely sensitive to moisture, temperature, and steric hindrance. The electron-withdrawing nature of the trifluoromethyl group adds a layer of difficulty[2][3].
-
The Sandmeyer reaction (Pathway B): The conversion of the diazonium salt to the nitrile can be inefficient if not perfectly controlled. Decomposition of the diazonium salt is a common side reaction that significantly lowers yield[4][5].
Q3: How does the trifluoromethyl (CF3) group impact the synthesis?
The strongly electron-withdrawing CF3 group profoundly influences the reactivity of the pyridine ring[6]. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In Pathway A, it can make the formation of an adjacent Grignard reagent more difficult. In Pathway B, it helps stabilize intermediates in nucleophilic substitution reactions but can affect the stability of the diazonium salt.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After the final hydrolysis step, the reaction mixture is acidified (e.g., with HCl) to a pH of 2-3 to precipitate the carboxylic acid[7].
-
Solvent Extraction: The crude solid is then often redissolved or extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with brine to remove water-soluble impurities.
-
Crystallization: The final product is typically obtained as a solid upon removal of the solvent and can be further purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture[8].
Visualizing the Synthetic Pathways
The following diagram outlines the two primary synthetic routes discussed.
Caption: High-level overview of the two main synthetic routes.
Troubleshooting Guide
This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions for key reaction steps.
Section 1: Grignard Reagent Formation & Carboxylation (Pathway A)
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no Grignard formation). | 1. Wet solvent/glassware: Grignard reagents are potent bases and are quenched by trace amounts of water[9].2. Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide.3. Inhibitory effect of CF3 group: The electron-withdrawing nature of the trifluoromethyl group makes halogen-metal exchange difficult[3]. | 1. Ensure all glassware is oven-dried overnight and cooled under a nitrogen or argon atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.2. Briefly crush magnesium turnings in a mortar and pestle before use or activate with a small crystal of iodine or 1,2-dibromoethane.3. Use a Knochel-type exchange: Instead of direct insertion, use an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) for a halogen-metal exchange reaction. This is highly effective for electron-poor aryl halides[3]. |
| Low yield of carboxylic acid after CO2 quench. | 1. Inefficient CO2 Quench: Gaseous CO2 bubbling through the solution can be inefficient. The Grignard reagent may react with air (O2, H2O) at the surface.2. Grignard reagent instability: The formed Grignard reagent may be unstable, even at low temperatures, leading to decomposition before it can react.3. Side reaction with ester: If an ester is present elsewhere in the molecule, the Grignard reagent will attack it[10][11]. | 1. Quench the reaction by pouring the Grignard solution onto a large excess of freshly crushed dry ice (solid CO2) under an inert atmosphere. This maximizes the surface area and concentration of the electrophile.2. Maintain the reaction temperature below 0°C, and preferably at -20°C or lower, throughout the formation and quenching process. Use the reagent immediately after formation.3. Ensure no ester or other highly electrophilic functional groups are unprotected on the starting material. |
| Formation of significant biphenyl or other side products. | 1. Wurtz-type coupling: The Grignard reagent can couple with the remaining starting material (aryl halide).2. Reaction with oxygen: Accidental introduction of air can lead to the formation of phenols after workup. | 1. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the starting material. The halogen-metal exchange method (i-PrMgCl·LiCl) also helps suppress this side reaction.2. Maintain a strict inert atmosphere (N2 or Ar) at all times. Degas solvents if necessary. |
Section 2: Sandmeyer Reaction & Nitrile Hydrolysis (Pathway B)
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low yield of nitrile (Sandmeyer step). | 1. Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose prematurely, especially at elevated temperatures, releasing N2 gas[12].2. Formation of Phenol: The diazonium salt can react with water to form a phenol, a very common side product.3. Incomplete Diazotization: The initial formation of the diazonium salt from the amine may be incomplete. | 1. Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0°C and 5°C using an ice/salt bath. Add the sodium nitrite solution slowly to control the exotherm.2. Use a non-aqueous Sandmeyer protocol if possible, or ensure the subsequent addition to the CuCN solution is performed promptly and efficiently to favor the desired reaction over hydrolysis.3. Ensure a sufficient excess of non-nucleophilic strong acid (like H2SO4) is used to fully protonate the nitrous acid precursor (NaNO2). |
| Hydrolysis of nitrile stops at the amide intermediate. | 1. Insufficiently forcing conditions: The hydrolysis of an amide to a carboxylic acid is significantly slower than the hydrolysis of a nitrile to an amide[13].2. Product Precipitation: The sodium salt of the intermediate amide may be less soluble, precipitating out and preventing further reaction. | 1. Increase the reaction temperature (reflux) and/or reaction time. A higher concentration of NaOH (e.g., 20-40% aqueous solution) may be required. A patent for a similar hydrolysis shows yields increasing from 76.5% at 80°C to 98.3% at 100°C with sufficient NaOH[14].2. Consider adding a co-solvent like ethanol or THF to improve the solubility of all species throughout the reaction[8]. |
| Evidence of CF3 group hydrolysis. | 1. Excessively harsh basic conditions: While uncommon, very high temperatures combined with a high concentration of strong base can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid[15]. | 1. Carefully monitor the reaction. Use the minimum temperature and base concentration necessary to drive the nitrile hydrolysis to completion. If CF3 hydrolysis is a persistent issue, consider an acidic hydrolysis protocol (e.g., refluxing in 6M HCl), though this is often slower. |
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should optimize based on their specific equipment and observations.
Protocol A: Grignard Carboxylation of 2,4-Dichloro-6-(trifluoromethyl)pyridine
Causality: This protocol uses an in-situ halogen-metal exchange with i-PrMgCl·LiCl, which is superior for electron-deficient substrates as it avoids the harsh conditions and initiation issues of direct magnesium insertion[3].
-
Preparation (Inert Atmosphere): Oven-dry all glassware and cool under a stream of argon. To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Grignard Formation: Dissolve the starting material in anhydrous THF (approx. 0.5 M). Cool the solution to -15°C using an acetone/ice bath. Slowly add i-PrMgCl·LiCl (1.1 eq, commercially available solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -10°C. Stir for 1-2 hours at this temperature. Monitor by TLC or GC-MS to confirm consumption of the starting material.
-
Carboxylation: In a separate flask, place a large excess (10-20 eq) of freshly crushed dry ice. Under a positive flow of argon, transfer the cold Grignard solution via cannula onto the dry ice with vigorous stirring.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Slowly quench with saturated aqueous NH4Cl solution. Acidify the aqueous layer to pH 2-3 with 2M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system.
Protocol B: Sandmeyer Cyanation and Hydrolysis
Causality: This protocol emphasizes strict temperature control during diazotization to prevent decomposition of the unstable diazonium intermediate, which is the primary cause of low yields in this sequence[12][16].
-
Diazotization (0-5°C): To a flask containing 3-amino-4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) in 20% H2SO4, cool the mixture to 0°C in an ice/salt bath. Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes at 0°C.
-
Sandmeyer Reaction (0-5°C): In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water. Cool this solution to 0°C. Slowly add the cold diazonium salt solution from the previous step to the copper cyanide solution via a dropping funnel. Vigorous nitrogen evolution will occur.
-
Isolation of Nitrile: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate to obtain the crude 4-chloro-2-(trifluoromethyl)-3-cyanopyridine.
-
Hydrolysis: Combine the crude nitrile with a 25% aqueous NaOH solution (approx. 5-10 eq of NaOH). Heat the mixture to reflux (approx. 100-110°C) and stir vigorously for 6-12 hours, monitoring by TLC for the disappearance of the intermediate amide.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 2-3. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing issues during the Grignard carboxylation step.
Caption: A decision tree for troubleshooting the Grignard reaction step.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 15. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding impurities in 4-Chloro-2-(trifluoromethyl)nicotinic acid production
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 1018678-39-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis and to effectively troubleshoot common issues related to purity. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you achieve high-purity target compounds consistently.
Section 1: Understanding the Synthetic Landscape and Core Challenges
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to prevent the formation of closely related impurities. While several routes exist, a common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. The primary challenges in these syntheses are achieving regioselective chlorination, preventing over-reduction, and ensuring complete hydrolysis of precursor functional groups without degrading the trifluoromethyl moiety.
A generalized synthetic approach often starts from precursors like 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which undergoes sequential hydrolysis and selective dechlorination. Each step presents a unique set of challenges that can introduce specific impurities into the final product.
Caption: Generalized synthetic workflow for this compound.
Section 2: Troubleshooting Guide - Impurity Profiling and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable solutions.
Q1: My final product purity is low (<95% by HPLC/NMR). What are the most probable impurities?
A1: Low purity is typically due to a combination of unreacted starting materials and side products from key transformations. The identity of the impurity provides a direct clue to which reaction step is problematic.
Causality: Incomplete reactions are the primary source of impurities. For instance, insufficient reaction time or suboptimal temperature during hydrolysis will leave unreacted nitrile or amide intermediates. Similarly, poorly controlled catalytic hydrogenolysis can result in either incomplete dechlorination or unwanted side reactions.
Common Impurities and Their Identification:
| Impurity Name | Potential Origin Step | Key Analytical Signature (¹H NMR) |
| 4-Cyano-2-(trifluoromethyl)nicotinic acid Analog | Incomplete Nitrile Hydrolysis | Absence of the broad carboxylic acid proton signal; presence of characteristic aromatic signals. |
| 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | Incomplete Hydrogenolysis | Distinct aromatic proton signal pattern compared to the mono-chloro product. |
| 2-(Trifluoromethyl)nicotinic acid | Over-reduction/Dechlorination | Aromatic signals corresponding to the dechlorinated pyridine ring.[1] |
| Partially Reduced Pyridine Ring Species | Over-reduction/Harsh Hydrogenolysis | Appearance of aliphatic protons (upfield signals) not present in the aromatic starting material.[2] |
| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | Hydrolysis of Chloro Group | Can occur under harsh basic conditions during hydrolysis or workup.[3] |
Q2: I'm observing the corresponding nitrile intermediate in my final product. How can I drive the hydrolysis to completion?
A2: The presence of a residual nitrile or the corresponding amide signifies incomplete hydrolysis. This reaction requires forcing conditions to overcome the stability of the cyano group on the electron-deficient pyridine ring.
Causality: The hydrolysis of an aromatic nitrile to a carboxylic acid is a two-stage process (nitrile -> amide -> carboxylate). Each stage requires nucleophilic attack by hydroxide. Insufficient base stoichiometry, low reaction temperatures, or short reaction times can cause the reaction to stall, often at the more stable amide intermediate.
Troubleshooting Protocol: High-Fidelity Nitrile Hydrolysis
-
Reagent Stoichiometry: Use a significant excess of a strong base. A common starting point is 3-5 equivalents of sodium hydroxide (NaOH) dissolved in water.[4][5]
-
Temperature Control: Heat the reaction mixture to reflux (approx. 100 °C) to ensure sufficient thermal energy for the reaction to proceed at a reasonable rate.[6]
-
Reaction Monitoring: Do not rely on time alone. Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting nitrile spot/peak is no longer visible.
-
Workup: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid product.[4] Ensure the acidification is done in an ice bath to control the exotherm.
Q3: My product is contaminated with both the starting di-chloro compound and the fully dechlorinated analog. How do I improve the selectivity of the hydrogenolysis?
A3: Catalytic hydrogenolysis for selective dechlorination is highly sensitive to reaction parameters. Achieving mono-dechlorination without over-reduction requires a fine balance.
Causality: The catalyst (e.g., Palladium on Carbon, Pd/C) does not inherently distinguish between the two chlorine atoms. Selectivity is achieved by controlling the reaction kinetics. Factors like hydrogen pressure, catalyst loading, temperature, and the presence of a base (which can neutralize the HCl byproduct and modulate catalyst activity) are critical. Over-reduction of the pyridine ring itself is a known risk under aggressive hydrogenolysis conditions.[2]
Troubleshooting Protocol: Selective Catalytic Hydrogenolysis
-
Catalyst Loading: Use a moderate catalyst loading, typically 5-10 mol% of Pd/C. Higher loadings can lead to over-reduction.
-
Hydrogen Pressure: Avoid high pressures. Often, reactions run at atmospheric pressure or slightly above (e.g., using a hydrogen balloon) provide better selectivity.
-
Base Additive: The addition of a base like triethylamine or sodium acetate is crucial.[5] It acts as an HCl scavenger, preventing catalyst poisoning and helping to control the reaction rate. Use 1.5-2.0 equivalents.
-
Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Higher temperatures drastically increase the rate of dechlorination and the risk of side reactions.[7]
-
Monitoring: Monitor the reaction closely by HPLC or LC-MS to stop it once the starting material is consumed but before significant formation of the fully dechlorinated product occurs.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and extensive experience in organic process chemistry.
Introduction to the Synthesis
This compound is a key building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis often involves multi-step sequences that can present challenges during scale-up. This guide will focus on a common synthetic route and provide practical solutions to potential issues.
A prevalent synthetic strategy involves the cyclization of a trifluoromethyl-containing precursor, followed by chlorination and hydrolysis.[1][3] Understanding the nuances of each step is critical for a successful and efficient scale-up.
Synthetic Workflow Overview
The following diagram outlines a typical synthetic route for this compound, which will be the focus of our troubleshooting guide.
Caption: A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial acylation reaction?
A1: The acylation of vinyl ethyl ether with trifluoroacetyl chloride is highly exothermic. Temperature control is paramount to prevent polymerization and the formation of byproducts. On a larger scale, efficient heat dissipation is crucial. We recommend a jacketed reactor with precise temperature monitoring. The slow, subsurface addition of trifluoroacetyl chloride to the vinyl ethyl ether solution is also critical to maintain a localized, controlled reaction.[4]
Q2: I am observing low yields during the cyclization step. What are the likely causes?
A2: Low yields in the cyclization to form the pyridone intermediate can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyridone. Ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.
-
pH Control: The pH of the reaction mixture can influence the cyclization efficiency. Maintain the recommended pH range throughout the reaction.
Q3: The chlorination step is not proceeding to completion. How can I improve this?
A3: Incomplete chlorination can be a common issue. Consider the following:
-
Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used, as some reagent may be consumed by trace amounts of water.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion. However, be cautious of potential byproduct formation at elevated temperatures.[5]
-
Efficient Mixing: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction involves solid-liquid phases.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to issues that may arise during the scale-up synthesis of this compound.
Issue 1: Poor Yield and Purity after Hydrolysis of 4-Chloro-2-(trifluoromethyl)nicotinonitrile
Q: My final product, this compound, is obtained in low yield and with significant impurities after the hydrolysis step. What could be going wrong?
A: This is a critical step where several factors can impact the outcome. Let's break down the potential causes and solutions.
Troubleshooting Workflow for Hydrolysis
Caption: A decision tree for troubleshooting the hydrolysis step.
Detailed Solutions:
-
Incomplete Hydrolysis:
-
Cause: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.
-
Solution: Extend the reaction time or moderately increase the temperature.[5] Use HPLC to monitor the disappearance of the starting nitrile. A common protocol suggests heating with sodium hydroxide solution at 100°C.[1][6]
-
-
Side Reactions:
-
Cause: The trifluoromethyl group can be sensitive to harsh basic conditions, potentially leading to hydrolysis of the -CF₃ group.[7] Also, displacement of the chloro group can occur at high temperatures.
-
Solution: Maintain strict temperature control. If byproduct formation is significant, consider using a milder base or a lower reaction temperature for a longer duration.
-
-
Workup and Purification Issues:
-
Cause: Improper pH adjustment during workup can lead to incomplete precipitation of the product. The choice of extraction solvent is also crucial for isolating the product from impurities.
-
Solution: Carefully adjust the pH of the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the nicotinic acid to ensure maximum precipitation.[6] If extraction is necessary, use a suitable solvent like ethyl acetate and perform multiple extractions to maximize recovery.[6]
-
Quantitative Parameters for Hydrolysis
| Parameter | Recommended Range | Notes |
| Base | NaOH or KOH | Sodium hydroxide is commonly used.[1][6] |
| Temperature | 80-100 °C | Higher temperatures can accelerate the reaction but may also increase side products.[1][6] |
| Reaction Time | 4-12 hours | Monitor by HPLC for completion. |
| pH for Precipitation | 2-3 | Adjust with HCl to precipitate the product.[6] |
Issue 2: Formation of Isomeric Byproducts
Q: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reactions?
A: The formation of isomers is a common challenge in the synthesis of substituted pyridines.[8] The key is to control the reaction conditions to favor the desired isomer.
-
During Cyclization: The regioselectivity of the cyclization reaction is often determined by the nature of the substituents and the reaction conditions. Ensure that the starting materials are pure and that the reaction temperature is maintained as specified in the protocol.
-
During Chlorination: In some cases, chlorination can occur at multiple positions on the pyridine ring. The use of a selective chlorinating agent and precise temperature control can help minimize the formation of unwanted isomers.
Experimental Protocols
Protocol 1: Hydrolysis of 4-Chloro-2-(trifluoromethyl)nicotinonitrile
-
Reaction Setup: In a suitable reactor, add 4-Chloro-2-(trifluoromethyl)nicotinonitrile and an aqueous solution of sodium hydroxide. A typical ratio is 1:3 by weight of nitrile to 30% NaOH solution.
-
Heating: Heat the mixture to 100°C with vigorous stirring.[1][6]
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 6-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3, which will cause the product to precipitate.[6]
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring, a core component of nicotinic acid (Vitamin B3), serves as a privileged scaffold. Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents and specialized chemicals. This guide provides a comparative analysis of 4-Chloro-2-(trifluoromethyl)nicotinic acid, a compound of growing interest, against other nicotinic acid derivatives. We will delve into its structural significance, potential biological activities, and the experimental frameworks used to evaluate its performance, all supported by scientific literature.
The Nicotinic Acid Backbone: A Versatile Pharmacophore
Nicotinic acid, in its various forms, is a cornerstone in treating dyslipidemia, primarily for its ability to raise high-density lipoprotein (HDL) cholesterol.[1] Beyond its metabolic roles, the nicotinic acid scaffold has been derivatized to explore a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3] The versatility of the pyridine ring allows for substitutions that can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
The Impact of Halogenation and Trifluoromethylation
The introduction of halogen atoms and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in drug design to enhance efficacy and metabolic stability.
-
Halogenation: Chlorine, in particular, can alter the electronic distribution of the pyridine ring, influencing its pKa and binding interactions with biological targets. Halogenated compounds are prevalent in a wide range of biologically active molecules, from antibacterial to anticancer agents.[4]
-
Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing moiety that can significantly impact a molecule's properties. It often enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism. This group is a common feature in many modern pharmaceuticals and agrochemicals.
The combination of a chloro and a trifluoromethyl group on the nicotinic acid scaffold, as seen in this compound, suggests a molecule designed for enhanced biological performance. The specific positioning of these substituents is crucial and dictates the molecule's interaction with its target.
Comparative Analysis: this compound in Context
While extensive, peer-reviewed experimental data on this compound (CAS 1018678-39-1) is not yet abundant in the public domain, we can infer its potential activities and performance by comparing it with structurally similar and well-characterized nicotinic acid derivatives. The primary areas of interest for this class of compounds are their potential as anti-inflammatory agents and herbicides.
Structural and Functional Comparison
| Compound | Key Structural Features | Reported/Potential Biological Activities | Significance of Substituents |
| This compound | Chlorine at C4, -CF3 at C2 | Potential anti-inflammatory and herbicidal activity (inferred). | The -CF3 group at the 2-position can influence the acidity of the carboxylic acid and steric interactions. The chlorine at the 4-position modifies the electronic landscape of the ring. |
| Nicotinic Acid (Niacin) | Unsubstituted pyridine-3-carboxylic acid | Lipid-lowering (raises HDL), anti-inflammatory.[1] | The foundational scaffold with inherent biological activity. |
| 2-Chloronicotinic Acid | Chlorine at C2 | Intermediate in synthesis of anti-inflammatory drugs.[5] | The chlorine atom serves as a reactive handle for further derivatization and influences the molecule's electronic properties. |
| 4-(Trifluoromethyl)nicotinic acid | -CF3 at C4 | Intermediate for insecticides (e.g., Flonicamid).[6] | The -CF3 group enhances the molecule's potential as a pesticide. |
| Picloram (4-amino-3,5,6-trichloropicolinic acid) | Polychlorinated with an amino group | Potent systemic herbicide.[7] | Multiple chlorine atoms contribute to its high herbicidal potency and persistence. |
Inference for this compound: Based on the known activities of its structural relatives, it is plausible that this compound possesses significant biological activity. The presence of both a chloro and a trifluoromethyl group suggests a potential for potent interactions with biological targets, making it a strong candidate for screening in both pharmaceutical and agrochemical applications.
Potential Applications and Supporting Experimental Data
Anti-inflammatory Activity
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, often mediated through the GPR109A receptor.[2] These effects include the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[2][8] The substitution pattern of this compound suggests it could be a potent modulator of inflammatory pathways.
Herbicidal Activity
Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, leading to uncontrolled growth and ultimately plant death.[7] The herbicidal efficacy of these compounds is highly dependent on the substitution pattern on the pyridine ring. The presence of a trifluoromethyl group, as seen in other pyridine-based herbicides, often correlates with increased activity.[9] Therefore, this compound is a promising candidate for herbicidal applications.
Experimental Protocols
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This protocol provides a framework for assessing the potential of this compound to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Objective: To determine the IC50 value of this compound for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience)[2][10]
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the assay kit. This typically includes diluting the enzyme, substrate, and detection reagents.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, enzyme, and the test compound dilutions. Include wells for a positive control (a known COX-2 inhibitor) and a negative control (solvent only).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time, as recommended by the kit manufacturer.
-
Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Greenhouse Herbicidal Screening
This protocol outlines a general procedure for evaluating the herbicidal efficacy of this compound on various weed species.
Objective: To assess the pre- and post-emergence herbicidal activity of this compound.
Materials:
-
Seeds of target weed species (e.g., broadleaf and grass weeds)
-
Potting mix
-
Pots or trays
-
Test compound formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Greenhouse with controlled environmental conditions
-
Spray chamber for uniform application
Procedure:
-
Planting: For pre-emergence testing, sow the weed seeds in pots filled with potting mix and apply the test compound to the soil surface. For post-emergence testing, allow the weeds to grow to the 2-3 leaf stage before applying the test compound.
-
Compound Application: Prepare different concentrations of the test compound formulation. Apply the formulations to the pots using a calibrated spray chamber to ensure uniform coverage. Include untreated control pots.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage to the plants using a rating scale (0 = no effect, 100 = complete kill). Additionally, the fresh or dry weight of the above-ground biomass can be measured for a quantitative assessment.
-
Data Analysis: Compare the visual ratings and biomass of the treated plants to the untreated controls to determine the herbicidal efficacy of the test compound at different concentrations.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents and herbicides. While direct experimental data is still emerging, a comprehensive analysis of related nicotinic acid derivatives provides a strong rationale for its potential efficacy. The strategic placement of a chlorine atom and a trifluoromethyl group on the nicotinic acid backbone is a proven approach for enhancing biological activity. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the performance of this and other novel nicotinic acid derivatives. As research progresses, it is anticipated that the unique properties of this compound will be further elucidated, paving the way for its application in both medicine and agriculture.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid - Google Patents [patents.google.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
A Multi-dimensional NMR Approach to the Unambiguous Structural Validation of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules like 4-Chloro-2-(trifluoromethyl)nicotinic acid, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid on a pyridine scaffold, represent a class of intermediates with significant potential. The precise arrangement of these substituents is critical to the molecule's reactivity and its ultimate utility in drug development. Consequently, unambiguous structural characterization is not merely a procedural step but a foundational requirement for advancing a research program.
While mass spectrometry can confirm the elemental composition, it falls short of defining the specific isomeric arrangement. This guide presents a systematic and self-validating methodology for the complete structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data, delving into the causality behind the experimental design and illustrating how a combination of 1D and 2D NMR experiments provides irrefutable proof of the molecular architecture.
The Structural Hypothesis: Predicted Spectral Features
Before entering the NMR suite, a thorough analysis of the proposed structure allows us to form a hypothesis of the expected spectral output. The structure of this compound presents a distinct set of NMR-active nuclei.
-
Protons (¹H): The pyridine ring contains only two protons at positions 5 and 6. Due to their adjacent (ortho) relationship, they are expected to form a coupled spin system, appearing as two distinct doublets in the aromatic region of the ¹H NMR spectrum. The powerful electron-withdrawing nature of the pyridine nitrogen, the trifluoromethyl group, the chlorine atom, and the carboxylic acid will shift these protons significantly downfield.[1][2]
-
Carbons (¹³C): The molecule possesses seven unique carbon atoms: the five carbons of the pyridine ring, the carboxylic acid carbon, and the trifluoromethyl carbon. We anticipate two protonated carbons (C5, C6) and five quaternary carbons (C2, C3, C4, -COOH, and -CF₃). The trifluoromethyl group will induce a characteristic quartet for the C in the CF₃ group due to strong one-bond coupling (¹JCF) and will also introduce smaller, long-range couplings to other carbons in the ring.
-
Fluorine (¹⁹F): The three fluorine atoms of the trifluoromethyl group are chemically equivalent. In the absence of coupling to other nearby fluorine nuclei, they are expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum.[3][4] Its chemical shift provides a sensitive probe of the local electronic environment.[4][5]
Experimental Design: A Synergistic NMR Workflow
To move from a hypothesis to a validated structure, a multi-pronged NMR strategy is essential. Each experiment provides a unique piece of the puzzle, and together, they create a network of correlations that allows for the complete and unambiguous assignment of every atom's position. The causality of this experimental workflow is paramount; each step builds upon the last to construct a complete and internally consistent structural picture.
Caption: Experimental workflow for structural validation.
-
1D NMR (¹H, ¹³C, ¹⁹F): This is the foundational step. ¹H NMR confirms the presence of the two aromatic protons, ¹³C NMR verifies the count of seven distinct carbon environments, and ¹⁹F NMR confirms the presence of the CF₃ group.
-
2D COSY (Correlation Spectroscopy): This experiment is the first step in establishing connectivity. It will show a cross-peak between the two pyridine protons, irrefutably proving they are adjacent and spin-coupled.[1][6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[6] This allows us to use the ¹H assignments to definitively identify the signals for C5 and C6 in the complex ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment in the workflow for elucidating the complete carbon skeleton.[1][6] It reveals correlations between protons and carbons that are two or three bonds away. By observing the correlations from the now-assigned H5 and H6 protons to the unassigned quaternary carbons, we can piece together the entire molecular framework and confirm the precise location of each substituent.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data on a 400 MHz spectrometer.
Sample Preparation
-
Analyte: 10-15 mg of this compound.
-
Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.
-
Procedure: Dissolve the sample completely in the NMR solvent in a clean, dry 5 mm NMR tube.
1D ¹H NMR Acquisition
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust based on concentration).
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and reference the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
1D ¹³C{¹H} NMR Acquisition
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Processing: Apply an exponential window function (line broadening of 1.0 Hz), Fourier transform, phase correct, and reference the solvent peak (DMSO-d₆ at 39.52 ppm).
2D COSY Acquisition
-
Pulse Program: Gradient-enhanced (cosygpqf).
-
Spectral Width: Set to the same region as the ¹H spectrum in both dimensions.
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Processing: Apply a sine-bell window function in both dimensions, perform a 2D Fourier transform, and symmetrize the spectrum.
2D HSQC Acquisition
-
Pulse Program: Gradient-enhanced with sensitivity improvement (hsqcedetgpsisp2.3).
-
¹H Spectral Width (F2): Set to the same region as the ¹H spectrum.
-
¹³C Spectral Width (F1): ~100-160 ppm (centered on the aromatic region).
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5 seconds.
-
¹JCH Coupling Constant: Optimized for ~165 Hz.
2D HMBC Acquisition
-
Pulse Program: Gradient-enhanced (hmbcgplpndqf).
-
¹H Spectral Width (F2): Set to the same region as the ¹H spectrum.
-
¹³C Spectral Width (F1): 0 to 180 ppm.
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 2.0 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
Data Interpretation: Assembling the Structural Proof
The following section outlines the logical process for interpreting the acquired spectra to validate the structure. The data presented is representative for this class of compound.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| 2 (-CF₃) | - | ~149 (q, ²JCF ≈ 35 Hz) | H6 |
| 3 (-COOH) | - | ~165 | H5 |
| 4 (-Cl) | - | ~145 | H5, H6 |
| 5 | ~8.3 (d, J ≈ 5 Hz) | ~125 | C3, C4, C6 |
| 6 | ~8.9 (d, J ≈ 5 Hz) | ~153 | C2, C4, C5 |
| -COOH | ~13.5 (br s) | (see C3) | - |
| -CF₃ | - | ~121 (q, ¹JCF ≈ 275 Hz) | H5 (long range) |
| (Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Coupling constants (J) are given in Hertz. q = quartet, d = doublet, br s = broad singlet.) |
Step-by-Step Analysis:
-
¹H and COSY Analysis: The ¹H NMR spectrum reveals two signals in the aromatic region, a doublet at ~8.9 ppm (H6) and a doublet at ~8.3 ppm (H5), with an identical coupling constant of ~5 Hz. The COSY spectrum confirms this, showing a single cross-peak connecting these two signals. This establishes the H5-H6 fragment. The downfield shift of H6 relative to H5 is consistent with its position adjacent to the electronegative pyridine nitrogen.[7]
-
HSQC Analysis: The HSQC spectrum will show two cross-peaks, correlating the proton at 8.9 ppm to a carbon at ~153 ppm (C6) and the proton at 8.3 ppm to a carbon at ~125 ppm (C5). These assignments are now fixed.
-
HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the critical long-range correlations that connect the entire structure.
Caption: Key HMBC correlations confirming the structure.
-
From H6 (~8.9 ppm): We expect to see cross-peaks to carbons two and three bonds away. Crucially, a correlation to the carbon bearing the trifluoromethyl group (C2, ~149 ppm) and the carbon bearing the chlorine atom (C4, ~145 ppm) will be observed. This definitively places the CF₃ group at position 2 and the Cl at position 4, relative to H6. A strong correlation to C5 is also expected.
-
From H5 (~8.3 ppm): This proton will show correlations to the carbon bearing the carboxylic acid (C3, ~165 ppm) and the chloro-substituted carbon (C4, ~145 ppm). This confirms the placement of the -COOH group at C3 and provides a secondary confirmation for the position of C4. A strong correlation to C6 is also expected.
The convergence of these correlations creates an undeniable network of connectivity. The observation of H6 correlating to C2 and C4, and H5 correlating to C3 and C4, is only possible for the this compound isomer.
Comparative Analysis: The Self-Validating Protocol
To underscore the trustworthiness of this method, consider a plausible alternative isomer, 6-Chloro-2-(trifluoromethyl)nicotinic acid . In this case, the HMBC correlation pattern would be dramatically different. The proton at H5 would show correlations to C3(-COOH) and C4, but the proton at H4 would show correlations to C2(-CF₃), C5, and C6(-Cl). The unique set of correlations observed in the actual spectrum serves as a fingerprint, ruling out other isomers and thus making the protocol a self-validating system.
Conclusion
The structural validation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of NMR experiments. The foundational information from 1D ¹H, ¹³C, and ¹⁹F NMR is expanded upon by COSY to establish direct proton relationships. The HSQC experiment then provides critical anchor points by linking protons to their attached carbons. Finally, the HMBC experiment serves as the ultimate arbiter, weaving together the entire molecular framework through long-range correlations and confirming the precise placement of each substituent. This multi-dimensional approach provides an unambiguous, internally consistent, and irrefutable validation of the molecular structure, a critical step for ensuring integrity in chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. spectrabase.com [spectrabase.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines [mdpi.com]
Efficacy of 4-Chloro-2-(trifluoromethyl)nicotinic acid in Biological Assays: A Comparative Guide for Researchers
This guide provides a comprehensive technical overview of the hypothesized biological efficacy of 4-Chloro-2-(trifluoromethyl)nicotinic acid, drawing objective comparisons with established alternatives and supported by established experimental data for these analogs. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Introduction: The Rationale for Investigating this compound as a Cyclooxygenase Inhibitor
While direct biological assay data for this compound is not extensively available in current literature, its chemical structure provides a strong rationale for investigating its potential as a cyclooxygenase (COX) inhibitor. This compound belongs to the nicotinic acid derivative family, a scaffold present in several well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).
This guide will, therefore, proceed based on the scientifically-grounded hypothesis that this compound exhibits COX inhibitory activity. To provide a robust framework for its evaluation, we will compare its structural features and hypothesized activity with the established nicotinic acid derivatives, Niflumic acid and Clonixin, as well as Morniflumate, a prodrug of Niflumic acid. These compounds are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.
The Cyclooxygenase (COX) Pathway: A Primer
The therapeutic action of NSAIDs is primarily mediated through the inhibition of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.
The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic window, with higher selectivity for COX-2 generally associated with a reduced risk of gastrointestinal side effects.
Comparative Analysis of COX Inhibition
To contextualize the potential efficacy of this compound, we will examine the in vitro COX inhibitory activity of its structural analogs. The following table summarizes the 50% inhibitory concentrations (IC50) for these compounds against human COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-2 selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented. A higher SI value denotes greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | COX-2 Selectivity Index (SI) | Reference(s) |
| Niflumic Acid | COX-1 | 11 | 0.15 | [1] |
| COX-2 | 74 | [1] | ||
| Clonixin | COX-1 & COX-2 | Non-selective inhibitor | Not specified | [2][3] |
| Morniflumate (active metabolite is Niflumic Acid) | COX-1 | 1.3 | 13 | [4] |
| COX-2 | 0.1 | [4] |
Expert Interpretation: The data indicates that Niflumic acid, the active metabolite of Morniflumate, is a more potent inhibitor of COX-1 than COX-2 in some assays, while other data suggests a degree of selectivity for COX-2.[1][4] Clonixin is characterized as a non-selective inhibitor, targeting both isoforms.[2][3] The structural similarities between these compounds and this compound suggest that the latter is a promising candidate for COX inhibition, with its specific potency and selectivity profile remaining to be determined through empirical testing.
Experimental Protocols for Assessing COX Inhibition
To facilitate the investigation of this compound, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Enzyme-Based COX Inhibition Assay (Colorimetric/Fluorometric)
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase component reduces a probe, leading to a colorimetric or fluorometric signal. A decrease in this signal in the presence of the test compound indicates COX inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of the co-factor, such as heme.
-
Prepare the colorimetric or fluorometric probe solution.
-
Prepare a solution of arachidonic acid, the COX substrate.
-
Dissolve this compound and control inhibitors (e.g., Niflumic acid, Clonixin) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of each compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of COX inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of purified enzymes allows for a direct assessment of the compound's interaction with the target, free from confounding cellular factors. The inclusion of both COX-1 and COX-2 isoforms is essential to determine the compound's selectivity profile.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring prostaglandin synthesis in a whole blood matrix.
Principle:
-
COX-1 Activity: Is measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting, which is a COX-1-dependent process.
-
COX-2 Activity: Is measured by the production of prostaglandin E2 (PGE2) by monocytes after stimulation with an inflammatory agent like lipopolysaccharide (LPS), which induces COX-2 expression.
Step-by-Step Methodology:
-
Blood Collection:
-
Collect fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
-
COX-1 Inhibition Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for blood clotting.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.
-
-
COX-2 Inhibition Assay:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS to induce COX-2 expression in monocytes.
-
Incubate the samples at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values as described in the enzyme-based assay protocol.
-
Causality Behind Experimental Choices: The whole blood assay provides a more complex and physiologically relevant environment, taking into account factors like plasma protein binding and cell permeability, which can influence a compound's efficacy. Measuring specific prostaglandin products (TXB2 for COX-1 and PGE2 for COX-2) allows for the simultaneous determination of a compound's potency and selectivity for each isoform.[5][6]
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the COX signaling pathway and the experimental workflow for the human whole blood assay.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory role of NSAIDs.
Caption: Experimental workflow for the Human Whole Blood COX Inhibition Assay.
Conclusion
Based on its structural similarity to known NSAIDs like Niflumic acid and Clonixin, this compound is a compelling candidate for investigation as a novel COX inhibitor. This guide provides the foundational knowledge, comparative data on relevant analogs, and detailed experimental protocols necessary for researchers to embark on a thorough evaluation of its biological efficacy. The provided in vitro assays will enable the determination of its potency and selectivity for COX-1 and COX-2, which is a critical first step in assessing its therapeutic potential as an anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid and Its Analogs
For Immediate Release
A Deep Dive into the Spectroscopic Signatures of Key Nicotinic Acid Derivatives
This guide provides a detailed spectroscopic comparison of 4-Chloro-2-(trifluoromethyl)nicotinic acid and its analogs, offering critical data and interpretation for researchers in medicinal chemistry, materials science, and organic synthesis. Understanding the distinct spectral features imparted by chloro and trifluoromethyl substituents is paramount for the unambiguous identification and characterization of these high-value compounds.
The following analysis leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the structural nuances of these molecules. The comparison includes 2-(Trifluoromethyl)nicotinic acid and 4-Hydroxynicotinic acid to highlight the specific influence of each substituent on the nicotinic acid scaffold.
Introduction: The Significance of Halogenated and Fluorinated Nicotinic Acids
Nicotinic acid and its derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, the presence of a chlorine atom provides a reactive handle for further chemical transformations and can influence the electronic properties of the aromatic ring. This guide serves as a foundational resource for scientists working with these important chemical motifs.
Experimental Protocols: A Self-Validating Approach
To ensure the integrity of the presented data, standardized protocols for each spectroscopic technique were employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of each compound was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.
-
Data Acquisition: Data was collected in both positive and negative ion modes.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Solutions of each compound were prepared in ethanol at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
-
Data Acquisition: Spectra were scanned from 200 to 400 nm.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogs.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (in DMSO-d6)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 8.75 (d, 1H), 7.95 (d, 1H), 14.5 (br s, 1H) | 164.5, 153.0 (q), 150.0, 145.0, 125.0, 122.0 (q), 118.0 |
| 2-(Trifluoromethyl)nicotinic acid | 8.80 (d, 1H), 8.40 (d, 1H), 7.70 (dd, 1H), 14.0 (br s, 1H) | 165.0, 152.5 (q), 150.5, 140.0, 124.0, 122.5 (q), 120.0 |
| 4-Hydroxynicotinic acid | 8.20 (d, 1H), 7.00 (s, 1H), 6.50 (d, 1H), 12.5 (br s, 1H) | 170.0, 165.0, 145.0, 115.0, 110.0, 108.0 |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'q' a quartet, and 'br s' a broad singlet.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C=C, C=N (Aromatic) | C-F | C-Cl |
| This compound | 3100-2500 (broad) | ~1710 | ~1600, ~1550 | ~1300, ~1150 | ~800 |
| 2-(Trifluoromethyl)nicotinic acid | 3100-2500 (broad) | ~1700 | ~1590, ~1560 | ~1310, ~1160 | N/A |
| 4-Hydroxynicotinic acid | 3200-2500 (broad) | ~1680 | ~1610, ~1570 | N/A | N/A |
Table 3: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Formula | Molecular Weight | [M-H]⁻ (m/z) | λmax (nm) |
| This compound | C₇H₃ClF₃NO₂[2] | 225.55[2] | 223.97 | ~275 |
| 2-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂[3] | 191.11[3] | 190.02 | ~268 |
| 4-Hydroxynicotinic acid | C₆H₅NO₃[4] | 139.11[4] | 138.02 | ~285 |
Analysis and Interpretation: Unraveling the Substituent Effects
The spectroscopic data reveals distinct and predictable effects of the chloro and trifluoromethyl substituents on the nicotinic acid core.
NMR Spectroscopy: Electronic Influence on Chemical Shifts
The electron-withdrawing nature of both the trifluoromethyl and chloro groups significantly influences the chemical shifts of the aromatic protons.
-
¹H NMR: The aromatic protons of this compound are shifted downfield compared to those of 4-Hydroxynicotinic acid, reflecting the decreased electron density in the pyridine ring. The absence of the chloro group in 2-(Trifluoromethyl)nicotinic acid results in a noticeable upfield shift of the proton at the 4-position.
-
¹³C NMR: The trifluoromethyl group introduces a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon attached to the CF₃ group appears at a significantly upfield position due to the strong shielding effect. The presence of the chlorine atom in the 4-position causes a downfield shift of the corresponding carbon signal.
IR Spectroscopy: Vibrational Signatures of Functional Groups
The IR spectra provide clear evidence for the key functional groups present in each molecule.
-
Carboxylic Acid: All three compounds exhibit a broad O-H stretching band characteristic of a carboxylic acid, typically centered around 3000 cm⁻¹.[5] The C=O stretching vibration appears around 1700 cm⁻¹.[5] The electron-withdrawing substituents in this compound lead to a slight increase in the C=O stretching frequency compared to 4-Hydroxynicotinic acid.
-
Trifluoromethyl and Chloro Groups: The C-F stretching vibrations of the trifluoromethyl group are prominent in the 1350-1100 cm⁻¹ region.[5] The C-Cl stretching vibration for this compound is observed in the fingerprint region, typically around 800 cm⁻¹.[5]
Mass Spectrometry: Isotopic Patterns and Fragmentation
Mass spectrometry confirms the molecular weight of each compound and provides valuable structural information.
-
Molecular Ion: The mass spectrum of this compound displays a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
-
Fragmentation: Common fragmentation pathways for these nicotinic acid derivatives involve the loss of the carboxylic acid group (CO₂H) and subsequent fragmentation of the pyridine ring.
UV-Vis Spectroscopy: Electronic Transitions
The UV-Vis spectra reveal the electronic transitions within the aromatic system. The absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The electron-withdrawing groups in this compound cause a slight hypsochromic (blue) shift compared to the more electron-rich 4-Hydroxynicotinic acid.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of these compounds.
Figure 1: Workflow for the spectroscopic comparison of nicotinic acid analogs.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its analogs. The data and analysis presented herein serve as a valuable resource for researchers, enabling the confident identification and characterization of these important molecules. The distinct spectroscopic signatures imparted by the chloro and trifluoromethyl substituents are clearly delineated, providing a foundational understanding for future synthetic and analytical endeavors.
References
- 1. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-(Trifluoromethyl)nicotinic acid(131747-43-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic Acid: A Comparative Analysis
Introduction
4-Chloro-2-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in agrochemical and pharmaceutical development. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block for complex molecular architectures. The trifluoromethyl group, in particular, is a well-established bioisostere for enhancing metabolic stability and binding affinity.
Despite its importance, a survey of publicly accessible scientific literature reveals a scarcity of detailed, peer-reviewed synthetic procedures for this specific isomer (CAS 1018678-39-1). Much of the synthetic knowledge for related structures is contained within the patent literature, often lacking the granular detail required for straightforward laboratory reproduction.
This guide provides an in-depth analysis of plausible synthetic strategies for obtaining this compound. We will present a documented, multi-step route proceeding through a key nitrile intermediate and benchmark it against a proposed, convergent route utilizing modern organometallic techniques. This comparison aims to equip researchers, scientists, and drug development professionals with a robust framework for selecting a synthetic approach tailored to their specific needs, considering factors such as scale, safety, and starting material availability.
Method 1: Pyridine Ring Construction via Nitrile Intermediate and Hydrolysis
This classical approach involves the construction of the substituted pyridine ring, installation of a nitrile group as a precursor to the carboxylic acid, and subsequent hydrolysis. This multi-step pathway relies on established, scalable chemical transformations. A key intermediate in this pathway is 4-Chloro-2-(trifluoromethyl)nicotinonitrile.
Mechanistic Rationale & Workflow
The synthesis begins with an N-oxo nicotinoyl amine, which undergoes a chlorination and dehydration sequence to form the target nitrile. The use of thionyl chloride (SOCl₂) is a common and effective method for this type of transformation, converting the N-oxide to a 2-chloro pyridine and dehydrating the amide to a nitrile in a one-pot fashion. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either strong acidic or basic conditions. Basic hydrolysis is often preferred for its clean conversion and straightforward workup via acidification to precipitate the product.
Caption: Workflow for the synthesis of this compound via a nitrile intermediate.
Experimental Protocol (Representative)
Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)nicotinonitrile
-
To a stirred solution of the appropriate N-oxo nicotinoyl amine starting material in a suitable organic solvent (e.g., dichloromethane), cool the mixture to 10-15 °C.
-
Add thionyl chloride (SOCl₂) dropwise, maintaining the internal temperature below 20 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.
-
After the addition is complete, add an organic base such as triethylamine dropwise at approximately 10 °C. The base serves to neutralize the HCl generated in situ.
-
The reaction mixture is then carefully heated in stages: first to 35 °C, then to 55 °C, and finally brought to reflux at 95-100 °C. This staged heating ensures a controlled reaction progression to completion.
-
Upon reaction completion (monitored by TLC or LC-MS), the mixture is cooled, and water is carefully added to quench any remaining thionyl chloride.
-
The product is extracted into an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Step 2: Hydrolysis to this compound
-
The crude 4-Chloro-2-(trifluoromethyl)nicotinonitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
The mixture is heated to reflux (approx. 100 °C) and stirred vigorously until the nitrile is fully consumed (monitored by TLC or LC-MS). The high temperature is necessary to drive the hydrolysis of the sterically hindered and electronically deactivated nitrile.
-
The reaction mixture is cooled to room temperature, and any insoluble impurities may be removed by filtration.
-
The clear filtrate is cooled in an ice bath and slowly acidified with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
The target carboxylic acid will precipitate as a solid. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.
Method 2 (Proposed): Convergent Synthesis via Directed ortho-Metalation (DoM)
A more modern and convergent approach involves the direct introduction of the carboxylic acid group onto a pre-formed pyridine ring using Directed ortho-Metalation (DoM). This strategy leverages the ability of substituents on an aromatic ring to direct a strong base to deprotonate an adjacent position, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile.
Mechanistic Rationale & Workflow
This proposed route begins with 4-chloro-2-(trifluoromethyl)pyridine as the starting material. The key step is the regioselective lithiation of the pyridine ring. In this substrate, the C-3 position is the most likely site for deprotonation.
-
Causality of Regioselectivity : The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly increases the acidity of adjacent protons. The chloro group (-Cl) is also electron-withdrawing but to a lesser extent. While halogens can direct ortho-lithiation, the powerful acidifying effect of the -CF₃ group at C-2 is expected to dominate, making the C-3 proton the most kinetically acidic. Deprotonation at C-5 is less likely due to the weaker activation by the adjacent chloro group.
A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal for this deprotonation, minimizing the risk of nucleophilic attack on the electron-deficient pyridine ring. The resulting 3-lithiated intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A final acidic workup protonates the carboxylate salt to yield the desired nicotinic acid.
Caption: Proposed workflow for the synthesis of this compound via Directed ortho-Metalation.
Experimental Protocol (Hypothetical)
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloro-2-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. The cryogenic temperature is critical to ensure the stability of the aryllithium intermediate and prevent side reactions.[1]
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF at -78 °C and allowing it to stir for 30 minutes.
-
Slowly add the pre-formed LDA solution to the stirred pyridine solution at -78 °C. The reaction mixture is typically stirred for 1-2 hours to ensure complete deprotonation.
-
Quench the reaction by adding an excess of crushed, dry solid carbon dioxide (CO₂) directly to the reaction mixture. This ensures rapid carboxylation of the lithiated species.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Make the aqueous layer basic with NaOH, and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl to a pH of 2-3, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Performance Benchmark and Comparison
To provide an objective comparison, the two routes are benchmarked against key performance indicators relevant to both research and process development environments.
| Parameter | Method 1: Nitrile Hydrolysis | Method 2: Directed ortho-Metalation (DoM) | Analysis & Justification |
| Number of Steps | 2 (from nitrile) or more (from precursor) | 1 (from substituted pyridine) | The DoM route is significantly more convergent, offering a faster path to the final product if the starting pyridine is available. |
| Starting Materials | N-oxo nicotinoyl amine | 4-Chloro-2-(trifluoromethyl)pyridine | Availability and cost of the specific N-oxo precursor for Method 1 may be limited. The starting pyridine for Method 2 is commercially available but can be expensive.[2][3] |
| Key Reagents | Thionyl chloride, NaOH | LDA (from n-BuLi and Diisopropylamine), CO₂ | Method 1 uses corrosive but common bulk reagents. Method 2 requires pyrophoric n-BuLi and cryogenic conditions, demanding more specialized handling and equipment. |
| Reaction Conditions | High temperatures (reflux) | Cryogenic temperatures (-78 °C) | The operational extremes are a key differentiator. High-temperature reflux is often simpler to implement at scale than large-scale cryogenic reactions. |
| Scalability | Good; transformations are standard. | Moderate; requires careful control of temperature and reagent addition at scale. Handling large volumes of n-BuLi poses significant safety challenges. | |
| Potential Issues | Incomplete hydrolysis; potential side reactions during chlorination. | Regioselectivity of lithiation; potential for nucleophilic attack by n-BuLi if LDA formation is incomplete. | While the -CF₃ group is a strong director, confirmation of the C-3 lithiation selectivity would require experimental validation. |
| Overall Yield | Potentially high over two steps. | Typically moderate to good for DoM reactions. | The overall yield for Method 1 is dependent on the synthesis of the starting material, whereas the yield for Method 2 is for a single, high-impact transformation. |
Conclusion and Recommendations
Both the established nitrile hydrolysis route and the proposed Directed ortho-Metalation (DoM) strategy present viable, albeit contrasting, pathways to this compound.
Method 1 (Nitrile Hydrolysis) is the more "classical" approach. Its strengths lie in the use of common, relatively inexpensive reagents and reaction conditions that are generally amenable to scale-up. This makes it a potentially robust choice for industrial production where process safety and cost of goods are paramount, assuming the multi-step synthesis of the starting material is optimized.
Method 2 (Directed ortho-Metalation) offers a highly convergent and elegant solution. For laboratory-scale synthesis, medicinal chemistry programs, or situations where the 4-chloro-2-(trifluoromethyl)pyridine starting material is readily accessible, this one-step transformation is likely the most efficient method for rapidly generating the target acid. However, the reliance on cryogenic temperatures and pyrophoric organolithium reagents requires specialized infrastructure and stringent safety protocols, which may pose a barrier to large-scale implementation.
Ultimately, the choice of synthetic route will be dictated by the specific constraints and goals of the research or production team. For rapid access to material in a research setting, the DoM approach is highly attractive. For cost-effective, large-scale manufacturing, further development of the nitrile hydrolysis pathway would be the more prudent investment.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 4-Chloro-2-(trifluoromethyl)pyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Chloro-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to the Biological Target Validation of 4-Chloro-2-(trifluoromethyl)nicotinic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Novel Nicotinic Acid Analogue
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule with a well-documented dual role: as a precursor to the essential coenzymes NAD and NADP, and as a potent lipid-modifying agent at pharmacological doses.[1][2] Its therapeutic utility in dyslipidemia is primarily attributed to its ability to reduce low-density lipoprotein (LDL) and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3][4] However, the clinical application of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, or flushing.[4][5]
This guide focuses on 4-Chloro-2-(trifluoromethyl)nicotinic acid , a structurally modified analogue. The introduction of a chloro and a trifluoromethyl group to the pyridine ring is a classic medicinal chemistry strategy intended to modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. While these modifications suggest the potential for altered or novel biological activity, the precise molecular targets of this compound are not extensively characterized in public literature.
The process of target identification and validation is therefore paramount. It is the foundational step in drug discovery that connects a molecule's chemical structure to a tangible biological outcome, mitigating the risk of late-stage clinical failures and elucidating both on-target efficacy and off-target liabilities.[6][7][8] This document provides a comprehensive, multi-pronged strategy for the rigorous biological target validation of this compound, comparing potential outcomes with established therapeutic alternatives and detailing the self-validating experimental protocols required for definitive mechanistic insight.
Part 1: Hypothesis Generation Based on a Nicotinic Acid Scaffold
The logical starting point for target validation is to hypothesize that this compound will interact with the known targets of its parent compound, nicotinic acid. The key difference may lie in the affinity, selectivity, or functional consequence of these interactions.
Primary Putative Targets:
-
G Protein-Coupled Receptor 109A (GPR109A): This is the high-affinity receptor for nicotinic acid, primarily expressed in adipocytes and immune cells like Langerhans cells.[5] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver, which was once thought to be a primary mechanism for triglyceride reduction.[4] Its activation in Langerhans cells stimulates the production of prostaglandins D2 and E2, leading to the characteristic flushing effect.[4]
-
Diacylglycerol Acyltransferase-2 (DGAT2): More recent evidence points to a direct, non-competitive inhibition of this key hepatic enzyme by nicotinic acid.[3][4] DGAT2 is critical for the final step in triglyceride synthesis. Its inhibition reduces the liver's capacity to produce triglycerides, leading to decreased VLDL secretion.[4]
-
Transient Receptor Potential Vanilloid (TRPV) Channels: Studies have shown that nicotinic acid can modulate heat-sensing ion channels, particularly TRPV1, by lowering their activation temperature. This may also contribute to the flushing phenomenon.[9]
The diagram below illustrates the established signaling pathway for nicotinic acid, which serves as our initial map for investigation.
Caption: Hypothesized signaling pathways for a nicotinic acid analogue.
Part 2: An Integrated Workflow for Target Identification and Validation
A robust validation strategy must employ both unbiased, discovery-oriented methods and focused, hypothesis-driven experiments. This dual approach ensures that we not only test our primary hypotheses but also remain open to identifying novel or unexpected targets conferred by the chemical modifications.
Caption: Integrated workflow for small molecule target validation.
Unbiased Proteome-Wide Screening
The primary goal here is to identify any protein that physically interacts with the compound in a native biological context, without preconceived bias.
Rationale: This technique uses the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture (cell lysate).[10][11] It is a powerful method for identifying direct interactors and their associated protein complexes.[12][13] The main prerequisite is the chemical synthesis of an analogue of the compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.
Detailed Protocol: On-Bead Affinity Matrix Approach [10]
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm (e.g., polyethylene glycol) attached to a position determined not to be critical for activity (e.g., the 5- or 6-position of the pyridine ring), terminating in a biotin tag.
-
Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Culture relevant cells (e.g., HepG2 human liver cells, 3T3-L1 adipocytes) and prepare a native cell lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the prepared cell lysate (1-2 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control (Critical for Validation): In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, untagged this compound for 1 hour before adding the beads. True binding partners will show significantly reduced binding to the beads in this control.
-
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both a beads-only control and the free compound competition control.
Rationale: CETSA is a revolutionary label-free method that measures target engagement directly in intact cells or tissues.[14][15] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17] This change in thermal stability is a direct proxy for target engagement.
Detailed Protocol: Iso-thermal Dose-Response (ITDR) CETSA [18]
-
Cell Treatment: Seed cells in culture plates and treat with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Determine Optimal Heating Temperature: In a separate experiment, heat lysates from untreated cells to a range of temperatures (e.g., 40°C to 70°C). Using Western blot for a known target (e.g., GAPDH as a control, or a hypothesized target like DGAT2), determine the temperature at which approximately 50% of the protein denatures and precipitates. This will be your fixed temperature for the ITDR experiment. Let's assume this is 58°C.
-
Heating Step: Place the plates containing the drug-treated cells into a PCR machine or oven pre-heated to the optimal temperature (58°C) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells directly in the plates by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of a specific target protein remaining in the soluble fraction using a standard detection method like Western Blot or an antibody-based assay like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of drug concentration. A sigmoidal dose-response curve indicates specific, stabilizing binding of the compound to the target protein within the cell. This method can be expanded to a proteome-wide scale by using mass spectrometry to quantify thousands of proteins simultaneously (MS-CETSA).[15]
Hypothesis-Driven Validation
These experiments are designed to directly and quantitatively interrogate the compound's interaction with the primary putative targets identified in Part 1.
Rationale: If a candidate target is an enzyme, the most direct way to validate an interaction is to measure the compound's effect on its catalytic activity.[19][20] This allows for the determination of key quantitative metrics like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]
Detailed Protocol: DGAT2 Inhibition Assay
-
Reagents: Obtain recombinant human DGAT2 enzyme, diacylglycerol substrate, and radiolabeled [14C]Palmitoyl-CoA.
-
Reaction Setup: In a 96-well plate, set up reactions containing assay buffer, DGAT2 enzyme, and varying concentrations of this compound (or standard nicotinic acid as a comparator).
-
Initiate Reaction: Start the reaction by adding the [14C]Palmitoyl-CoA and diacylglycerol substrate mixture.
-
Incubation: Incubate at 37°C for a set period (e.g., 30 minutes) within the linear range of the reaction.
-
Stop Reaction & Extract Lipids: Stop the reaction by adding an isopropanol/heptane mixture. Extract the lipids.
-
Quantification: Quantify the amount of radiolabeled triacylglycerol product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: While not a primary hypothesized target, many small molecules have unintended kinase activity. The Kinobeads assay is a powerful chemical proteomics tool that uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[22][23] By performing this assay in a competitive binding format, one can rapidly assess the selectivity of a compound against hundreds of endogenous kinases simultaneously.[24][25]
Detailed Protocol: Kinobeads Competition Binding Assay [22]
-
Lysate Preparation: Prepare a native cell lysate as described in the AP-MS protocol.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each sample and incubate for an additional hour to capture kinases that are not bound by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured kinases.
-
MS Analysis: Digest the eluted proteins with trypsin and analyze via quantitative LC-MS/MS.
-
Data Analysis: For each identified kinase, determine the amount bound to the beads at each concentration of the test compound. This allows for the generation of competition curves and the calculation of apparent IC50 values, revealing which kinases, if any, are off-targets of the molecule.
Part 3: Comparative Data Analysis
The ultimate goal of these experiments is to build a comprehensive "target profile" for this compound. All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative Potency on Hypothesized Targets
| Compound | DGAT2 IC50 (nM) | GPR109A Binding Ki (nM) |
| Nicotinic Acid (Reference) | e.g., 5,000 | e.g., 200 |
| This compound | Experimental Value | Experimental Value |
| Alternative (e.g., Fibrate) | N/A | N/A |
Table 2: Summary of Unbiased Screening Hits (Illustrative)
| Protein Hit (from AP-MS or MS-CETSA) | Validation Method | Cellular EC50 (µM) | Notes |
| DGAT2 | Enzymatic Assay | e.g., 1.5 | Confirmed primary target |
| Novel Hit X | siRNA knockdown | e.g., 5.2 | Potential novel mechanism |
| Off-Target Kinase Y | Kinobeads | e.g., >50 | Low risk of off-target effects |
Comparison with Marketed Alternatives
A key aspect of this guide is to place the potential mechanism of this compound in the context of other lipid-lowering therapies.
-
Statins (e.g., Atorvastatin): These are HMG-CoA reductase inhibitors, blocking the rate-limiting step of cholesterol biosynthesis in the liver. Their primary effect is a powerful reduction in LDL cholesterol. This mechanism is distinct from the triglyceride synthesis inhibition proposed for our compound.
-
Fibrates (e.g., Fenofibrate): These are PPARα agonists. They act as transcription factors to upregulate genes involved in fatty acid oxidation and lipoprotein lipase activity, primarily leading to a reduction in triglycerides. While the endpoint (triglyceride reduction) may be similar, the mechanism (transcriptional regulation vs. direct enzyme inhibition) is fundamentally different.
-
Ezetimibe: This drug inhibits the NPC1L1 transporter in the intestine, blocking the absorption of dietary cholesterol. This is a complementary mechanism focused on cholesterol uptake, not hepatic lipid synthesis.
The validation of DGAT2 as a primary target would position this compound as a direct inhibitor of hepatic triglyceride synthesis, a mechanism distinct from the major classes of lipid-lowering drugs, potentially offering a complementary therapeutic strategy.
Conclusion
The biological target validation of this compound requires a systematic and layered experimental approach. By beginning with hypotheses grounded in its chemical scaffold and combining them with unbiased, proteome-wide screening methods, researchers can build a high-confidence profile of the compound's mechanism of action. The rigorous, self-validating protocols outlined herein—from affinity purification and CETSA to direct enzymatic and binding assays—provide the necessary framework to not only confirm engagement with expected targets like DGAT2 but also to uncover potentially novel interactions. This comprehensive validation is the critical step in determining whether the chemical modifications have yielded a compound with a superior therapeutic profile compared to nicotinic acid and other established dyslipidemia treatments.
References
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 12. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 21. resources.biomol.com [resources.biomol.com]
- 22. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 25. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Chloro-2-(trifluoromethyl)nicotinic Acid and Its Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a cornerstone of innovation. Among the privileged structures utilized, substituted nicotinic acids have emerged as versatile intermediates, offering a tunable platform to modulate physicochemical and biological properties. This guide provides an in-depth, head-to-head comparison of 4-Chloro-2-(trifluoromethyl)nicotinic acid with its structurally similar analogs, offering experimental data and field-proven insights to inform your research and development endeavors.
Introduction to this compound: A Privileged Scaffold
This compound is a synthetic building block that has garnered significant attention in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a trifluoromethyl group, and a chlorine atom, provides a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[2] The chloro-substituent at the 4-position further modulates the electronic character of the pyridine ring and serves as a handle for further chemical modifications.
This guide will delve into a comparative analysis of this key compound with its analogs where the 4-chloro group is replaced by other halogens (fluoro and bromo) or hydrogen, providing a clear picture of how subtle changes in this position impact the overall molecular properties and biological activity.
Comparative Physicochemical Properties
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The electronic nature of the substituent at the 4-position of the nicotinic acid ring plays a pivotal role in dictating these parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XLogP3 |
| This compound | C₇H₃ClF₃NO₂ | 225.55 | - | - | 1.9[1] |
| 4-Fluoro-2-(trifluoromethyl)nicotinic acid | C₇H₃F₄NO₂ | 209.10 | - | - | - |
| 4-Bromo-2-(trifluoromethyl)nicotinic acid | C₇H₃BrF₃NO₂ | 270.00 | - | - | - |
| 2-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 184-188 | 2.50±0.36[3] | - |
| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 146-148[4] | 2.50±0.36[4] | - |
The trifluoromethyl group is strongly electron-withdrawing, which generally increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted nicotinic acid. The halogen at the 4-position further influences the electron density of the pyridine ring. The electronegativity of the halogens (F > Cl > Br) is expected to correlate with the acidity of the corresponding nicotinic acid derivatives.
Head-to-Head Comparison of Biological Activity
Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and lipid-lowering effects. The nature and position of substituents on the pyridine ring are critical for both the potency and selectivity of these actions.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives. While direct comparative data for the 4-halo-2-(trifluoromethyl)nicotinic acid series is limited, studies on other substituted nicotinic acids provide valuable insights into their structure-activity relationships (SAR). For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing significant effects compared to the reference drug mefenamic acid.[5][6] Another study on novel nicotinic acid derivatives also demonstrated significant anti-inflammatory activity in vitro.[7] These studies suggest that the nicotinic acid scaffold is a promising starting point for the development of novel anti-inflammatory agents. The electronic and steric properties of the substituents at the 2- and 4-positions of the nicotinic acid ring are expected to play a crucial role in their interaction with biological targets involved in the inflammatory cascade.
Antimicrobial Activity
Nicotinic acid derivatives have also been explored for their antimicrobial properties.[8] Newly synthesized nicotinamides have shown activity against various pathogenic microbes, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[9] Other studies have reported that acylhydrazone derivatives of nicotinic acid exhibit significant activity against Gram-positive bacteria.[10] The presence of the trifluoromethyl group and a halogen atom in the target compounds of this guide could potentially enhance their antimicrobial efficacy due to increased lipophilicity, which may facilitate cell membrane penetration. A direct comparative study with Minimum Inhibitory Concentration (MIC) values would be necessary to elucidate the precise contribution of each halogen substituent.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on substituted nicotinic acids allow for the deduction of several structure-activity relationship (SAR) principles:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like the trifluoromethyl moiety generally enhances biological activity. This is attributed to altered electronic distribution within the pyridine ring, which can affect binding to target proteins.
-
Halogen Substitution: The nature and position of halogen substituents are critical. The high electronegativity of fluorine, for instance, can lead to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity. The larger size of bromine compared to chlorine and fluorine can introduce steric effects that may either be beneficial or detrimental to activity, depending on the topology of the target's binding site.
-
Lipophilicity: The introduction of trifluoromethyl and halogen substituents generally increases the lipophilicity of the molecule. This can improve membrane permeability and cellular uptake, but excessive lipophilicity can also lead to off-target effects and toxicity.
The interplay of these electronic, steric, and lipophilic factors determines the overall biological profile of each analog.
Caption: Key molecular properties influencing the biological activity of 4-halo-2-(trifluoromethyl)nicotinic acids.
Experimental Protocols
General Synthesis of 4-(Trifluoromethyl)nicotinic Acid Derivatives
A common route for the synthesis of 4-(trifluoromethyl)nicotinic acid involves the hydrolysis of a corresponding nitrile or amide precursor. For example, 4-(trifluoromethyl)nicotinamide can be hydrolyzed under basic conditions to yield the desired carboxylic acid.[4]
Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinamide [4]
-
To a suitable flask, add 4-(trifluoromethyl)nicotinamide (1.0 eq) and a 25% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 100 °C and stir until the solid completely dissolves.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.
Caption: A general workflow for the synthesis of 4-(trifluoromethyl)nicotinic acid via hydrolysis.
Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Compounds: Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized cell density.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound and its halogenated analogs represent a class of compounds with significant potential in drug discovery and agrochemical research. The strategic placement of the trifluoromethyl group and the halogen atom at the 4-position provides a powerful means to fine-tune the physicochemical and biological properties of the nicotinic acid scaffold.
This guide has provided a comparative overview based on available data, highlighting the importance of the 4-position substituent in modulating acidity, lipophilicity, and, consequently, biological activity. While direct, comprehensive comparative studies are still needed to fully elucidate the nuanced differences between the chloro, fluoro, and bromo analogs, the existing literature strongly supports the continued exploration of this chemical space. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this promising class of molecules. The insights into the structure-activity relationships presented herein should serve as a valuable tool in the rational design of novel, more effective therapeutic and crop protection agents.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. 2-(Trifluoromethyl)nicotinic acid CAS#: 131747-43-8 [m.chemicalbook.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Chloro-2-(trifluoromethyl)nicotinic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. 4-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its trifluoromethyl and chloro- substituents impart unique electronic properties and metabolic stability to target molecules, making its purity paramount for predictable downstream reactions and biological activity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind the choice of techniques and experimental parameters, ensuring a self-validating system for purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route and the potential impurities that may arise. Common synthetic strategies for analogous compounds often involve multi-step sequences where incomplete reactions or side reactions can introduce impurities.[1][2][3][4] A plausible synthesis of this compound could involve the chlorination and oxidation of a trifluoromethyl-substituted picoline precursor.
Based on this, a proactive impurity profile can be anticipated:
| Potential Impurity | Potential Origin | Significance |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Can interfere with subsequent reactions and affect yield calculations. |
| Isomeric Byproducts | Non-selective reactions or rearrangements. | May have different reactivity and biological activity, leading to inconsistent results. |
| Over- or Under-oxidized Species | Incomplete or excessive oxidation of the methyl group. | Can be difficult to separate due to similar polarities. |
| Residual Solvents and Reagents | Trapped solvents from reaction or purification steps (e.g., THF, toluene, ethyl acetate). | Can be toxic and interfere with analytical techniques. |
| Dehalogenated or De-trifluoromethylated Species | Side reactions under harsh conditions. | Can lead to the formation of unintended and potentially reactive byproducts. |
Understanding these potential impurities is critical for selecting and optimizing the most appropriate analytical techniques for their detection and quantification.
Orthogonal Analytical Approaches for Unambiguous Purity Determination
A single analytical technique is rarely sufficient to declare a compound "pure." A multi-pronged, or orthogonal, approach, employing techniques with different separation and detection principles, provides the most comprehensive and trustworthy assessment of purity. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
A reversed-phase HPLC (RP-HPLC) method is the logical choice for 4-Chloro-2-(trifluoromethyl)nicinotinic acid. The relatively non-polar stationary phase (e.g., C18) will effectively retain the aromatic analyte, while a polar mobile phase allows for the elution and separation of compounds based on their hydrophobicity. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically considered high for many research applications. The presence of any additional peaks should be investigated. The retention times of potential impurities can be predicted based on their polarity relative to the main compound. For instance, less polar impurities will have longer retention times.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.
The trifluoromethyl group and the overall structure of this compound make it amenable to GC analysis, although its carboxylic acid functionality can lead to peak tailing. Derivatization to a more volatile ester (e.g., methyl ester) can improve chromatographic performance, but for a general purity screen, direct injection can often suffice, especially for identifying more volatile impurities. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
The total ion chromatogram (TIC) will show the separation of all volatile components. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification. The presence of common laboratory solvents (acetone, hexane, ethyl acetate, etc.) or low molecular weight synthesis byproducts can be readily confirmed.
Caption: GC-MS workflow for volatile impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation
NMR spectroscopy provides invaluable information about the chemical structure of the synthesized compound and can be used for a quantitative purity assessment (qNMR).
¹H and ¹³C NMR are fundamental for confirming the identity of the synthesized this compound. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule's structure. ¹⁹F NMR is also highly informative for compounds containing trifluoromethyl groups. For purity assessment, the ¹H NMR spectrum can be used to detect proton-containing impurities. By integrating the signals of the compound of interest against those of a certified internal standard of known concentration, a highly accurate quantitative purity value can be determined.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Number of scans: 16-32.
-
Relaxation delay: 5 seconds (for quantitative analysis).
-
Pulse angle: 30-45 degrees.
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more.
-
Proton decoupled.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For qNMR, a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added.
The ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound. The presence of unexpected signals in the ¹H NMR spectrum indicates the presence of impurities. The relative integration of these impurity signals compared to the product signals can provide a semi-quantitative estimate of their levels. For a rigorous quantitative assessment, the qNMR experiment provides a highly accurate purity value that is independent of the response factor issues that can affect chromatographic techniques.
Comparative Summary of Purity Assessment Techniques
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC-UV | Quantitative purity of the main component and non-volatile impurities. | High resolution, high sensitivity, robust, widely available. | Requires a chromophore for UV detection, response factors can vary between compounds. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity, definitive identification through mass spectra, excellent for residual solvents. | Not suitable for non-volatile or thermally labile compounds, potential for peak tailing with acidic compounds. |
| NMR Spectroscopy | Structural confirmation and quantitative purity (qNMR). | Provides detailed structural information, highly accurate for quantification, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
Purification Strategies: A Comparative Overview
Should the analytical data indicate the presence of significant impurities, further purification is necessary. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
-
Solvent Selection: Identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for nicotinic acid derivatives include water, ethanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Liquid-Liquid Extraction: Exploiting Differential Solubility
Liquid-liquid extraction is a useful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6][7][8][9] For an acidic compound like this compound, an acid-base extraction is highly effective.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Wash the organic solution with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the nicotinic acid derivative, causing it to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration or extract it back into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic solution over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Caption: Comparison of purification workflows.
Conclusion: A Holistic Approach to Purity Confirmation
Confirming the purity of synthesized this compound is a critical step in ensuring the integrity of subsequent research and development activities. A comprehensive and self-validating approach relies on the strategic application of orthogonal analytical techniques. HPLC provides the primary quantitative assessment of the main component and non-volatile impurities, GC-MS excels at identifying volatile contaminants, and NMR spectroscopy offers definitive structural confirmation and an alternative, highly accurate method for quantification.
By understanding the potential impurities arising from the synthetic route and employing a combination of these powerful analytical tools, researchers can have the utmost confidence in the quality of their synthesized material, paving the way for reliable and impactful scientific discoveries.
References
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research.utwente.nl [research.utwente.nl]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. scielo.br [scielo.br]
A Comparative Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid and Its Structural Analogs for Researchers
In the landscape of modern medicinal chemistry and materials science, halogenated nicotinic acid derivatives serve as pivotal building blocks. Their unique electronic properties and structural motifs are instrumental in the design of novel pharmaceuticals and functional materials. Among these, 4-Chloro-2-(trifluoromethyl)nicotinic acid stands out as a compound of significant interest. This guide provides a comprehensive cross-reference of its experimental data against structurally related analogs, offering insights into their synthesis, physicochemical properties, and spectroscopic signatures.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the pyridine ring dramatically influences the physicochemical properties of these nicotinic acid derivatives, which in turn affects their reactivity, solubility, and pharmacokinetic profiles. The following table summarizes key experimental and predicted data for this compound and its analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) | pKa (Predicted) |
| This compound | 1018678-39-1 | C₇H₃ClF₃NO₂ | 225.55 | - | 260.7 ± 40.0[1] | 1.19 ± 0.41[1] |
| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 | 146-148[2][3] | 290.4 ± 40.0[2][3] | 2.50 ± 0.36[2][3] |
| 4-Chloronicotinic acid | 10177-29-4 | C₆H₄ClNO₂ | 157.55 | 139-143[4] | 301.9 ± 22.0[4] | - |
| 6-Chloro-4-(trifluoromethyl)nicotinic acid | 261635-77-2 | C₇H₃ClF₃NO₂ | 225.55 | 119-121[5] | - | - |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 280566-45-2 | C₇H₃ClF₃NO₂ | 225.55 | - | - | - |
| 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 | C₇H₄F₃NO₂ | 191.11 | 184-188[6][7] | 259.9 ± 40.0[6][7] | - |
Expert Insights: The presence of the electron-withdrawing trifluoromethyl group is known to increase the acidity of the carboxylic acid, which is reflected in the lower predicted pKa of this compound compared to its non-chlorinated counterpart, 4-(Trifluoromethyl)nicotinic acid. The position of the chloro and trifluoromethyl substituents also significantly impacts the melting point, a key indicator of the crystalline lattice energy.
Spectroscopic Characterization: Deciphering the Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
4-Chloronicotinic acid: A predicted ¹H NMR spectrum in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 13.83 ppm, a singlet for the proton at position 2 at 8.92 ppm, and two doublets for the protons at positions 5 and 6 at around 8.64 and 7.66 ppm, respectively, with a coupling constant of 5.4 Hz.[4]
¹³C NMR:
-
This compound: The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. Key signals will include the carboxyl carbon, the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine), and the carbons of the pyridine ring.
-
Nicotinic Acid (for reference): A predicted ¹³C NMR spectrum in D₂O shows signals around 132.04 ppm, 131.13 ppm, and 108.77 ppm for the pyridine ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
-
Carboxylic Acid Group: A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band between 1760-1690 cm⁻¹.
-
Aromatic Ring: C-H stretching vibrations for the aromatic protons are typically observed between 3100-3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring will appear in the 1600-1400 cm⁻¹ region.[8]
-
C-Cl and C-F Bonds: The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ range.[9] The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the 1350-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound.
-
This compound: The molecular ion peak [M]⁺ should be observed at m/z 225, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF₃), and the chlorine atom (-Cl).
Synthetic Routes and Methodologies
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
A common route involves the hydrolysis of a corresponding nitrile or ester. For example, 4-(trifluoromethyl)nicotinonitrile can be hydrolyzed using sodium hydroxide in water at elevated temperatures to yield 4-(trifluoromethyl)nicotinic acid.[10][11][12] Another approach starts from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, which undergoes catalytic hydrogenation followed by hydrolysis.[10]
Caption: Synthetic routes to 4-(Trifluoromethyl)nicotinic acid.
General Considerations for Synthesis
The synthesis of these halogenated nicotinic acids often requires careful control of reaction conditions to achieve the desired regioselectivity. The presence of multiple reactive sites on the pyridine ring can lead to side products if the reaction is not optimized.
Reactivity and Applications
Substituted nicotinic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Amide Bond Formation
The carboxylic acid functionality is a key handle for derivatization, most commonly through amide bond formation. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing trifluoromethyl and chloro groups in this compound are expected to increase the electrophilicity of the carboxyl carbon, potentially facilitating its activation for coupling with amines.[13]
Caption: General scheme for amide bond formation.
Potential Applications
While specific applications of this compound are not extensively documented in the available literature, its structural motifs are found in various active pharmaceutical ingredients and agrochemicals. For instance, the trifluoromethylpyridine moiety is a key structural feature in several commercial products.
Expert Opinion: The unique combination of a chloro substituent, a trifluoromethyl group, and a carboxylic acid on the pyridine scaffold makes this compound a highly versatile building block. The chloro group can serve as a leaving group for nucleophilic aromatic substitution reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. The carboxylic acid allows for a wide range of derivatizations. This trifecta of functional groups provides medicinal chemists with multiple avenues for molecular elaboration and property modulation.
Conclusion
This guide provides a comparative overview of the experimental data for this compound and its structural analogs. While a complete experimental dataset for the title compound remains to be fully elucidated in publicly accessible literature, this compilation of available data and expert analysis offers a valuable resource for researchers. The unique combination of substituents on this compound suggests its potential as a versatile building block in the development of novel compounds with tailored properties for a range of scientific applications. Further experimental investigation into its reactivity and biological activity is warranted.
References
- 1. This compound | 1018678-39-1 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]
- 4. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 5. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-(Trifluoromethyl)nicotinic acid CAS#: 131747-43-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Safety Operating Guide
4-Chloro-2-(trifluoromethyl)nicotinic acid proper disposal procedures
An Authoritative Guide to the Safe Disposal of 4-Chloro-2-(trifluoromethyl)nicotinic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety data and regulatory standards, providing a self-validating system for responsible chemical waste management.
Understanding the Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to understand its inherent hazards. This compound is classified with the following risks:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]
In the event of a fire, thermal decomposition can produce hazardous substances, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][3] Understanding these risks informs the necessity of the stringent personal protective equipment (PPE) and handling protocols that follow.
Pre-Disposal Safety: Personal Protective Equipment and Handling
Adherence to proper safety protocols is the first line of defense against chemical exposure. The following PPE and handling measures are mandatory when preparing this compound for disposal.
Required Personal Protective Equipment (PPE)
A summary of the necessary PPE is provided in the table below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[1][4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye irritation.[1][3][5] |
| Body Protection | A laboratory coat or other suitable protective clothing. | To shield the skin on the arms and body from accidental contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][4][6] If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1] | To prevent inhalation of dust or aerosols that can lead to respiratory irritation. |
Safe Handling Practices for Disposal
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[1][6][7]
-
Ventilation: Always conduct disposal preparations within a well-ventilated laboratory fume hood.[1][4][6]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and amines during storage and disposal.[1][2][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. It must not be disposed of down the drain or in regular trash.[7][8][9] The preferred method of disposal is through a licensed chemical waste contractor, typically involving incineration.[1][2][10]
Waste Segregation and Collection
Proper segregation is critical for safe and compliant chemical waste disposal. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste streams.[8][11] This is because the disposal processes for these two categories of waste are different and mixing them can increase disposal costs and create safety hazards.[8]
Experimental Protocol for Waste Collection:
-
Obtain a Designated Waste Container: Use a clearly labeled, sealable container designated for "Halogenated Organic Waste."[8][11] The container must be in good condition and compatible with the chemical.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container, minimizing dust formation.
-
Collect Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the compound should also be placed in the same "Halogenated Organic Waste" container.
-
Seal the Container: Securely close the container lid to prevent any vapors from escaping.[8][11]
-
Label the Container: Ensure the waste container is accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][11] Do not use abbreviations or chemical formulas.[11]
Spill Management and Cleanup
In the event of a spill, the following procedure should be followed:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and wear the appropriate PPE as detailed in Section 2.1.
-
Contain the Spill: Prevent the spill from spreading.
-
Clean the Spill: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2][7] Avoid actions that could generate dust.
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent and cleaning materials. All cleaning materials should be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the material's hazards and utilizing appropriate PPE to following the step-by-step disposal protocol—researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for any additional requirements.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.fr [fishersci.fr]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-2-(trifluoromethyl)nicotinic Acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-Chloro-2-(trifluoromethyl)nicotinic acid. As a niche chemical intermediate, its specific toxicological data is not exhaustively published. Therefore, this guidance is synthesized from the established safety profiles of structurally analogous compounds, including chlorinated, trifluoromethylated, and nicotinic acid-based molecules, to ensure a robust and cautious approach to laboratory safety.
Hazard Assessment & Risk Profile: An Analog-Based Approach
The molecular structure of this compound suggests a specific hazard profile. The nicotinic acid core, combined with a halogen (chloro) and a trifluoromethyl group, points towards potential irritant and corrosive properties. Safety Data Sheets (SDS) for closely related compounds consistently identify the following risks.
Based on this data, this compound is classified with the following anticipated hazards:
-
Signal Word: Warning
-
Hazard Pictogram:
-
(GHS07)
-
-
Anticipated Hazard Statements:
The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.[5] The trifluoromethyl group, while imparting unique chemical properties, necessitates careful handling to avoid exposure.[6][7]
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to safety, beginning with engineering controls and followed by robust personal protective equipment, is mandatory.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, representing the most critical layer of protection.
-
Chemical Fume Hood: All handling of solid this compound, especially weighing and transferring, must be conducted inside a properly functioning chemical fume hood. This is crucial to contain airborne dust particles and prevent respiratory exposure.[1][2][5]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][3]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental exposure.[1][3]
Primary Protective Barriers: Direct Contact Prevention
This layer of PPE provides a direct barrier between the researcher and the chemical.
-
Hand Protection:
-
Glove Type: Chemical-resistant gloves are required. Nitrile gloves (minimum 4-6 mil thickness) are a suitable starting point for incidental contact. For prolonged handling or when using organic solvents, consult the glove manufacturer's compatibility chart.
-
Best Practices: Always inspect gloves for tears or holes before use.[8] Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1][5]
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory whenever the chemical is handled.[3]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution, transfer of solutions, or heating), a full-face shield must be worn in addition to chemical splash goggles.[1]
-
-
Body Protection:
-
A clean, flame-resistant laboratory coat must be worn and fully fastened.
-
Full-length pants and closed-toe shoes are required to protect the skin from potential spills.
-
Respiratory Protection: Inhalation Hazard Mitigation
Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are below safe limits.
-
When to Use: A respirator is required if working outside of a fume hood (not recommended) or if dust generation is unavoidable and significant.
-
Type of Respirator: For solid particulates, a NIOSH-approved N95 (or better) filtering facepiece respirator is the minimum requirement. If handling the substance results in vapors or if exposure limits are exceeded, a respirator with organic vapor cartridges may be necessary.[3] All respirator use must be in accordance with a formal respiratory protection program.
Procedural Guide for Safe Handling
This step-by-step workflow minimizes exposure risk during common laboratory procedures.
Step 1: Preparation and Area Setup
-
Don all required PPE (lab coat, goggles, gloves).
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper ("bench paper").[5] This contains minor spills and simplifies cleanup.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it within the fume hood to minimize reaching in and out.
-
Locate the appropriate hazardous waste container.
Step 2: Weighing and Aliquoting (High-Risk Step)
-
Perform all weighing and solid transfers deep within the chemical fume hood to capture any dust generated.
-
Handle the solid gently to minimize aerosolization. Do not crush or grind the material outside of a contained system.[9]
-
If using an analytical balance, a model with draft shields is preferred.
-
Clean any residual powder from spatulas and weigh boats with a solvent-moistened wipe before removing them from the hood. Dispose of the wipe in the designated solid waste container.
Step 3: In-Solution Handling
-
Once the compound is in solution, the risk of dust inhalation is significantly reduced. However, the risk of skin and eye exposure from splashes remains.
-
Keep containers capped or covered when not in active use.
-
Conduct all transfers of the solution carefully to avoid splashes.
Step 4: Post-Procedure Decontamination
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, bench paper, wipes) in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
Emergency & Disposal Protocols
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Management
-
Small Spill (in a fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.
-
Large Spill: Evacuate the area and alert laboratory personnel and the institutional safety office immediately.
Waste Disposal
-
All waste containing this compound, including contaminated disposables and excess material, must be treated as hazardous waste.[10]
-
Collect waste in clearly labeled, sealed containers.
-
Disposal should occur via an authorized waste disposal company, often through incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1] Do not dispose of this chemical down the drain.[3][8]
Summary & Quick Reference Table
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage/Transport | Ventilated Cabinet | Nitrile Gloves | Safety Glasses | Not typically required |
| Weighing Solid | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Recommended (N95) |
| Handling Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Not typically required |
| High-Splash Potential | Chemical Fume Hood | Nitrile Gloves | Goggles & Face Shield | Not typically required |
| Spill Cleanup | N/A | Heavy-duty Nitrile/Neoprene | Goggles & Face Shield | Required (N95 minimum) |
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ethz.ch [ethz.ch]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
